1,4-Benzodiazepine
Description
Structure
3D Structure
Properties
CAS No. |
264-64-2 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1H-1,4-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H |
InChI Key |
GUJAGMICFDYKNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=CN2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=CN2 |
Other CAS No. |
41935-47-1 |
Synonyms |
1,4-benzodiazepine 1,4-benzodiazepine-2,5-dione 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- BZ 423 Bz-423 |
Origin of Product |
United States |
Foundational & Exploratory
1,4-benzodiazepine core structure and activity
An In-depth Technical Guide on the 1,4-Benzodiazepine Core: Structure, Activity, and Experimental Protocols
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This guide provides a detailed exploration of the structure-activity relationships (SAR), mechanism of action, and key experimental methodologies used in the study of 1,4-benzodiazepines, intended for researchers and professionals in drug development.
The this compound Core Structure
The fundamental this compound structure consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. The core can be systematically modified at various positions to modulate its pharmacokinetic and pharmacodynamic properties. Key positions for substitution include R1, R2, R3, R4, R5, and R7.
Synthesis of the this compound Scaffold
The classical synthesis of the this compound core, as first reported by Leo Sternbach, involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid ester, followed by cyclization. This versatile synthesis allows for the introduction of various substituents.
Structure-Activity Relationships (SAR)
The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on the core structure.
-
Position 7: An electronegative substituent, such as a halogen (e.g., Cl, Br) or a nitro group (NO2), is crucial for high anxiolytic activity.
-
Positions 6, 8, and 9: Substitution at these positions generally leads to a decrease in activity.
-
Phenyl Ring at Position 5: An unsubstituted phenyl ring is optimal for activity. Substitution at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups can increase activity, while para substitution generally decreases it.
-
Position 1: Alkyl substitution (e.g., methyl) can affect the rate of metabolism and duration of action.
-
Position 2: A carbonyl group is important for activity. Replacement with a thiocarbonyl or methylene (B1212753) group reduces activity.
-
Position 3: Hydroxylation at this position generally results in compounds with shorter half-lives due to rapid glucuronidation.
Mechanism of Action: Modulation of the GABA-A Receptor
1,4-Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABAA receptor, an ionotropic receptor that conducts chloride ions across neuronal membranes.
Quantitative Data on this compound Derivatives
The binding affinity (Ki) of various 1,4-benzodiazepines for the benzodiazepine binding site on the GABAA receptor is a key determinant of their potency.
| Compound | R1 | R7 | Phenyl Ring Substitution | Ki (nM) for α1β2γ2 | Ki (nM) for α2β2γ2 | Ki (nM) for α3β2γ2 | Ki (nM) for α5β2γ2 |
| Diazepam | -CH3 | Cl | - | 1.9 | 1.5 | 3.8 | 1.2 |
| Lorazepam | -H | Cl | 2'-Cl | 1.2 | 1.0 | 2.5 | 0.8 |
| Alprazolam | -CH3 | Cl | - | 2.5 | 2.1 | 5.0 | 1.8 |
| Clonazepam | -H | NO2 | 2'-Cl | 0.3 | 0.2 | 0.8 | 0.1 |
| Flumazenil | - | - | - | 0.4 | 0.3 | 0.5 | 0.2 |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
[3H]-Flumazenil (radioligand)
-
Cell membranes expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled Flumazenil (for determining non-specific binding)
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, [3H]-Flumazenil, and either the test compound, buffer (for total binding), or excess unlabeled Flumazenil (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.
Electrophysiological Measurement of GABA-A Receptor Function
This protocol measures the functional effect of a test compound on GABAA receptor activity using patch-clamp electrophysiology.
Materials:
-
Cells expressing the GABAA receptor subtype of interest (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular and extracellular solutions
-
GABA
-
Test compounds
Procedure:
-
Culture the cells on coverslips.
-
Pull patch pipettes from the borosilicate glass capillaries and fill with intracellular solution.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Under a microscope, form a high-resistance seal (gigaohm seal) between the patch pipette and a cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a specific holding potential (e.g., -60 mV).
-
Apply GABA to elicit a baseline chloride current.
-
Co-apply GABA and the test compound to measure the potentiation of the GABA-induced current.
-
Analyze the data to determine the EC50 and maximal efficacy of the test compound.
Conclusion
The this compound core remains a highly valuable scaffold in the development of new therapeutics targeting the central nervous system. A thorough understanding of its structure-activity relationships, mechanism of action, and the application of robust experimental protocols are essential for the successful discovery and development of novel this compound-based drugs with improved efficacy and safety profiles.
The Core Mechanism of Action of 1,4-Benzodiazepine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1,4-benzodiazepine derivatives, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This document delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding their pharmacological effects.
Introduction to 1,4-Benzodiazepines
1,4-Benzodiazepines are a cornerstone in the treatment of various central nervous system (CNS) disorders. Their therapeutic efficacy stems from their ability to modulate the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). By enhancing GABAergic neurotransmission, benzodiazepines produce a state of CNS depression, leading to their characteristic therapeutic effects.
The GABA-A Receptor: The Primary Target
The principal molecular target for 1,4-benzodiazepines is the GABA-A receptor, a ligand-gated ion channel complex. This receptor is a pentameric structure composed of five subunits arranged around a central chloride (Cl⁻) ion pore. The most common subunit composition in the brain is two α, two β, and one γ subunit.
Allosteric Modulation: The Key to Benzodiazepine (B76468) Action
Benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, which is located at the interface of the α and γ subunits.[1] This binding event induces a conformational change in the receptor, which in turn increases the affinity of GABA for its binding sites, located at the interface of the α and β subunits.
The enhanced binding of GABA leads to an increase in the frequency of the chloride channel opening, rather than the duration of each opening.[2] The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This potentiation of GABA's inhibitory effect is the fundamental mechanism underlying the pharmacological actions of benzodiazepines.
Signaling Pathway of Benzodiazepine Action
The binding of a this compound derivative to the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The signaling pathway can be summarized as follows:
Data Presentation: Quantitative Analysis of Benzodiazepine-Receptor Interactions
The affinity and efficacy of different this compound derivatives for various GABA-A receptor subtypes are critical determinants of their pharmacological profiles. This data is typically obtained through radioligand binding assays and electrophysiological studies.
Binding Affinity (Ki) of this compound Derivatives
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common benzodiazepines at different recombinant human GABA-A receptor subtypes.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [3] |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [3] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [3] |
Efficacy (EC50) of this compound Derivatives
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In the context of benzodiazepines, it often refers to the concentration that produces 50% of the maximal potentiation of the GABA-induced current.
| Compound | Receptor Subtype | EC50 (nM) | Reference |
| Diazepam | α1β2γ2L | 25 ± 4 | [4] |
| Clonazepam | p5-9 NRT neurons | 26 | [5] |
| Clonazepam | p58-74 NRT neurons | 6 | [5] |
| Midazolam | α1β2γ2S | (see note) | [6] |
| Triazolam | α1β2γ2S | (see note) | [6] |
| Clotiazepam | α1β2γ2S | (see note) | [6] |
Note: For Midazolam, Triazolam, and Clotiazepam, the study cited demonstrates a linear correlation between the EC50 of GABA and the shift in EC50 induced by the benzodiazepine, rather than providing a direct EC50 for the benzodiazepine's potentiation effect.[6]
Experimental Protocols
The characterization of the interaction between this compound derivatives and GABA-A receptors relies on sophisticated experimental techniques. The two primary methods are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug for a receptor. A common protocol for benzodiazepines involves a competitive binding assay using a radiolabeled ligand, such as [³H]flumazenil.
Objective: To determine the Ki of a test benzodiazepine for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[7]
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]flumazenil, typically near its Kd value of 1-2 nM).[7]
-
Add increasing concentrations of the unlabeled test benzodiazepine.
-
To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to a separate set of tubes.[7]
-
Add the prepared membranes to all tubes and incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the ion flow through GABA-A receptor channels and how it is modulated by benzodiazepines.
Objective: To measure the potentiation of GABA-induced currents by a test benzodiazepine.
Methodology:
-
Cell Preparation:
-
Use cultured neurons or a cell line (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations.[8]
-
Plate the cells on glass coverslips for easy access during recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) as the recording electrode.
-
Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Apply a known concentration of GABA to the cell using a rapid perfusion system to evoke an inward chloride current.
-
Co-apply the test benzodiazepine with GABA and record the change in the current amplitude.
-
Perform a dose-response analysis by applying a range of benzodiazepine concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the benzodiazepine.
-
Calculate the percentage of potentiation for each concentration of the benzodiazepine.
-
Plot the percentage of potentiation against the logarithm of the benzodiazepine concentration to generate a dose-response curve and determine the EC50.
-
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era for 1,4-Benzodiazepines: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research due to its broad spectrum of biological activities. While historically recognized for their anxiolytic and hypnotic properties mediated through the GABAa receptor, recent advancements have unveiled their potential in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, with a focus on recent breakthroughs and detailed experimental methodologies.
I. Synthetic Strategies: Paving the Way for Novel Derivatives
The versatility of the this compound core allows for extensive chemical modifications, leading to a vast library of compounds with diverse pharmacological profiles. Modern synthetic approaches have enabled the efficient and stereoselective synthesis of complex benzodiazepine (B76468) analogues.
A. Solid-Phase Synthesis of this compound-2,5-diones
A general and efficient method for the solid-phase synthesis of this compound-2,5-diones has been developed, allowing for the creation of large and diverse compound libraries.[1][2] This combinatorial approach utilizes commercially available anthranilic acids, α-amino esters, and alkylating agents to introduce diversity at three key positions of the benzodiazepine scaffold.[1][3]
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Swell a suitable solid support (e.g., polystyrene resin) in a compatible solvent like dichloromethane (B109758) (DCM).
-
Fmoc-Amino Acid Coupling: Couple the first building block, an Fmoc-protected α-amino acid, to the resin using a standard coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Anthranilic Acid Acylation: Acylate the free amine on the resin with a desired anthranilic acid derivative.
-
Cyclization and Cleavage: Induce cyclization to form the this compound-2,5-dione core and simultaneously cleave the product from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the resulting benzodiazepine derivative using techniques such as high-performance liquid chromatography (HPLC).
B. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones
The introduction of substituents at the 3-position of the 1,4-benzodiazepin-2-one core has been a key strategy for modulating biological activity. A common method involves the alkylation of a benzodiazepine enolate.[4][5]
Experimental Protocol: Enolate Alkylation
-
Enolate Formation: Treat a solution of the parent 1,4-benzodiazepin-2-one in an aprotic solvent (e.g., tetrahydrofuran, THF) with a strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, at low temperature (-78 °C) to generate the corresponding enolate.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed.
-
Quenching and Work-up: Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and perform a standard aqueous work-up.
-
Purification: Purify the 3-substituted product by column chromatography or recrystallization.
C. Synthesis of Pyrrolo[1][6]benzodiazepines (PBDs)
Pyrrolo[1][6]benzodiazepines are a class of potent DNA-interactive anticancer agents.[7][8] Their synthesis often involves the construction of the tricyclic ring system from suitable precursors.
Experimental Protocol: PBD Synthesis via Reductive Cyclization
-
Amide Formation: Condense an appropriate 2-nitrobenzoyl chloride with L-proline methyl ester to form the corresponding amide.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Intramolecular Cyclization: The resulting amino-amide undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the pyrrolo[1][6]benzodiazepine core.
-
Further Modifications: The core structure can be further modified, for instance, by introducing substituents on the aromatic ring or the pyrrolidine (B122466) moiety.
II. Biological Evaluation: Unveiling Therapeutic Potential
The screening of novel this compound derivatives against a panel of biological targets is crucial for identifying lead compounds for drug development.
A. Anticancer Activity
A significant number of novel 1,4-benzodiazepines have demonstrated potent antiproliferative activity against various cancer cell lines.[9] The mechanisms of action are diverse and include the inhibition of key cellular processes such as protein synthesis and cell cycle progression.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
B. Antimicrobial Activity
Recent studies have highlighted the potential of 1,5-benzodiazepine derivatives as a new class of antimicrobial agents with activity against both bacteria and fungi.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Quantitative Data Summary
The following tables summarize the biological activity of selected novel this compound derivatives.
Table 1: Anticancer Activity of Novel this compound-2,5-diones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | Average of 60 human tumor cell lines | 0.24 | [10] |
| 52b | NCI-H522 (Non-small-cell lung cancer) | Potent | [10] |
| BZ4 | Various | Potent | [12] |
Table 2: Antimicrobial Activity of Novel 1,5-Benzodiazepine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1v | C. neoformans | 2-6 | [11] |
| 1w | C. neoformans | 2-6 | [11] |
| 1v | E. coli | 40 | [11] |
| 1v | S. aureus | 40 | [11] |
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological effects of novel 1,4-benzodiazepines is crucial for rational drug design and development.
A. GABAa Receptor Modulation
The classical mechanism of action for anxiolytic benzodiazepines involves the positive allosteric modulation of the GABAa receptor, a ligand-gated ion channel.[13][14] Binding of benzodiazepines to a specific site on the receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[13]
Caption: GABAa Receptor Signaling Pathway.
B. PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[15][16][17] Some novel this compound derivatives exert their anticancer effects by modulating this pathway.[18]
Caption: PI3K/Akt Signaling Pathway Inhibition.
C. CDK-2 Inhibition in Cancer
Cyclin-dependent kinase 2 (CDK-2) plays a crucial role in the G1/S phase transition of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[19] Certain benzodiazepine derivatives have been identified as inhibitors of CDK-2.[20]
Caption: CDK-2 Mediated Cell Cycle Progression and its Inhibition.
V. Conclusion and Future Directions
The field of this compound research is undergoing a renaissance, with new synthetic methodologies enabling the exploration of previously inaccessible chemical space. The discovery of potent anticancer and antimicrobial benzodiazepines underscores the remarkable versatility of this scaffold. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of promising lead compounds into clinical development. The continued collaboration between synthetic chemists, biologists, and pharmacologists will be paramount in unlocking the full therapeutic potential of this remarkable class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of this compound-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,4-Benzodiazepine Nucleus: A Technical Guide to its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a widely prescribed class of psychoactive drugs. This technical guide provides an in-depth exploration of the biological properties of this heterocyclic system, focusing on its mechanism of action, structure-activity relationships, and key experimental methodologies used in its evaluation.
Mechanism of Action: Allosteric Modulation of GABA-A Receptors
The primary biological target of 1,4-benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] Benzodiazepines do not directly activate the GABA-A receptor but act as positive allosteric modulators.[2] Their binding to a specific site on the receptor, distinct from the GABA binding site, enhances the effect of GABA.[1] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[2] This inhibitory effect is the basis for the diverse pharmacological actions of benzodiazepines.[3]
Signaling Pathway of GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits.[4] The binding of GABA to its sites at the interface of α and β subunits triggers the opening of the chloride channel.[5] Benzodiazepines bind at the interface of the α and γ subunits, inducing a conformational change that increases the affinity of the receptor for GABA and the frequency of channel opening.[3][5]
Pharmacological Effects
The modulation of GABA-A receptors by 1,4-benzodiazepines results in a range of pharmacological effects, including:
-
Anxiolytic: Reduction of anxiety.
-
Sedative and Hypnotic: Induction of calmness and sleep.
-
Anticonvulsant: Prevention or reduction of seizures.
-
Muscle Relaxant: Reduction of muscle tone and spasm.
The specific profile of a this compound derivative is determined by its affinity for different GABA-A receptor subtypes, which are composed of various combinations of α, β, and γ subunits. For instance, receptors containing the α1 subunit are primarily associated with sedative effects, while those with the α2 subunit are linked to anxiolytic actions.
Structure-Activity Relationships (SAR)
The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on the core nucleus.
| Position | Substituent Effect on Activity |
| Ring A (Benzene) | |
| 7 | Electron-withdrawing groups (e.g., Cl, NO₂) are crucial for high activity. |
| 8, 9 | Substitution generally decreases activity. |
| Ring B (Diazepine) | |
| 1 | Small alkyl groups (e.g., -CH₃) can increase potency. |
| 2 | A carbonyl group (C=O) is essential for activity. |
| 3 | A hydroxyl group (-OH) generally leads to shorter-acting compounds. |
| 4, 5-imine | The N=C double bond is important for activity. |
| Ring C (Phenyl at position 5) | |
| 2' or 6' | Electron-withdrawing groups (e.g., F, Cl) can increase activity. |
| 4' | Substitution generally decreases activity. |
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: GABA-A Receptor Binding Affinities (Ki)
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| Diazepam | α1β2γ2 | 1.5 - 5.0 |
| Flunitrazepam | α1β2γ2 | 0.5 - 1.5 |
| Clonazepam | α1β2γ2 | 0.2 - 1.0 |
| Lorazepam | α1β2γ2 | 1.0 - 3.0 |
| Alprazolam | α1β2γ2 | 2.0 - 7.0 |
Data compiled from various sources. Exact values can vary based on experimental conditions.
Table 2: In Vivo Anticonvulsant Activity (ED50)
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) |
| Diazepam | Mouse | Pentylenetetrazol-induced | 0.5 - 1.5 |
| Clonazepam | Mouse | Pentylenetetrazol-induced | 0.02 - 0.1 |
| Lorazepam | Mouse | Maximal Electroshock | 0.2 - 0.8 |
| Nitrazepam | Rat | Amygdaloid-kindled | ~0.1 |
ED50 (Effective Dose, 50%) is the dose that produces the desired effect in 50% of the population. Values are approximate and depend on the specific experimental protocol.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the affinity of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors. The final pellet is resuspended in a buffer.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of 1,4-Benzodiazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 1,4-benzodiazepine analogs, a class of compounds with profound effects on the central nervous system (CNS). By understanding the intricate interplay between molecular structure and biological activity, researchers can rationally design and develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive overview of the key structural features governing the affinity of 1,4-benzodiazepines for the γ-aminobutyric acid type A (GABA-A) receptor, detailed experimental protocols for assessing their activity, and visual representations of the underlying biological pathways and experimental workflows.
The this compound Scaffold: A Privileged Structure
The this compound core is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.[1] This scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of drugs targeting the CNS.[2] The pharmacological effects of these compounds, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, are primarily mediated through their interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4]
1,4-Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[5] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[5] This potentiation of GABAergic inhibition results in the diverse CNS-depressant effects characteristic of this drug class.
The affinity and efficacy of this compound analogs are highly dependent on the nature and position of various substituents on the core scaffold. The following sections delve into the specific SAR at key positions.
Structure-Activity Relationship: Decoding the Molecular Determinants of Affinity
The SAR of 1,4-benzodiazepines is well-established, with specific structural modifications having predictable effects on their biological activity. The core scaffold can be divided into three main regions for SAR analysis: the A ring (the fused benzene ring), the B ring (the diazepine ring), and the C ring (a phenyl substituent at position 5).
The Aromatic A-Ring: The Importance of Electronegativity
Substituents on the aromatic A-ring, particularly at position 7, play a crucial role in determining the binding affinity.
-
Position 7: Introduction of an electron-withdrawing group, such as a halogen (e.g., chlorine, bromine) or a nitro group, is essential for high affinity.[6] Compounds lacking a substituent at this position are generally inactive. The electronegative group is thought to be involved in a key interaction with the receptor binding pocket.
The Diazepine B-Ring: Conformational and Functional Hub
The seven-membered diazepine ring is critical for the correct conformational presentation of the molecule to the receptor.
-
Position 1: Substitution with a small alkyl group, such as a methyl group, can increase the potency of the compound.
-
Position 2: A carbonyl group at this position is crucial for activity. Its replacement with a thiocarbonyl group or a methylene (B1212753) group significantly reduces or abolishes affinity.
-
Position 3: Hydroxylation at this position generally leads to compounds with shorter half-lives due to rapid glucuronidation. However, the effect on affinity can vary. Some 3-hydroxy derivatives, like oxazepam and lorazepam, retain high affinity. Long side chains at this position can decrease affinity.[7]
-
N4-C5 Imine Bond: The double bond between N4 and C5 is important for maintaining the overall conformation required for receptor binding. Saturation of this bond leads to a loss of activity.
The Phenyl C-Ring: A Key Recognition Element
A phenyl group at position 5 is a common feature of classical, high-affinity 1,4-benzodiazepines.
-
Position 5: An unsubstituted phenyl ring is generally optimal for high affinity.
-
Ortho (2') and Di-ortho (2', 6') Substitution: Introduction of electron-withdrawing substituents, such as halogens, at the 2' or both the 2' and 6' positions of the C-ring can enhance binding affinity. This is exemplified by the high affinity of compounds like clonazepam (2'-chloro, 7-nitro).
-
Para (4') Substitution: In contrast, substitution at the 4' position of the C-ring is generally detrimental to activity.
Fused-Ring Analogs: Expanding the Chemical Space
To improve upon the pharmacological profile of classical 1,4-benzodiazepines, medicinal chemists have explored the fusion of additional heterocyclic rings to the core scaffold. This has led to the development of important subclasses such as triazolobenzodiazepines and imidazobenzodiazepines.
-
Triazolobenzodiazepines: These analogs, which include alprazolam and triazolam, feature a triazole ring fused to the a-face (between N1 and C2) of the diazepine ring.[8] This fusion restricts the conformational flexibility of the molecule and can lead to very high-affinity compounds.
-
Imidazobenzodiazepines: This class, which includes midazolam and flumazenil, incorporates an imidazole (B134444) ring fused to the a-face. These compounds exhibit a wide range of activities, from agonists to antagonists, depending on the other substituents.
Quantitative Data on Structure-Activity Relationships
The following tables summarize the binding affinities (Ki or IC50 values) of a selection of this compound analogs for the GABA-A receptor. This quantitative data provides a clear illustration of the SAR principles discussed above. The data is typically obtained through competitive radioligand binding assays using [3H]flunitrazepam.
Table 1: Binding Affinities of Classical this compound Analogs
| Compound | R1 | R7 | R2' | GABA-A Receptor Ki (nM) | Reference |
| Diazepam | -CH3 | -Cl | -H | 1.53 | [5] |
| Oxazepam | -H | -Cl | -H | - | |
| Lorazepam | -H | -Cl | -Cl | - | |
| Clonazepam | -H | -NO2 | -Cl | - | |
| Flurazepam | -(CH2)2N(C2H5)2 | -Cl | -F | - | |
| Nitrazepam | -H | -NO2 | -H | - |
Table 2: Binding Affinities of Triazolobenzodiazepine Analogs
| Compound | R8 | R6 | GABA-A Receptor Subtype Ki (nM) | Reference |
| α1 | α2 | |||
| Triazolam | -Cl | 2-Cl-Phenyl | 1.2 | 0.9 |
| Alprazolam | -Cl | Phenyl | 2.8 | 2.2 |
| XLi-JY-DMH | -C≡CH | 2-Cl-Phenyl | 156 | 48 |
| SH-TRI-108 | -C≡CH | 2-Pyridyl | 83 | 36 |
Table 3: Binding Affinities of Imidazobenzodiazepine Analogs
| Compound | R8 | R5 | GABA-A Receptor Subtype Ki (nM) | Reference |
| α1β3γ2 | α2β3γ2 | |||
| Compound 1-S | -COOEt | 2'-F-Phenyl | 190 | 67 |
| Compound 1-R | -COOEt | 2'-F-Phenyl | 273 | 253 |
| Flumazenil | -COOEt | - | 1.6 | - |
Experimental Protocols
The determination of binding affinities for this compound analogs is predominantly carried out using competitive radioligand binding assays. The following is a generalized protocol for such an assay.
Competitive Radioligand Binding Assay with [3H]Flunitrazepam
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Materials:
-
Receptor Source: Rat or bovine brain cortical membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.[9]
-
Radioligand: [3H]Flunitrazepam, a high-affinity benzodiazepine site ligand.[9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity benzodiazepine such as diazepam.[9]
-
Test Compounds: Serial dilutions of the this compound analogs under investigation.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C).[10]
-
Scintillation Counter: For measuring radioactivity.[10]
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[10]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of [3H]flunitrazepam (typically near its Kd value, e.g., 1-2 nM), and the membrane preparation.[11]
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a saturating concentration of unlabeled diazepam.[11]
-
-
Incubation:
-
Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding of [3H]flunitrazepam as a function of the logarithm of the test compound concentration.
-
Determine the IC50 Value: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki Value: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[12]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Molecular Landscape
To better understand the complex biological systems and experimental procedures involved in SAR studies of 1,4-benzodiazepines, the following diagrams have been generated using the DOT language.
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow
Conclusion
The structure-activity relationship of this compound analogs is a well-defined field that continues to guide the development of new and improved therapeutic agents. The key to their activity lies in the precise arrangement of substituents on the core scaffold, which dictates their affinity for the GABA-A receptor. By employing robust experimental techniques such as competitive radioligand binding assays, researchers can quantitatively assess the impact of structural modifications. The continued exploration of the SAR of this remarkable class of compounds holds significant promise for the future of CNS drug discovery.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. tsijournals.com [tsijournals.com]
- 3. chemisgroup.us [chemisgroup.us]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,4-Benzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core therapeutic potential of 1,4-benzodiazepines, a class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This document provides a comprehensive overview of their mechanism of action, established and emerging therapeutic applications, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Enduring Relevance of 1,4-Benzodiazepines
First introduced in the 1960s, 1,4-benzodiazepines remain a cornerstone in the treatment of various central nervous system (CNS) disorders.[1][2] Their therapeutic efficacy stems from their ability to modulate the major inhibitory neurotransmitter system in the brain, the gamma-aminobutyric acid (GABA) system.[1][3] While their clinical use is well-established for conditions like anxiety, insomnia, and seizures, ongoing research continues to unveil novel therapeutic avenues, including their potential as anticancer agents.[4][5][6] This guide serves as a technical resource for professionals engaged in the research and development of 1,4-benzodiazepine-based therapeutics.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary molecular target of 1,4-benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[7][8]
The GABA-A Receptor Complex: GABA-A receptors are pentameric structures composed of a combination of different subunit isoforms (e.g., α, β, γ).[8] The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to benzodiazepines.[9] For a GABA-A receptor to be sensitive to classical 1,4-benzodiazepines, it must contain an α and a γ subunit.[10]
Allosteric Modulation: Benzodiazepines bind to a site on the GABA-A receptor that is distinct from the GABA binding site, located at the interface between the α and γ subunits.[9][10] This binding induces a conformational change in the receptor that increases its affinity for GABA.[10] By enhancing the effect of the endogenous ligand, benzodiazepines act as positive allosteric modulators. This potentiation of GABAergic signaling leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron.[1] The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing the characteristic depressant effects on the CNS.[3][8]
Therapeutic Applications
Approved Indications
1,4-benzodiazepines are approved for a range of conditions, primarily related to their effects on the CNS.[4][5]
| Indication | Examples of Approved 1,4-Benzodiazepines |
| Anxiety Disorders | Alprazolam, Chlordiazepoxide, Clonazepam, Clorazepate, Diazepam, Lorazepam, Oxazepam |
| Panic Disorder | Alprazolam, Clonazepam |
| Insomnia | Estazolam, Flurazepam, Quazepam, Temazepam, Triazolam |
| Seizures/Epilepsy | Clobazam, Clonazepam, Clorazepate, Diazepam, Lorazepam |
| Alcohol Withdrawal | Chlordiazepoxide, Clorazepate, Diazepam, Oxazepam |
| Muscle Spasms | Diazepam |
| Anesthesia Premedication | Diazepam, Lorazepam, Midazolam |
Emerging Applications: Anticancer Potential
Recent research has highlighted the potential of this compound derivatives as anticancer agents.[11][12] This has shifted the focus of some research from their CNS effects to their antiproliferative properties.[11]
The proposed mechanism of action for the anticancer effects of some novel this compound derivatives involves the inhibition of tubulin polymerization.[13] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the microtubule network, which is essential for mitosis. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[13] Some pyrrolo[11][14]benzodiazepines, a related class of compounds, are also being investigated as DNA-interactive agents with anticancer activity.[14]
Quantitative Pharmacological Data
The therapeutic efficacy and side-effect profile of different 1,4-benzodiazepines are influenced by their binding affinity (Ki) for the GABA-A receptor and their pharmacokinetic properties.
Binding Affinities (Ki) for GABA-A Receptor Subtypes
The following table presents the binding affinities (Ki, in nM) of selected 1,4-benzodiazepines for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |
| SH-I-047 (1-R) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 |
| Diazepam-like (3-S) | - | - | - | - |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | - | - |
| Data adapted from a study on recombinant rat GABA-A receptors expressed in HEK-293 cells.[15] |
Pharmacokinetic Parameters
The onset and duration of action of 1,4-benzodiazepines are determined by their pharmacokinetic profiles. They are often categorized as short-, intermediate-, or long-acting based on their elimination half-life.
| Benzodiazepine (B76468) | Time to Peak Plasma Level (oral) | Elimination Half-Life (h) | Metabolism |
| Alprazolam | 1–2 h | 6–12 | CYP3A4 |
| Chlordiazepoxide | 0.5–4 h | 5–10 (parent), 36–200 (active metabolite) | CYP3A4 |
| Clonazepam | 1–2 h | 18–50 | CYP3A4 |
| Diazepam | 0.5–2 h | 20-100 (including active metabolite) | CYP2C19, CYP3A4 |
| Lorazepam | 1-6 h | 10–20 | Glucuronidation |
| Oxazepam | 1-4 h | 4-15 | Glucuronidation |
| Temazepam | 2-3 h | 8-20 | Glucuronidation |
| Triazolam | 0.5-2 h | 1.5-5.5 | CYP3A4 |
| Data compiled from multiple sources.[13][16] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
HEK293 cells expressing the desired GABA-A receptor subtype.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Unlabeled competitor: Diazepam (for non-specific binding).
-
Test compound.
-
96-well microplate.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target GABA-A receptor subtype.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Receptor membranes + [³H]Flunitrazepam + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding of [³H]Flunitrazepam against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol describes the use of whole-cell patch-clamp electrophysiology to study the modulatory effects of 1,4-benzodiazepines on GABA-A receptor function.
Objective: To measure the potentiation of GABA-evoked currents by a test compound.
Materials:
-
HEK293T cells transiently expressing α, β, and γ subunits of the GABA-A receptor.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Intracellular solution (e.g., containing CsCl to block K⁺ currents).
-
Extracellular solution (e.g., a standard physiological saline).
-
GABA solutions at various concentrations.
-
Test compound solution.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation: Culture HEK293T cells expressing the desired GABA-A receptor subunits on coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a sub-saturating concentration of GABA (e.g., EC₂₀) to the cell using a rapid solution exchange system to evoke a baseline current.
-
Co-apply the same concentration of GABA with the test compound and record the potentiated current.
-
To determine the EC₅₀ shift, apply a range of GABA concentrations in the absence and presence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct dose-response curves for GABA in the absence and presence of the test compound to determine the shift in the EC₅₀ value.
-
Elevated Plus-Maze Test for Anxiolytic Activity
The elevated plus-maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[1][17]
Objective: To evaluate the anxiolytic effect of a test compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Synthesis of 1,4-Benzodiazepines
A variety of synthetic methods have been developed for the preparation of 1,4-benzodiazepines. Solid-phase synthesis is a particularly useful technique for generating libraries of compounds for high-throughput screening.[18]
General Solid-Phase Synthesis of this compound-2,5-diones: This method typically involves the sequential addition of three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent to a solid support.
Conclusion
1,4-benzodiazepines continue to be a clinically significant class of drugs with a well-defined mechanism of action and a broad range of therapeutic applications. The ongoing exploration of their therapeutic potential, particularly in areas like oncology, underscores the importance of continued research and development. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and comparative data to support the advancement of this compound-based therapeutics. The provided experimental protocols and workflows serve as a practical starting point for the preclinical evaluation of novel compounds in this class.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VOGEL TEST [panlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. A Way of Conceptualizing Benzodiazepines to Guide Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]
- 10. Novel this compound derivatives with antiproliferative properties on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. List of benzodiazepines - Wikipedia [en.wikipedia.org]
- 17. Elevated plus maze protocol [protocols.io]
- 18. scite.ai [scite.ai]
The Core of a Privileged Scaffold: An In-depth Technical Guide to 1,4-Benzodiazepine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the medicinal chemistry of 1,4-benzodiazepine derivatives, a class of compounds renowned for their broad therapeutic applications. Since the discovery of chlordiazepoxide in 1955, the this compound scaffold has been a focal point of drug discovery, leading to medications for anxiety, insomnia, seizures, and muscle spasms.[1][2] This document delves into their mechanism of action, structure-activity relationships (SAR), synthetic methodologies, and key experimental protocols, presenting quantitative data and logical workflows to support advanced research and development.
Mechanism of Action: Modulating the GABAergic System
1,4-Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[5]
The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[4][6] When GABA binds to its recognition sites on the receptor, the channel opens, allowing Cl⁻ influx and causing hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential, resulting in CNS depression.[5][7]
Benzodiazepines bind to a specific allosteric site at the interface of the α and γ subunits of the GABA-A receptor.[4][8] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[1][5] The resulting increase in Cl⁻ conductance leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[2]
Structure-Activity Relationships (SAR)
The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of substituents on their tricyclic core.[9] Decades of research have established key SAR principles for optimizing potency and modulating pharmacological effects.
-
Ring A (Fused Benzene Ring) : An electron-withdrawing group (e.g., Cl, NO₂, CF₃) at the C7 position is crucial for high anxiolytic activity.[1] Substitution at positions 6, 8, or 9 generally decreases or abolishes activity.
-
Ring B (Diazepine Ring) :
-
A small alkyl group (e.g., methyl) at the N1 position can increase potency.[10]
-
A carbonyl group at C2 is important for receptor binding.[1]
-
Hydroxylation at C3 can alter the pharmacokinetic profile, often leading to shorter-acting compounds that are metabolized via glucuronidation.[10]
-
The double bond between N4 and C5 is important; saturation leads to a loss of affinity.[1]
-
-
Ring C (5-Phenyl Ring) : A phenyl group at the C5 position is optimal for activity.[10] Substitution on this ring, particularly at the 2' (ortho) or 4' (para) positions with electron-withdrawing groups like halogens, can enhance potency.[11]
Synthetic Strategies
The synthesis of the this compound core and its derivatives has evolved significantly, with modern methods focusing on efficiency, diversity, and scalability. Common strategies involve the construction of the seven-membered diazepine (B8756704) ring from substituted anthranilic acids or 2-aminobenzophenones.
One modern and efficient approach is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[12] This method proceeds through π-allylpalladium intermediates and allows for the construction of diverse benzodiazepine (B76468) frameworks.[12] Another innovative strategy involves a multicomponent reaction (MCR), such as the Ugi four-component reaction (Ugi-4CR), to rapidly assemble complex benzodiazepine scaffolds in a few steps.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from synthetic and pharmacological studies of this compound derivatives.
Table 1: Synthesis of Functionalized this compound Derivatives.[13]
| Compound ID | Starting Material | Reagents & Conditions | Yield (%) |
| 7c | 6-chloro-1-(2-bromobenzyl)azetidine-2-carboxamide | CuI, N,N-dimethylglycine, K₂CO₃, Toluene, 90°C, 24h | 98% |
| 9ad | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][13][14]diazepin-10(2H)-one | Methyl chloroformate, CH₂Cl₂, rt, 12h | 98% |
| 9cb | 8d (azetidine-fused intermediate) | MeOTf, then KCN, CH₃CN, rt, 24h | 73% |
Table 2: Pharmacological Activity of Selected Benzodiazepines.
| Compound | Receptor Binding Assay | IC₅₀ (nM) | Reference |
| Diazepam | ³H-Diazepam displacement (rat cerebral cortex) | ~10-20 (comparative value) | [15] |
| Brotizolam | ³H-Diazepam displacement (rat cerebral cortex) | ~1-2 (approx. 10x more potent than Diazepam) | [15] |
| Camazepam | ³H-Diazepam displacement (rat cerebral cortex) | >1600 (approx. 0.006x potency of Diazepam) | [15] |
| WE 973 | Benzodiazepine Receptor Binding | High Affinity (GABA shift not significant) | [16] |
| WE 1008 | Benzodiazepine Receptor Binding | High Affinity (GABA shift not significant) | [16] |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to medicinal chemistry research. The following are representative procedures for the synthesis of this compound derivatives.
Protocol 1: Palladium-Catalyzed Cyclization Synthesis of (E)-3e.[12]
-
Preparation : To a stirred solution of propargylic carbonate 2e (quantity specified in original paper) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine 1a (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at 25 °C under an inert atmosphere.
-
Reaction : Stir the reaction mixture for the time specified (e.g., 3 hours) at the same temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired this compound product (E)-3e .
-
Characterization : The final product was characterized as colorless quadrilaterals with a melting point of 186–191 °C.[12] The yield was reported as 38%.[12]
Protocol 2: Two-Step Continuous Flow Synthesis of Diazepam.[17]
This protocol is a telescoped synthesis using microfluidic chip reactors.
-
Stage 1 (Acylation) : Prepare stock solutions of 5-chloro-2-(methylamino)benzophenone (B138054) (0.6 M), propylene (B89431) oxide (1.2 M), and bromoacetyl chloride (0.6 M) in toluene. Feed the solutions into the first microreactor chip (e.g., 10 μL volume) at a controlled flow rate (e.g., 0.667 μL/min each). Maintain the reactor temperature at 0 °C. The residence time is approximately 5 minutes.
-
Stage 2 (Cyclization) : The output from Stage 1 flows directly into a second microreactor chip. A solution of an ammonia (B1221849) source (e.g., a prepared NH₄Br/NH₄OH solution) is introduced at the second inlet.
-
Reaction Conditions : Heat the second reactor to a specified temperature (e.g., 60 °C). The total residence time for both stages is approximately 15 minutes.
-
Collection & Analysis : Collect the output from the second reactor. Quench samples in acetonitrile (B52724) with sodium carbonate for analysis.
-
Purification : The crude product can be purified by a single recrystallization to yield diazepam of >98% purity.[17] Under optimized conditions, this flow synthesis produced a 96% yield of 91% pure diazepam before recrystallization.[17]
Protocol 3: Synthesis of 1,5-Benzodiazepine using a Solid Acid Catalyst.[18]
-
Reaction Setup : In a round-bottom flask, stir a mixture of o-phenylenediamine (B120857) (OPDA) (1 mmol), a ketone (e.g., acetone, 2.5 mmol), and the H-MCM-22 catalyst (100 mg) in acetonitrile (4 mL).
-
Reaction : Conduct the reaction at room temperature. Monitor for completion by TLC (e.g., using 10% ethyl acetate in hexane (B92381) as the mobile phase). The reaction is typically complete within 1-3 hours.
-
Work-up : Once the reactant spot disappears on the TLC plate, filter the catalyst from the reaction mixture.
-
Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified if necessary, though this method often yields a high-purity product directly. Using acetone, this method afforded an 87% isolated yield in 60 minutes.[18]
Conclusion and Future Outlook
The this compound scaffold remains a "privileged structure" in medicinal chemistry, offering a versatile platform for developing drugs with a wide range of CNS activities.[9][13] While classic applications focus on anxiety and insomnia, research continues to explore derivatives with novel activities, including anticancer, anti-HIV, and antimicrobial properties.[1][13][19] Future research will likely focus on developing subtype-selective GABA-A receptor modulators to minimize side effects like tolerance, dependence, and cognitive impairment.[3] The advancement of synthetic methodologies, particularly in continuous flow chemistry and multicomponent reactions, will be crucial for rapidly generating diverse libraries of these compounds for high-throughput screening and accelerating the discovery of next-generation therapeutics.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benzoinfo.com [benzoinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egpat.com [egpat.com]
- 11. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 18. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Novel 1,4-Diazepine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably the benzodiazepines.[1][2] While traditionally associated with central nervous system (CNS) activity, recent research has unveiled a broader pharmacological potential for novel 1,4-diazepine derivatives, including anticancer, anti-tubercular, and anticonvulsant properties.[3][4] This guide provides a comprehensive overview of the pharmacology of recently developed 1,4-diazepine compounds, with a focus on their quantitative data, experimental protocols, and associated signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of several recently synthesized novel 1,4-diazepine derivatives, highlighting their potential as anticancer and anti-tubercular agents.
Table 1: In Vitro Anticancer Activity of Novel 1,4-Diazepine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | HepG-2 (Hepatocellular Carcinoma) | 4.4 | |
| MCF-7 (Breast Adenocarcinoma) | 6.2 | ||
| HCT-116 (Colon Carcinoma) | 8.1 | ||
| 7e | HepG-2 (Hepatocellular Carcinoma) | 5.2 | |
| MCF-7 (Breast Adenocarcinoma) | 7.5 | ||
| HCT-116 (Colon Carcinoma) | 9.3 | ||
| 7f | HepG-2 (Hepatocellular Carcinoma) | 6.8 | |
| MCF-7 (Breast Adenocarcinoma) | 8.9 | ||
| HCT-116 (Colon Carcinoma) | 13.0 | ||
| 9 | HeLa (Cervical Cancer) | 15 | [3] |
| HCT116 (Colon Carcinoma) | 13 | [3] | |
| 18 | HeLa (Cervical Cancer) | 16 | [3] |
| HCT116 (Colon Carcinoma) | 12 | [3] |
Table 2: In Vitro Anti-tubercular Activity of Novel 1,4-Benzodiazepine Derivatives
| Compound ID | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| 4 | H37Rv | 6.25 | [5][6] |
| 9 | H37Rv | 1.6 | [5][6] |
| 10 | H37Rv | 1.6 | [5][6] |
| 11 | H37Rv | 3.12 | [5][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Thieno[2,3-e][6][8]diazepine Derivatives (Anticancer Agents)
A series of 3-aryl-7,8,9,10-tetrahydro-1H,6H-cyclohepta[b]thieno[2,3-e][5][7]diazepin-5(4-H)-one derivatives (compounds 7a-f) were synthesized via the cyclization of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with various phenacyl bromides.
General Procedure:
-
A mixture of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (0.01 mol) and the appropriate phenacyl bromide (0.01 mol) is prepared in N,N-dimethylformamide (10 mL).
-
Anhydrous potassium carbonate (0.5 g) is added to the mixture.
-
The reaction mixture is heated under reflux for 8 hours.
-
After cooling, the mixture is poured onto ice-cold water (approximately 20 mL).
-
The resulting solid precipitate is filtered, dried, and crystallized from a suitable solvent to yield the final product.
In Vitro Anticancer Activity Screening (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was evaluated against human cancer cell lines (MCF-7, HCT-116, and HepG-2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: The cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Synthesis of this compound Derivatives (Anti-tubercular Agents)
A series of eighteen this compound derivatives were synthesized through the condensation of o-phenylenediamines with 1,3-diketone (dimedone).[5][6]
General Procedure:
-
A mixture of an appropriately substituted o-phenylenediamine (B120857) (0.01 mol) and dimedone (0.01 mol) is dissolved in a suitable solvent.
-
A catalytic amount of an appropriate acid or base is added to the mixture.
-
The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.[5][6]
In Vitro Anti-tubercular Activity Screening (Microplate Alamar Blue Assay)
The anti-tubercular activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Plate Preparation: In a 96-well microplate, serial twofold dilutions of each compound are prepared in Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway associated with the action of 1,4-diazepines and a typical workflow for in vitro anticancer drug screening.
Caption: GABA-A Receptor Signaling Pathway for 1,4-Diazepines.
Caption: Experimental Workflow for In Vitro Anticancer Screening.
Conclusion
The 1,4-diazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate significant potential in the fields of oncology and infectious diseases, moving beyond the traditional CNS applications of this chemical class. The provided data and protocols offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on elucidating the precise mechanisms of action of these novel compounds and optimizing their pharmacological profiles for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
Investigating the Anxiolytic Effects of 1,4-Benzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data related to the anxiolytic effects of 1,4-benzodiazepines. It is designed to serve as a practical resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Mechanism of Action: Potentiation of GABAergic Neurotransmission
1,4-Benzodiazepines exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] These compounds do not directly activate the GABA-A receptor but instead bind to a distinct allosteric site, known as the benzodiazepine (B76468) (BZD) site.[2][3] This binding event enhances the affinity of the receptor for its endogenous ligand, GABA.[1][3]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits, typically two α, two β, and one γ subunit.[4] The GABA binding sites are located at the interface between the α and β subunits, while the benzodiazepine binding site is situated at the interface between the α and γ subunits.[1][4]
Upon binding of a 1,4-benzodiazepine, the GABA-A receptor undergoes a conformational change that increases the frequency of chloride (Cl⁻) channel opening in response to GABA.[1] The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential. This enhanced inhibitory signaling in key brain circuits involved in anxiety, such as the amygdala and prefrontal cortex, is believed to underlie the anxiolytic effects of this drug class.
References
The Anticonvulsant Activity of Synthetic 1,4-Benzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticonvulsant properties of synthetic 1,4-benzodiazepines. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in the discovery and development of novel antiepileptic drugs. This guide details the core pharmacology, mechanism of action, and essential experimental protocols for evaluating the anticonvulsant efficacy of this important class of compounds.
Introduction to 1,4-Benzodiazepines as Anticonvulsants
The 1,4-benzodiazepine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[1] Members of this class are widely recognized for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1] Furthermore, many synthetic 1,4-benzodiazepines exhibit potent anticonvulsant activity, making them crucial agents in the management of epilepsy and other seizure-related disorders.[2] Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4] By enhancing GABAergic inhibition, 1,4-benzodiazepines effectively suppress excessive neuronal firing that characterizes seizure activity.
This guide will explore the quantitative aspects of their anticonvulsant activity, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows.
Quantitative Anticonvulsant Activity of Synthetic 1,4-Benzodiazepines
The anticonvulsant potency of synthetic 1,4-benzodiazepines is typically quantified using standardized animal models of seizures, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The median effective dose (ED50), which is the dose required to produce a protective effect in 50% of the animal population, is a key metric for comparison.
Table 1: Anticonvulsant Activity of Selected 1,4-Benzodiazepines in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| Diazepam | Intraperitoneal (i.p.) | 1.5 - 5.2 | [5][6] |
| Clonazepam | Intraperitoneal (i.p.) | 0.06 - 0.13 | [7] |
| Nitrazepam | Intraperitoneal (i.p.) | 0.6 | [8] |
| Flunitrazepam | Intraperitoneal (i.p.) | 0.25 | [6] |
| Prazepam | Intraperitoneal (i.p.) | > 100 | [8] |
| Flurazepam | Intraperitoneal (i.p.) | 20.0 | [8] |
Table 2: Anticonvulsant Activity of Selected 1,4-Benzodiazepines in the Pentylenetetrazol (PTZ) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| Diazepam | Intraperitoneal (i.p.) | 0.2 - 0.77 | [5][9] |
| Clonazepam | Intraperitoneal (i.p.) | 0.01 - 0.03 | [7] |
| Nitrazepam | Intraperitoneal (i.p.) | 0.07 | [8] |
| Flunitrazepam | Intraperitoneal (i.p.) | 0.04 | [6] |
| Prazepam | Intraperitoneal (i.p.) | 1.5 | [8] |
| Flurazepam | Intraperitoneal (i.p.) | 0.8 | [8] |
Mechanism of Action: GABA-A Receptor Modulation
The anticonvulsant effects of 1,4-benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.[3] These compounds bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[3] This binding event potentiates the effect of GABA, leading to an increased frequency of chloride (Cl-) channel opening.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.[4]
Experimental Protocols
Synthesis of a Representative this compound: Diazepam
This protocol outlines a common synthetic route to diazepam, a widely used anticonvulsant this compound.[11]
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (B30270) and glycine (B1666218) ethyl ester in pyridine.[11]
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to yield pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[11]
Step 2: Methylation to form Diazepam
-
Suspend the product from Step 1 in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride, portion-wise at 0°C.
-
After the evolution of hydrogen ceases, add methyl iodide dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diazepam by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[11]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12]
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Male albino mice (20-25 g) or rats (100-150 g).
-
Test compound and vehicle.
-
0.5% tetracaine (B1683103) hydrochloride solution (topical anesthetic).
-
0.9% saline solution.
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection). The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[13] Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[13]
-
Stimulation: Deliver an electrical stimulus through the corneal electrodes. Typical parameters are 50 mA for mice and 150 mA for rats, at a frequency of 60 Hz for a duration of 0.2 seconds.[12]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[12]
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED50 can be determined using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for generalized myoclonic and clonic seizures and is particularly sensitive to drugs that enhance GABA-A receptor function.[14]
Materials:
-
Pentylenetetrazol (PTZ).
-
Male albino mice (20-25 g) or rats (100-150 g).
-
Test compound and vehicle.
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Induction of Seizures: After the appropriate pre-treatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p. for mice).[15]
-
Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes.[15] Record the latency to the first clonic convulsion and the presence or absence of tonic hindlimb extension. Protection is defined as the absence of clonic seizures.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.
Experimental and Logical Workflows
In Vivo Anticonvulsant Screening Workflow
The following diagram illustrates a typical workflow for the in vivo screening of novel synthetic 1,4-benzodiazepines for anticonvulsant activity.
Logical Relationship of Experimental Models to Clinical Seizure Types
The choice of preclinical seizure models is critical as they represent different types of human epilepsy.
Conclusion
Synthetic 1,4-benzodiazepines remain a vital class of anticonvulsant agents. Their well-defined mechanism of action, coupled with established and predictive preclinical screening models, provides a robust framework for the development of novel and improved therapies for epilepsy. This technical guide has provided a detailed overview of the quantitative data, experimental protocols, and underlying mechanisms essential for researchers in this field. The continued exploration of the structure-activity relationships and the development of new synthetic strategies will undoubtedly lead to the discovery of next-generation anticonvulsants with enhanced efficacy and improved safety profiles.
References
- 1. CLONAZEPAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant properties of this compound derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Technical Guide to the History and Development of 1,4-Benzodiazepine Drugs
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal moments in the history of 1,4-benzodiazepine drugs, from their serendipitous discovery to their establishment as a major class of therapeutic agents. We will delve into the key scientific milestones, the evolution of their synthesis, and the elucidation of their mechanism of action.
The Serendipitous Discovery of a New Class of Tranquilizers
The story of benzodiazepines begins in the mid-1950s at the Hoffmann-La Roche laboratories in Nutley, New Jersey.[1][2] Polish-American chemist Dr. Leo Sternbach was tasked with developing a new, safer alternative to the then-prevalent tranquilizers, such as barbiturates and meprobamate, which were known for their significant side effects and risk of overdose.[2][3][4]
Initially, Sternbach's research focused on a class of compounds known as benzheptoxdiazines, which he had previously investigated during his postdoctoral studies in Poland.[1] However, after two years of synthesizing approximately 40 compounds in this family with no promising biological activity, the project was slated for termination in 1957.[1][5]
In a now-famous turn of events, during a laboratory cleanup, a final, previously untested compound from this research line was rediscovered. This compound, which had been synthesized from the reaction of a quinazoline (B50416) 3-oxide with methylamine, was sent for pharmacological screening at the behest of Sternbach.[6][7] The results, returned by pharmacologist Dr. Lowell Randall, were remarkable. The compound, designated Ro 5-0690, exhibited potent sedative, muscle relaxant, and antistrychnine effects in mice, far surpassing the activity of meprobamate.[1]
Further chemical analysis revealed that the compound was not the expected quinazoline derivative but had undergone an unexpected ring enlargement to form a novel seven-membered ring structure: a this compound.[6][7] This serendipitous discovery marked the birth of a new class of psychoactive drugs.[4][8][9][10][11] The compound was named chlordiazepoxide and was marketed under the brand name Librium starting in 1960.[3][4][12]
The Evolution to Diazepam and Beyond
The immediate clinical success of chlordiazepoxide spurred intensive research into the this compound structure to develop even more effective and potent derivatives.[4][6] This effort, also led by Sternbach, resulted in the synthesis of diazepam in 1959.[13] Marketed as Valium in 1963, diazepam proved to be roughly ten times more potent than its predecessor and demonstrated a better separation of its anxiolytic and sedative effects.[7][14]
The success of Valium was unprecedented; it became the most prescribed drug in the United States from 1969 to 1982, with sales peaking in 1978.[12][14] This commercial success fueled further research and development by Hoffmann-La Roche and competing pharmaceutical companies, leading to a vast family of benzodiazepine (B76468) drugs, including flurazepam (Dalmane), nitrazepam (Mogadon), clonazepam (Klonopin), and lorazepam (Ativan).[3][9][12]
Key Developments in the Benzodiazepine Timeline
| Year | Milestone | Key Compound(s) | Significance |
| 1955 | First synthesis of a this compound by Leo Sternbach.[3][4][13] | Chlordiazepoxide (Ro 5-0690) | The accidental discovery of a new chemical class with tranquilizing properties. |
| 1957 | Pharmacological screening reveals the potent activity of chlordiazepoxide.[8] | Chlordiazepoxide | Confirmation of sedative, muscle relaxant, and anticonvulsant effects. |
| 1959 | Synthesis of a more potent derivative, diazepam.[13][14] | Diazepam | Demonstrated improved potency over chlordiazepoxide. |
| 1960 | Chlordiazepoxide is marketed as Librium.[3][4][10][12] | Chlordiazepoxide | The first benzodiazepine drug becomes commercially available. |
| 1963 | Diazepam is marketed as Valium.[4][10][12][13][14] | Diazepam | Valium becomes a blockbuster drug, solidifying the therapeutic importance of benzodiazepines. |
| 1970s | Benzodiazepines become the most prescribed class of drugs globally.[4][10] | Various | Widespread clinical use for anxiety, insomnia, seizures, and muscle spasms. |
| Late 1970s | The mechanism of action involving GABA receptors is elucidated.[4] | All Benzodiazepines | Understanding the biological target provides a basis for rational drug design. |
| 1980s | Concerns about dependence and withdrawal emerge.[3][4] | Various | Increased scrutiny and regulation of benzodiazepine prescribing practices. |
From Empirical Discovery to Mechanistic Understanding
For nearly 15 years after their introduction, the precise mechanism of action of benzodiazepines remained unknown.[4][11][14] It wasn't until the mid-to-late 1970s that researchers discovered that benzodiazepines exert their effects by modulating the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] This discovery transformed the understanding of these drugs from a product of serendipity to a tool for probing the neurobiology of anxiety.
The following logical diagram illustrates the progression from the initial research goal to the discovery and subsequent development of the first 1,4-benzodiazepines.
This initial phase of discovery and development laid the groundwork for a new era in psychopharmacology, providing clinicians with a powerful new tool for the management of anxiety and related disorders. The subsequent elucidation of their mechanism of action would further cement their place in medical history and open new avenues for neuroscience research.
References
- 1. benzo.org.uk [benzo.org.uk]
- 2. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]
- 3. benzoinfo.com [benzoinfo.com]
- 4. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leo Sternbach, 97; Invented Valium, Many Other Drugs - Los Angeles Times [latimes.com]
- 6. Librium and Valium - anxious times | Feature | RSC Education [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. study.com [study.com]
- 9. Benzodiazepine synthesis [quimicaorganica.org]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 13. Benzodiazepines; Diazepam | PPTX [slideshare.net]
- 14. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
The 1,4-Benzodiazepine Scaffold: A Privileged Core for Modern Drug Design
A Technical Guide for Researchers and Drug Development Professionals
The 1,4-benzodiazepine scaffold, a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation have made it a cornerstone for the development of a wide array of therapeutic agents. Initially renowned for their profound effects on the central nervous system (CNS), leading to the development of iconic drugs for anxiety, insomnia, and seizures, the versatility of the this compound core is now being exploited for a diverse range of non-CNS targets, including cancer, viral infections, and inflammation.[1][2][3] This guide provides an in-depth technical overview of the this compound scaffold for drug design, encompassing its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols.
I. Synthetic Strategies for this compound Analogs
The construction of the this compound core and its derivatives can be achieved through various synthetic routes. Modern approaches, such as multicomponent reactions (MCRs), have gained prominence for their efficiency in generating diverse molecular libraries.
One of the most powerful MCRs for this purpose is the Ugi four-component reaction (Ugi-4CR) . This one-pot reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly assemble complex structures that can be further cyclized to yield the this compound scaffold.[4][5][6][7]
Experimental Protocol: Ugi Four-Component Reaction for this compound Synthesis
This protocol describes a general procedure for the synthesis of a this compound precursor via the Ugi-4CR, followed by a cyclization step.
Materials:
-
2-aminobenzophenone (B122507) (or a substituted analog)
-
An aldehyde (e.g., formaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Column chromatography setup for purification
Procedure:
Step 1: Ugi Four-Component Reaction
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) in methanol (0.5 M).
-
Add the aldehyde (1.1 eq) and the carboxylic acid (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is the Ugi adduct.
Step 2: Deprotection and Cyclization
-
Dissolve the crude Ugi adduct in dichloromethane (0.2 M).
-
Add trifluoroacetic acid (20% v/v) to the solution.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the removal of any protecting groups and promote cyclization.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired this compound derivative.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Below is a DOT script visualizing the general workflow for the Ugi-based synthesis of 1,4-benzodiazepines.
References
- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development in [1,4]-Benzodiazepines as Potent Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Exploring New Biological Frontiers for 1,4-Benzodiazepines: A Technical Guide
Introduction
For decades, the therapeutic applications of 1,4-benzodiazepines (BZDs) have been predominantly associated with their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to the well-known anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of drugs like diazepam and alprazolam.[2][4] However, the use of these classical BZDs is often limited by side effects such as sedation, dependence, and cognitive impairment.[1]
Recent research has begun to unveil a broader pharmacological landscape for the 1,4-benzodiazepine scaffold, extending far beyond the central nervous system and the GABA-A receptor. Scientists are identifying novel biological targets, opening up possibilities for repositioning these compounds for a variety of indications, including cancer and inflammatory diseases.[2][5] This guide provides an in-depth technical overview of these emerging targets, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.
Beyond the GABA-A Receptor: Emerging Biological Targets
While the GABA-A receptor remains the primary target for clinically used BZDs, a growing body of evidence highlights the interaction of this compound derivatives with other proteins, suggesting novel therapeutic avenues.
Translocator Protein (18 kDa) (TSPO)
Formerly known as the peripheral-type benzodiazepine (B76468) receptor, the translocator protein (TSPO) is an 18 kDa transmembrane protein located on the outer mitochondrial membrane.[6] It is ubiquitously expressed and has been implicated in various cellular processes, including inflammation.
Certain 1,4-benzodiazepines, such as Ro5-4864 (4'-chlorodiazepam), are selective agonists for TSPO.[6] Studies have shown that these TSPO-ligand BZDs can exert significant anti-inflammatory effects. For instance, Ro5-4864 has been demonstrated to suppress pro-inflammatory mast cell effector functions and inhibit the release of pro-inflammatory cytokines.[6][7] This suggests that TSPO is a viable target for developing BZDs as treatments for mast cell-dependent diseases like allergies and asthma.[6]
Cancer-Related Molecular Targets
One of the most promising new areas for BZD development is oncology. Several studies have identified novel this compound derivatives with potent antiproliferative activities acting through various mechanisms.[5][8]
-
Tubulin Polymerization: Certain BZD derivatives have been shown to inhibit microtubule assembly, a mechanism similar to that of established anticancer drugs like colchicine (B1669291).[5] By binding to the colchicine site on tubulin, these compounds disrupt the cellular microtubule network, leading to a G2/M phase cell cycle block and subsequent mitotic failure in cancer cells.[5]
-
Protein Synthesis: A class of this compound-2,5-diones has been identified as potent inhibitors of protein synthesis in cancer cells. The lead compound, 52b, demonstrated significant antitumor activity by inducing cell cycle arrest and apoptosis, and was effective in a non-small-cell lung cancer xenograft mouse model.
-
Annexin A3 (ANXA3) Degradation: Annexin A3 is a key pathogenic protein in triple-negative breast cancer (TNBC), promoting proliferation and drug resistance.[9] Recently, a novel this compound derivative, 18a5, was developed as a highly selective ANXA3 degrader.[9] This compound exhibited a 14-fold increase in ANXA3 binding activity compared to its predecessor and showed a potent tumor growth inhibitory effect (96%) in a TNBC xenograft model.[9]
Targets in Neurodegenerative Disease
The role of BZDs in neurodegenerative conditions like Alzheimer's disease (AD) is complex and controversial.[10][11] While long-term use is associated with potential risks, some research points to potential neuroprotective mechanisms.[10][11][12] Animal studies suggest BZDs might reduce tau phosphorylation and neuroinflammation.[10][12] Conversely, other studies indicate they could augment amyloid deposition and reduce brain-derived neurotrophic factor (BDNF).[12] These findings suggest that specific BZD derivatives could potentially be designed to selectively engage neuroprotective pathways while avoiding detrimental effects, representing a nascent but important area of exploration.
Quantitative Data on Benzodiazepine-Target Interactions
The exploration of new targets necessitates rigorous quantitative assessment of binding affinity and functional activity. While comprehensive data for novel targets is still emerging, data from classical GABA-A receptor interactions provides a benchmark for comparison.
Table 1: Binding Affinities (Ki, nM) of Selected Benzodiazepines for GABA-A Receptor α-Subunits
| Compound | α1 (Sedation) | α2 (Anxiolysis) | α3 (Anxiolysis) | α5 (Cognition) | Reference |
| Diazepam | 6.2 | 3.0 | 4.8 | 15.0 | [13] |
| Clonazepam | 1.5 | 1.1 | 1.9 | 6.0 | [13] |
| Clobazam | 2340 | 249 | 1620 | 2000 | [13] |
| Zolpidem | 22 | 430 | 450 | >10,000 | [13] |
| GL-II-73 | ~2300 | ~2600 | ~3500 | 388 | [14] |
Disclaimer: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[13] A lower Ki value indicates higher binding affinity.
Table 2: Antiproliferative Activity of Selected Benzodiazepine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity Metric (GI50/IC50) | Reference |
| 11a | Protein Synthesis Inhibitor | NCI-60 (average) | 0.24 µM (GI50) | |
| 52b | Protein Synthesis Inhibitor | NCI-H522 (Lung) | Potent activity | |
| 18a5 | ANXA3 Degrader | TNBC Xenograft | 96% TGI | [9] |
| Novel Derivatives | Tubulin Polymerization Inhibitor | Panel of 10 cancer lines | <10 µM (IC50) | [5] |
Experimental Protocols
The identification and validation of novel BZD targets rely on a suite of established and specialized experimental techniques.
Protocol 1: Radioligand Binding Assay for Target Affinity
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor or protein target.[13]
-
Membrane/Protein Preparation:
-
For membrane-bound targets (e.g., GABA-A receptors), tissue (e.g., rat brain) or cells expressing the target are homogenized in a cold buffer.[13]
-
The homogenate is centrifuged to pellet cell membranes, which are then washed and resuspended in an assay buffer.[13]
-
For soluble proteins (e.g., ANXA3, Tubulin), the purified protein is used.
-
-
Competitive Binding:
-
Aliquots of the prepared membranes or purified protein are incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]flunitrazepam for the BZD site on GABA-A).[13]
-
A range of concentrations of the unlabeled test compound (the "competitor") is added to displace the radioligand.[13]
-
A separate reaction with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.[13]
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific from total binding.
-
The data are plotted to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[13]
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of ligands on ion channels expressed in Xenopus laevis oocytes.[15][16]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the target ion channel (e.g., α, β, and γ subunits for the GABA-A receptor).
-
Recording: After 2-4 days of expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
Compound Application: The oocyte is perfused with a buffer solution. The natural agonist (e.g., GABA) is applied at a low concentration (e.g., EC5) to elicit a baseline current.
-
Modulation Measurement: The test BZD is then co-applied with the agonist. Positive allosteric modulators will potentiate the agonist-induced current.[15]
-
Data Analysis: The percentage increase in current in the presence of the BZD compared to the baseline current is calculated to determine efficacy and potency (EC50).
Protocol 3: Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is placed in a polymerization buffer in a microplate cuvette.
-
Initiation: The reaction is initiated by warming the plate to 37°C.
-
Monitoring: The increase in optical density (absorbance) at 340 nm is monitored over time. This increase corresponds to the formation of microtubules.
-
Inhibition Measurement: The assay is run in the presence and absence of the test BZD derivative. An inhibitory compound will reduce the rate and extent of the absorbance increase.[5]
-
Data Analysis: The IC50 value for inhibition of polymerization is determined from a dose-response curve.
Conclusion
The this compound scaffold, long confined to the realm of neuroscience, is proving to be a remarkably versatile chemical framework. Emerging research is successfully identifying and validating novel biological targets in oncology and immunology. The ability of BZD derivatives to function as tubulin inhibitors, protein synthesis blockers, selective ANXA3 degraders, and TSPO modulators underscores a significant opportunity for drug development.
For researchers and drug development professionals, this paradigm shift invites a re-evaluation of existing BZD libraries and the strategic design of new derivatives. By focusing on these non-traditional targets, it may be possible to develop novel therapeutics with improved efficacy and safety profiles for some of the most challenging diseases, moving far beyond the classical anxiolytic and sedative effects that have defined this drug class for over half a century.
References
- 1. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The this compound Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel this compound Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzodiazepines and Related Drugs as a Risk Factor in Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzodiazepine use in relation to long-term dementia risk and imaging markers of neurodegeneration: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of 1,4-Benzodiazepine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies for constructing the this compound ring system and its key derivatives, complete with detailed experimental protocols and quantitative data to aid in research and development.
Core Synthetic Strategies
The synthesis of the this compound skeleton has evolved significantly since the accidental discovery of chlordiazepoxide in the mid-1950s.[4] Modern synthetic chemistry offers a variety of approaches to this versatile scaffold, ranging from classical cyclocondensation reactions to more contemporary methods like solid-phase synthesis and multicomponent reactions.
A common and foundational approach involves the cyclocondensation of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. This method is central to the synthesis of many classical benzodiazepines like diazepam.[5][6] Variations of this strategy include the use of 2-aminobenzaldehydes or 2-aminobenzoic acids as starting materials.[1]
More recent advancements have focused on improving efficiency, diversity, and stereoselectivity. These include:
-
Palladium-Catalyzed Cyclizations: These methods utilize palladium catalysts to facilitate the formation of the seven-membered diazepine (B8756704) ring, often through intramolecular C-N bond formation.[2]
-
Solid-Phase Synthesis: Pioneered by Ellman, this technique allows for the rapid generation of diverse this compound libraries by attaching synthetic intermediates to a solid support, which is particularly useful in drug discovery for creating large numbers of compounds for screening.[7][8][9][10]
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, enable the one-pot synthesis of complex this compound scaffolds from three or more starting materials, offering a highly efficient route to novel derivatives.[11]
-
Asymmetric Synthesis: The development of catalytic asymmetric methods allows for the enantioselective synthesis of chiral 1,4-benzodiazepines, which is crucial as the biological activity often resides in a single enantiomer.[12]
The general synthetic workflow for many 1,4-benzodiazepines can be visualized as a multi-step process starting from substituted anilines or benzophenones, followed by acylation and cyclization to form the core diazepine ring. Further modifications can then be introduced to produce a variety of derivatives.
References
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlordiazepoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
Methodological & Application
Synthesis of 1,4-Benzodiazepine-2,5-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1,4-benzodiazepine-2,5-diones, a core scaffold in many biologically active compounds. The following sections outline various synthetic strategies, present key quantitative data in tabular format for easy comparison, and provide step-by-step experimental procedures for key methodologies.
Introduction
This compound-2,5-diones are a class of heterocyclic compounds that form the basic structure of many pharmaceuticals and are pivotal in medicinal chemistry and drug discovery. Their synthesis has been approached through various methods, each with distinct advantages in terms of efficiency, diversity of achievable structures, and reaction conditions. This document details several prominent synthetic routes, including the Ugi four-component condensation, solid-phase synthesis, reactions involving isatoic anhydride (B1165640), and metal-catalyzed cyclizations.
Synthetic Strategies Overview
Several effective methods for the synthesis of this compound-2,5-diones have been developed. The choice of method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. Key strategies include:
-
Ugi Four-Component Condensation: A powerful multicomponent reaction that allows for the rapid assembly of complex molecules in a single step, followed by a cyclization to form the benzodiazepine (B76468) core. This method is highly valued for its ability to generate diverse libraries of compounds.[1][2]
-
Solid-Phase Synthesis: Ideal for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. This technique involves attaching the growing molecule to a solid support, simplifying purification.[3][4]
-
From Isatoic Anhydride and α-Amino Acids: A straightforward approach to the benzodiazepine core through the reaction of readily available starting materials.[5][6][7]
-
Base-Promoted Ring Expansion: A novel method involving the rearrangement of 3-aminoquinoline-2,4-diones under mild, basic conditions.[1][8]
-
Metal-Catalyzed Cyclization: Utilizes transition metal catalysts, such as platinum or palladium, to facilitate the cyclization step, often with high efficiency.[8][9]
-
Metal-Free Synthesis: An approach that avoids the use of metal catalysts, proceeding at room temperature from hexafluoroisopropyl 2-aminobenzoates.[3][5][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic protocols for this compound-2,5-diones, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis via Isatoic Anhydride and α-Amino Acids (Microwave-Assisted) [6]
| α-Amino Acid | Temperature (°C) | Time (min) | Yield (%) |
| Glycine | 130 | 3 | 68 |
| Alanine | 130 | 3 | 71 |
| Proline | 130 | 3 | 65 |
| Phenylalanine | 130 | 3 | 69 |
| Leucine | 130 | 3 | 61 |
| Valine | 130 | 3 | 64 |
Table 2: H₂PtCl₆ Catalyzed Synthesis from Isatoic Anhydride and L-Amino Acid Methyl Ester Hydrochlorides [7]
| L-Amino Acid Methyl Ester | Reaction Time (min) | Yield of Intermediate (%) | Reaction Time (min) | Yield of Final Product (%) |
| Glycine | 2-3 h | 85 | 30-40 min | 82 |
| L-Alanine | 2-3 h | 88 | 30-40 min | 85 |
| L-Valine | 2-3 h | 82 | 30-40 min | 78 |
| L-Leucine | 2-3 h | 84 | 30-40 min | 80 |
| L-Phenylalanine | 2-3 h | 90 | 30-40 min | 88 |
Table 3: Metal-Free Synthesis from Hexafluoroisopropyl 2-aminobenzoates [3][5]
| 2-Aminobenzoate Substituent | α-Bromoamide Substituent | Base | Solvent | Time (h) | Yield (%) |
| H | Phenyl | Cs₂CO₃ | HFIP/DMF | 1 | 95 |
| 5-F | Phenyl | Cs₂CO₃ | HFIP/DMF | 1 | 92 |
| 5-Cl | Phenyl | Cs₂CO₃ | HFIP/DMF | 1 | 96 |
| 5-Br | Phenyl | Cs₂CO₃ | HFIP/DMF | 1 | 94 |
| 5-CH₃ | Phenyl | Cs₂CO₃ | HFIP/DMF | 1 | 89 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Isatoic Anhydride and α-Amino Acids[6]
Materials:
-
Isatoic anhydride or 6-iodoisatoic anhydride (10 mmol)
-
Corresponding α-amino acid (10 mmol)
-
Glacial acetic acid (3 mL)
-
Microwave vial (10 mL capacity)
-
Hot water
Procedure:
-
In a 10 mL microwave vial, combine the isatoic anhydride (or its derivative) and the α-amino acid.
-
Add 3 mL of glacial acetic acid to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 3 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature, which should result in the formation of a precipitate.
-
Filter the precipitate and wash it three times with hot water.
-
Dry the solid product under vacuum to yield the this compound-2,5-dione.
Protocol 2: H₂PtCl₆ Catalyzed Synthesis[7]
Step A: Synthesis of Intermediates
-
Dissolve L-amino acid methyl ester hydrochloride (0.002 mol) in a minimal amount of water (4 mL).
-
Add Na₂CO₃ (0.43 g, 0.004 mol) to the solution to neutralize the amino acid.
-
In a separate flask, dissolve isatoic anhydride (0.45 g, 0.0028 mol) in acetonitrile (B52724) (8 mL).
-
Add the neutralized amino acid solution dropwise to the well-stirred isatoic anhydride solution at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction by TLC.
-
Evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated K₂CO₃ solution (20 mL) to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (2 x 20 mL).
-
Wash the combined organic layers with 5% Na₂CO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the intermediate.
Step B: Synthesis of this compound-2,5-diones
-
Dissolve the intermediate from Step A (0.001 mol) in DMF (3 mL).
-
Add H₂PtCl₆ (0.06 g, 15 mol %) to the solution.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.
-
Quench the reaction mixture with a saturated Na₂CO₃ solution (10 mL).
-
Extract the mixture with chloroform (B151607) (2 x 15 mL).
-
Wash the organic layer with 1N HCl (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.
Protocol 3: Ugi Four-Component Condensation Followed by Cyclization (General Workflow)[1][2]
This protocol outlines a general two-step synthesis.
Step A: Ugi Four-Component Condensation
-
Combine an anthranilic acid derivative, an aldehyde or ketone, an amine, and a convertible isocyanide (e.g., 1-isocyanocyclohexene) in a suitable solvent (e.g., methanol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo to yield the crude Ugi product.
Step B: Acid-Activated Cyclization
-
Dissolve the crude Ugi product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid).
-
Stir the mixture at room temperature until the cyclization is complete.
-
Neutralize the reaction mixture and perform an aqueous workup.
-
Purify the resulting this compound-2,5-dione by column chromatography.
Visualizations
Caption: General synthetic workflows for this compound-2,5-diones.
Caption: Workflow for the solid-phase synthesis of this compound-2,5-diones.
References
- 1. Synthesis of this compound-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Remarkable Two-Step Synthesis of Diverse this compound-2,5-diones Using the Ugi Four-Component Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Multicomponent Synthesis of 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1,4-benzodiazepine scaffolds using multicomponent reactions (MCRs). The this compound (BDZ) core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2][3] Traditional linear synthetic routes to these compounds often suffer from multiple steps, low overall yields, and the generation of significant waste.[2] Multicomponent reactions offer a powerful and efficient alternative, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by improving atom economy and reducing reaction times and waste generation.[2][4]
This document focuses on isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR), which has proven to be a versatile tool for the construction of diverse this compound libraries.[1][2] The protocols outlined below are based on established literature and provide a foundation for the development of novel BDZ derivatives for drug discovery and development.
Logical Relationship: MCRs vs. Traditional Synthesis
Caption: Comparison of MCRs and traditional linear synthesis.
Experimental Protocols
Protocol 1: Ugi Four-Component Reaction for the Synthesis of this compound Precursors
This protocol describes a general procedure for the Ugi-4CR to synthesize precursors that can be subsequently cyclized to form the this compound ring system. The reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.
Materials:
-
Amine component (e.g., methyl anthranilate or an aminophenylketone)
-
Carbonyl component (e.g., Boc-glycinal or another aldehyde)
-
Carboxylic acid
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (MeOH) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional)
Procedure:
-
To a solution of the amine component (1.0 mmol) in methanol (5 mL), add the carbonyl component (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 48 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the reaction can be carried out under microwave irradiation at 100 °C for 30 minutes for accelerated reaction times.[1]
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection and Intramolecular Cyclization to form 1,4-Benzodiazepines
This protocol details the subsequent deprotection and cyclization of the Ugi product to yield the final this compound scaffold.
Materials:
-
Crude Ugi product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the crude Ugi product in 1,2-dichloroethane (10 mL).
-
Add trifluoroacetic acid (10% v/v) to the solution to initiate the deprotection of the Boc group.
-
Stir the reaction mixture at 40 °C overnight to facilitate both deprotection and subsequent intramolecular cyclization.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final this compound derivative by column chromatography on silica gel.
Experimental Workflow
References
- 1. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-benzodiazepines utilizing palladium-catalyzed cross-coupling reactions. The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2] Palladium catalysis offers a versatile and efficient approach to construct this seven-membered heterocyclic system, allowing for the introduction of diverse substituents and the creation of complex molecular architectures.[3][4][5]
This guide covers several key palladium-catalyzed methodologies, including the Buchwald-Hartwig amination, carboamination, and carbonylative coupling reactions. Detailed protocols, tabulated quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these synthetic strategies in a research and development setting.
Key Palladium-Catalyzed Strategies
Several palladium-catalyzed reactions have been successfully employed for the synthesis of 1,4-benzodiazepines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include:
-
Intramolecular Buchwald-Hartwig Amination: This is a powerful method for the formation of the N-aryl bond that closes the seven-membered ring.[1][2] The reaction typically involves the coupling of an amine with an aryl halide precursor. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[6][7]
-
Carboamination: This domino process involves the coupling of an N-allyl-2-aminobenzylamine derivative with an aryl bromide, leading to the formation of saturated 1,4-benzodiazepines.[8][9][10] This method allows for the stereoselective synthesis of cis-2,3-disubstituted products.[8]
-
Carbonylative Coupling: This approach introduces a carbonyl group into the benzodiazepine (B76468) ring, leading to the formation of 1,4-benzodiazepin-5-ones.[1][11] This reaction often utilizes carbon monoxide in the presence of a palladium catalyst.
Experimental Protocols and Data
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination
This protocol is based on the work of Wolfe et al. and describes the synthesis of saturated 1,4-benzodiazepines from N-allyl-2-aminobenzylamine derivatives and aryl bromides.[8][9]
Reaction Scheme:
A general scheme for the Pd-catalyzed carboamination to form saturated 1,4-benzodiazepines.
Caption: General workflow for the synthesis of saturated 1,4-benzodiazepines.
Experimental Protocol:
To a dried sealable tube is added the N-allyl-2-aminobenzylamine derivative (0.15 mmol, 1.0 equiv), aryl bromide (0.30 mmol, 2.0 equiv), sodium tert-butoxide (0.30 mmol, 2.0 equiv), PdCl₂(MeCN)₂ (0.003 mmol, 2 mol %), and PPh₂Cy (0.006 mmol, 4 mol %). The tube is evacuated and backfilled with argon. Xylenes (0.75 mL, 0.2 M) are added, and the tube is sealed. The reaction mixture is heated at 135 °C for 18–24 hours. After cooling to room temperature, the reaction is diluted with dichloromethane (B109758) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.[9]
Quantitative Data Summary:
| Entry | Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | N-allyl-N-phenyl-2-(aminomethyl)aniline | 4-bromobiphenyl | 1-(4-biphenylyl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 78 |
| 2 | N-allyl-N-phenyl-2-(aminomethyl)aniline | 4-bromo-tert-butylbenzene | 1-(4-tert-butylphenyl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 88 |
| 3 | N-allyl-N-(4-methoxyphenyl)-2-(aminomethyl)aniline | 4-bromotoluene | 1-(4-methylphenyl)-4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 94 |
| 4 | N-allyl-N-(4-fluorophenyl)-2-(aminomethyl)aniline | 1-bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 85 |
Data sourced from Wolfe et al., Org. Lett. 2011, 13 (9), pp 2196–2199.[8][9]
Synthesis of 1,4-Benzodiazepin-5-ones via Pd-Catalyzed Carboamination
This protocol details the synthesis of 1,4-benzodiazepin-5-ones from N-allyl-2-aminobenzamides and aryl bromides.[8][9]
Reaction Scheme:
A general scheme for the Pd-catalyzed carboamination to form 1,4-benzodiazepin-5-ones.
Caption: General workflow for the synthesis of 1,4-benzodiazepin-5-ones.
Experimental Protocol:
In a glovebox, a sealable tube is charged with the N-allyl-2-aminobenzamide (0.15 mmol, 1.0 equiv), aryl bromide (0.30 mmol, 2.0 equiv), sodium tert-butoxide (0.30 mmol, 2.0 equiv), Pd₂(dba)₃ (0.0015 mmol, 1 mol %), and P(4-F-C₆H₄)₃ (0.006 mmol, 4 mol %). Xylenes (0.75 mL, 0.2 M) are added, and the tube is sealed. The reaction mixture is heated at 135 °C for 18–24 hours. After cooling, the reaction is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the 1,4-benzodiazepin-5-one.[9]
Quantitative Data Summary:
| Entry | Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | N-allyl-N-phenyl-2-aminobenzamide | 4-bromobiphenyl | 1-(4-biphenylyl)-4-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | 76 |
| 2 | N-allyl-N-phenyl-2-aminobenzamide | 4-bromo-tert-butylbenzene | 1-(4-tert-butylphenyl)-4-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | 82 |
| 3 | N-allyl-N-(4-methoxyphenyl)-2-aminobenzamide | 4-bromotoluene | 1-(4-methylphenyl)-4-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | 89 |
| 4 | N-allyl-N-(4-fluorophenyl)-2-aminobenzamide | 1-bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-4-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | 79 |
Data sourced from Wolfe et al., Org. Lett. 2011, 13 (9), pp 2196–2199.[8][9]
Intramolecular Buchwald-Hartwig Amination for Imidazobenzodiazepine Synthesis
This protocol describes the synthesis of imidazobenzodiazepines via an intramolecular Buchwald-Hartwig cycloamination reaction.[1]
Reaction Scheme:
A general scheme for the intramolecular Buchwald-Hartwig amination.
Caption: General workflow for imidazobenzodiazepine synthesis.
Note: Specific quantitative data and detailed protocols for a broad range of substrates for this particular reaction were not available in the initial search results. The provided information is based on a general description of the synthetic strategy.[1] For practical application, it is recommended to consult the primary literature for specific catalyst, ligand, base, solvent, and temperature optimizations for the substrate of interest.
Mechanistic Considerations
The palladium-catalyzed synthesis of 1,4-benzodiazepines proceeds through well-defined catalytic cycles. Understanding these mechanisms is crucial for reaction optimization and troubleshooting.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the resulting palladium(II) amido complex affords the desired C-N coupled product and regenerates the active Pd(0) catalyst.[6]
Conclusion
Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis of 1,4-benzodiazepines. The methods outlined in these application notes offer efficient routes to a variety of substituted benzodiazepine cores. By carefully selecting the appropriate starting materials, catalyst system, and reaction conditions, researchers can access a wide range of analogs for biological screening and drug development programs. The provided protocols and data serve as a practical guide for the implementation of these important synthetic transformations. Further exploration of ligand and catalyst systems may lead to even more efficient and stereoselective methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Benzodiazepine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,4-benzodiazepine libraries, a class of compounds of significant interest in drug discovery due to their diverse biological activities. The methodologies described herein are based on established literature and are intended to guide researchers in the efficient generation of diverse benzodiazepine (B76468) libraries for screening and lead optimization.
Introduction
1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, with prominent examples demonstrating anxiolytic, anticonvulsant, and sedative properties. Their mechanism of action often involves modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large libraries of structurally diverse small molecules like 1,4-benzodiazepines. This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to automation.
This application note details the synthesis of two key this compound cores: this compound-2,5-diones and 1,4-benzodiazepin-2-ones, using solid-phase techniques.
Biological Context: GABA-A Receptor Signaling
1,4-Benzodiazepines primarily exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Binding of the neurotransmitter GABA to the receptor opens a chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Benzodiazepines bind to a site distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening. This leads to a potentiation of the inhibitory signal.
Application Notes and Protocols for the HPLC Analysis of 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 1,4-benzodiazepines using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for the separation, identification, and quantification of various benzodiazepines and their metabolites in different matrices, including pharmaceuticals and biological fluids.
Introduction
1,4-Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Due to their widespread use and potential for abuse, robust and reliable analytical methods are crucial for clinical and forensic toxicology, as well as for pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is a powerful and versatile technique for the analysis of these compounds.[1][2][3] This document details three distinct HPLC-based methods for benzodiazepine (B76468) analysis.
Method 1: Reversed-Phase HPLC with UV/DAD Detection for Six Benzodiazepines
This method is a sensitive, rapid, and precise approach for the simultaneous separation and quantification of six common benzodiazepines: alprazolam, bromazepam, clonazepam, diazepam, flunitrazepam, and lorazepam.[4][5]
Quantitative Data Summary
| Analyte | Linearity Range (ng/µL) | Correlation Coefficient (r²) |
| Alprazolam | 0.20–15.00 | > 0.993 |
| Bromazepam | 0.1–18.0 | > 0.993 |
| Clonazepam | 0.20–15.00 | > 0.993 |
| Diazepam | 0.20–15.00 | > 0.993 |
| Flunitrazepam | 0.20–15.00 | > 0.993 |
| Lorazepam | 0.20–15.00 | > 0.993 |
Data sourced from a study utilizing a similar methodology.[4][5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Mobile Phase: A ternary gradient of Methanol (B129727) (CH3OH), 0.05M Ammonium Acetate (CH3COONH4), and Acetonitrile (CH3CN).[4][5]
-
Gradient Program:
-
Initial: 57% CH3OH, 33% 0.05M CH3COONH4, 10% CH3CN
-
Note: The original source mentions a gradient program but does not specify the time points. A typical gradient for such a separation would involve increasing the organic solvent percentage over time.
-
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[5]
-
Internal Standard: Colchicine (4 ng/µL).[4]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
This method is suitable for pharmaceutical formulations and biological matrices (e.g., plasma, urine) after appropriate sample clean-up using Solid-Phase Extraction (SPE).[4][5] DSC-18 Supelco cartridges have been shown to provide high absolute recoveries (81-115%).[6]
3. Data Analysis:
-
Quantification is based on the peak area ratio of the drug to the internal standard.[4]
Workflow Diagram
Caption: Workflow for Benzodiazepine Analysis by HPLC-UV.
Method 2: UPLC-MS/MS for the Determination of 13 Benzodiazepines in Human Urine
This ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method offers high sensitivity and specificity for the simultaneous determination of thirteen benzodiazepines in human urine, making it suitable for high-throughput screening in clinical laboratories.[7]
Quantitative Data Summary
| Parameter | Value |
| Analytes | 13 Benzodiazepines |
| Limit of Quantification (LOQ) | 20 ng/mL (for all compounds)[7] |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL[7] |
| Calibration Curve Range | 20 - 2000 ng/mL[7] |
| Chromatographic Run Time | 4 minutes[7] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a tandem mass spectrometer.
-
Analytical Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase:
-
A: Water with 0.2% Formic Acid
-
B: Methanol with 0.2% Formic Acid[7]
-
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Injection Volume: Not specified, typically 5-10 µL for UPLC.
-
MS Detector: Triple Quadrupole (TQ) detector with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
2. Sample Preparation (Protein Precipitation):
-
Use 0.5 mL of urine specimen.
-
Perform a single-step protein precipitation with methanol containing 0.2% formic acid.[7]
-
Centrifuge the sample and inject the supernatant.
3. Data Analysis:
-
Monitor specific MRM transitions for each analyte and internal standard for quantification.
Workflow Diagram
Caption: UPLC-MS/MS Workflow for Benzodiazepine Analysis in Urine.
Method 3: Isocratic HPLC-UV for Simultaneous Determination of Seven Benzodiazepines in Human Plasma
This method describes a validated isocratic HPLC procedure for the simultaneous determination of seven benzodiazepines in human plasma using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation.[8]
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analytes | Flunitrazepam, Clonazepam, Oxazepam, Lorazepam, Chlordiazepoxide, Nordiazepam, Diazepam | Flunitrazepam, Clonazepam, Oxazepam, Lorazepam, Chlordiazepoxide, Nordiazepam, Diazepam |
| Linearity Range | 50 - 1200 ng/mL | 30 - 1200 ng/mL[8] |
| LOQ | 50 ng/mL | 30 ng/mL[8] |
| Recovery | > 65% | > 55%[8] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Analytical Column: LC-18 DB (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: 5mM KH2PO4 buffer (pH 6.0) : Methanol : Diethyl ether (55:40:5, v/v/v).[8]
-
Elution Mode: Isocratic.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 245 nm.[8]
-
Internal Standard: N-desalkylflurazepam.[8]
2. Sample Preparation:
-
A. Liquid-Liquid Extraction (LLE):
-
To 0.5 mL of plasma, adjust the pH to 9.5 with Na2HPO4.
-
Perform a double extraction with ethyl acetate.[8]
-
Evaporate the organic solvent at 40°C under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
-
-
B. Solid-Phase Extraction (SPE):
-
To 0.5 mL of plasma, add 3 mL of 0.1M borate (B1201080) buffer (pH 9.5).
-
Condition a C18 cartridge.
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1M borate buffer (pH 9.5), 4 mL of Milli-Q water, and 1 mL of 5% acetonitrile.
-
Elute the benzodiazepines with diethyl ether:n-hexane:methanol (50:30:20).[8]
-
Evaporate the eluent and reconstitute the residue.
-
Logical Relationship Diagram
Caption: Sample Preparation Pathways for Isocratic HPLC-UV Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and accurate UPLC/MS/MS method for the determination of benzodiazepines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 1,4-Benzodiazepine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Many benzodiazepines are chiral molecules, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of critical importance in drug development, clinical diagnostics, and forensic toxicology.
This document provides detailed application notes and protocols for the chiral separation of 1,4-benzodiazepine enantiomers using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Mechanism of Action Overview: GABAergic Signaling
1,4-Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability.
Diagram 1: Simplified signaling pathway of 1,4-benzodiazepines at the GABA-A receptor.
Chiral Separation Techniques
The successful chiral separation of this compound enantiomers can be achieved using several chromatographic and electrophoretic techniques. The choice of method often depends on the specific benzodiazepine, the sample matrix, and the desired analytical outcome (e.g., analytical vs. preparative scale).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the chiral separation of benzodiazepines. The key to successful enantioseparation lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.
Experimental Workflow for HPLC Method Development
Diagram 2: General workflow for HPLC-based chiral separation of benzodiazepines.
Protocol 1: Chiral Separation of Camazepam Enantiomers using HPLC
This protocol is based on established methods for benzodiazepine separation on a Chiralpak® AD column.[1]
-
Materials and Reagents:
-
Racemic Camazepam standard
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Chiralpak® AD column (or equivalent amylose-based CSP)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs), capacity factor (k'), and selectivity factor (α) to evaluate the separation performance.[1]
-
Protocol 2: Chiral Separation of 4'-Hydroxynordiazepam Enantiomers using HPLC
This protocol utilizes a cyclodextrin-based CSP under reversed-phase conditions. A critical parameter for the successful resolution of these enantiomers is maintaining a low column temperature to prevent on-column racemization.[2]
-
Materials and Reagents:
-
Racemic 4'-Hydroxynordiazepam standard
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) (TEA)
-
Glacial Acetic Acid
-
HPLC grade water
-
Cyclobond I-2000 RSP column (or equivalent β-cyclodextrin CSP)[2]
-
HPLC system with UV detector and column thermostat
-
-
Mobile Phase Preparation:
-
Prepare a 1% triethylamine acetate (B1210297) (TEAA) buffer by adding 10 mL of triethylamine and 10 mL of glacial acetic acid to 980 mL of HPLC grade water.[2]
-
The mobile phase consists of a mixture of acetonitrile and the 1% TEAA buffer. The exact ratio should be optimized, but a good starting point is a ratio similar to that used for oxazepam.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 1% TEAA Buffer (e.g., 15:85, v/v, optimize as needed)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 10°C (Note: Temperatures above 13°C may lead to racemization)[2]
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Data Presentation: HPLC Separation of Benzodiazepine Enantiomers
| Benzodiazepine | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| Diazepam | (R,R)-Whelk-O1 | Varies | - | -10 to -35 | - | [3][4] |
| Flunitrazepam | (R,R)-Whelk-O1 | Varies | - | -40 to -66 | - | [3][4] |
| Prazepam | (R,R)-Whelk-O1 | Varies | - | -10 to -35 | - | [3][4] |
| Tetrazepam | (R,R)-Whelk-O1 | Varies | - | -10 to -35 | - | [3][4] |
| Camazepam | Chiralpak® AD | n-Hexane/2-Propanol (90:10) | 1.0 | Ambient | 254 | [1] |
| 4'-Hydroxynordiazepam | Cyclobond I-2000 RSP | ACN/1% TEAA Buffer | 1.0 | < 13 | 230 | [2] |
| Oxazepam | Chiral-AGP | Methanol (B129727)/10mM Ammonium Acetate | 0.9 | - | - | [5] |
| Lorazepam | Chiral-AGP | Methanol/10mM Ammonium Acetate | 0.9 | - | - | [5] |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and unique selectivity.[1][6] It is particularly well-suited for the separation of benzodiazepines on polysaccharide-based CSPs.
Protocol 3: General Protocol for Chiral SFC Method Development for Benzodiazepines
-
Materials and Reagents:
-
Racemic benzodiazepine standard
-
Supercritical CO₂
-
Methanol, Ethanol, or Isopropanol (modifier)
-
Chiralpak® or Chiralcel® series columns
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase modifier (e.g., methanol).
-
Filter the solution if necessary.
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and a polar organic modifier (e.g., methanol)[1]
-
Gradient: A typical starting point is a gradient of 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV, typically at the λmax of the analyte.
-
-
Method Development Strategy:
-
Screen various Chiralpak® and Chiralcel® columns.
-
Optimize the organic modifier (methanol, ethanol, isopropanol) and its gradient.
-
Consider the use of additives (e.g., basic or acidic) to improve peak shape and resolution.[1]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for the chiral separation of benzodiazepines. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric resolution.[7][8][9]
Protocol 4: Chiral Separation of 3-Chiral-1,4-Benzodiazepines using CE
This protocol is based on the separation of oxazepam, lorazepam, temazepam, and lormetazepam using sulfated cyclodextrins as chiral selectors.[7][8]
-
Materials and Reagents:
-
Racemic benzodiazepine standards
-
Boric acid
-
Sodium hydroxide
-
Methanol
-
Heptakis-6-sulfato-β-cyclodextrin (HS-β-CD)
-
Fused-silica capillary
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 20 mM borate (B1201080) buffer and adjust the pH to 9.0 with sodium hydroxide.[8]
-
Add 5% (w/v) HS-β-CD and 15% (v/v) methanol to the borate buffer.[8]
-
-
Capillary Conditioning:
-
Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the BGE (30 min).[1]
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm.
-
BGE: 20 mM borate buffer (pH 9.0) with 5% HS-β-CD and 15% methanol.[8]
-
Applied Voltage: 20 kV[1]
-
Capillary Temperature: 25°C[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[1]
-
Detection: UV at 220 nm.[1]
-
-
Data Analysis:
-
Identify the migration times of the two enantiomer peaks.
-
Calculate the resolution and selectivity of the separation.[1]
-
Data Presentation: CE Separation of Benzodiazepine Enantiomers
| Benzodiazepine | Chiral Selector | Background Electrolyte | Voltage (kV) | Temperature (°C) | Detection (nm) | Reference |
| Oxazepam | 5% HS-β-CD | 20 mM Borate (pH 9.0), 15% MeOH | 20 | 25 | 220 | [1][7][8] |
| Lorazepam | 5% HS-β-CD | 20 mM Borate (pH 9.0), 15% MeOH | 20 | 25 | 220 | [1][7][8] |
| Temazepam | 5% HS-β-CD | 20 mM Borate (pH 9.0), 15% MeOH | 20 | 25 | 220 | [1][7][8] |
| Lormetazepam | 5% HS-β-CD | 20 mM Borate (pH 9.0), 15% MeOH | 20 | 25 | 220 | [1][7][8] |
Conclusion
The chiral separation of this compound enantiomers is a crucial analytical task in various scientific fields. HPLC with polysaccharide-based chiral stationary phases remains the most common and robust method. However, SFC offers a faster and more environmentally friendly alternative, while CE provides high separation efficiency. The protocols and data presented in these application notes provide a strong foundation for researchers and scientists to develop and optimize chiral separation methods for 1,4-benzodiazepines. Careful consideration of the chiral stationary phase, mobile phase composition, and temperature is essential for achieving successful enantioseparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 8. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. researchgate.net [researchgate.net]
Application of 1,4-Benzodiazepines in Central Nervous System Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodiazepines (BZDs) are a class of psychoactive drugs widely prescribed for a variety of central nervous system (CNS) conditions, including anxiety, insomnia, seizures, and muscle spasms.[1][2][3][4][5] Their therapeutic effects are primarily mediated by their action on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7][8] This document provides detailed application notes and protocols for the use of 1,4-benzodiazepines in CNS research, with a focus on their mechanism of action, and their application in preclinical models of anxiety and epilepsy.
Mechanism of Action
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[7][9] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[9][10] This binding event enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[3][6] This increased inhibitory signaling results in the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[1][6]
Application in CNS Disorders Research
Anxiety Models
Benzodiazepines are widely used as standard anxiolytic compounds in preclinical research to validate new therapeutic agents. Several behavioral tests in rodents are employed to assess the anxiolytic effects of these drugs.
Commonly Used Benzodiazepines in Anxiety Research:
| Compound | Typical Dose Range (mg/kg, rodent) | Route of Administration | Reference |
| Diazepam | 0.5 - 5 | Intraperitoneal (i.p.), Oral (p.o.) | [11] |
| Alprazolam | 0.25 - 1 | i.p., p.o. | [2][12] |
| Lorazepam | 0.1 - 2 | i.p. | [13] |
| Clonazepam | 0.05 - 0.5 | i.p., p.o. | [8] |
Experimental Protocol: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds, like benzodiazepines, increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus
-
Rodents (mice or rats)
-
This compound (e.g., Diazepam)
-
Vehicle solution (e.g., saline with Tween 80)
-
Video tracking software
Procedure:
-
Administer the benzodiazepine (B76468) or vehicle to the animals (e.g., Diazepam 2 mg/kg, i.p.) 30 minutes before the test.[11]
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera and analyze the footage with tracking software.
-
Primary measures include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess for locomotor effects)
-
Epilepsy and Seizure Models
Benzodiazepines are potent anticonvulsants and are used to terminate seizures in acute settings.[4][8] In research, they are used as positive controls in screening new anti-epileptic drugs.
Commonly Used Benzodiazepines in Epilepsy Research:
| Compound | Typical Dose Range (mg/kg, rodent) | Seizure Model | Reference |
| Diazepam | 1 - 10 | Pentylenetetrazol (PTZ)-induced, Maximal Electroshock (MES) | [2] |
| Clonazepam | 0.1 - 1 | PTZ-induced, Amygdala Kindling | [8] |
| Lorazepam | 0.5 - 4 | Status Epilepticus Models | [2] |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test
PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. This model is used to identify compounds with anticonvulsant properties.
Materials:
-
Rodents (mice or rats)
-
This compound (e.g., Diazepam)
-
Pentylenetetrazol (PTZ) solution
-
Vehicle solution
-
Observation chamber
Procedure:
-
Administer the benzodiazepine or vehicle to the animals (e.g., Diazepam 5 mg/kg, i.p.) 30 minutes prior to PTZ administration.
-
Inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.).
-
Immediately place the animal in the observation chamber and record seizure activity for 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first seizure and the duration of seizures.
Electrophysiological Studies
Patch-clamp electrophysiology is a powerful technique to study the effects of benzodiazepines on GABA-A receptor function at the single-channel level.[14] These studies have confirmed that benzodiazepines increase the opening frequency of the chloride channel in the presence of GABA.[14]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes the recording of GABA-activated currents from cultured cells (e.g., HEK293) expressing recombinant GABA-A receptors.
Materials:
-
HEK293 cells transfected with GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
GABA and benzodiazepine solutions
Procedure:
-
Prepare transfected HEK293 cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply GABA at a sub-saturating concentration (e.g., 1 µM) to elicit a baseline current.[14]
-
Co-apply the same concentration of GABA with the benzodiazepine (e.g., 1 µM Diazepam) and record the potentiated current.[14][15]
-
Analyze the change in current amplitude and kinetics.
Conclusion
1,4-Benzodiazepines remain invaluable tools in CNS research. Their well-characterized mechanism of action and robust effects in preclinical models of anxiety and epilepsy make them essential positive controls for the development of novel therapeutics. The protocols outlined in this document provide a foundation for researchers to effectively utilize these compounds in their studies. Careful consideration of dose, route of administration, and appropriate behavioral or electrophysiological assays is crucial for obtaining reliable and interpretable data.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benzoinfo.com [benzoinfo.com]
- 7. ClinPGx [clinpgx.org]
- 8. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 11. Diazepam effects on the exploratory behaviour of rats in an elevated runway: evidence for biphasic effects of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test of the Popular Benzodiazepine Alprazolam in a Positive Conditioned Place-Preference Model in Female Rats [scirp.org]
- 13. What can be learned from the effects of benzodiazepines on exploratory behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 1,4-Benzodiazepines as Molecular Probes
An in-depth guide to utilizing 1,4-benzodiazepines as sophisticated molecular probes for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the characterization and identification of biological targets.
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its interaction with the central nervous system (CNS).[1] These molecules primarily exert their effects by modulating the function of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain.[1][2] The specific and high-affinity binding of benzodiazepines to a distinct allosteric site on the GABA-A receptor makes them ideal candidates for development as molecular probes.[3][4]
By chemically modifying the basic this compound structure to incorporate reporter groups—such as radioisotopes, fluorophores, biotin (B1667282) tags, or photoreactive moieties—these compounds are transformed into powerful tools. These probes enable researchers to investigate receptor distribution, density, and pharmacology, identify novel drug targets, and screen for new therapeutic agents. Applications extend beyond GABA-A receptors to other significant targets like the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, which is a key biomarker for neuroinflammation.[5]
This document details the various types of this compound probes, their applications, and step-by-step protocols for their use in key experimental techniques.
Applications in Research and Drug Development
This compound-based molecular probes are versatile tools with a wide array of applications:
-
Neuroreceptor Mapping and Quantification: Radiolabeled probes are instrumental in techniques like Positron Emission Tomography (PET) for imaging the distribution and density of GABA-A receptors and TSPO in the brain, providing insights into various neurological and psychiatric disorders.
-
Binding Site Characterization: Photoaffinity labels allow for the irreversible covalent labeling of binding sites.[6][7] This enables the precise identification of amino acid residues that constitute the ligand-binding pocket, offering crucial information for structure-based drug design.[8][9]
-
Target Identification and Validation: Biotinylated benzodiazepine probes are used in chemical proteomics to isolate and identify their protein targets from complex biological mixtures.[10][11] This is particularly valuable for discovering "off-target" effects or identifying entirely new mechanisms of action.
-
High-Throughput Screening (HTS): Fluorescent probes are increasingly used to develop non-radioactive binding assays, such as fluorescence polarization (FP) assays.[12] These assays are amenable to HTS, facilitating the rapid screening of large compound libraries for novel receptor modulators.
-
Pharmacological Studies: Competition binding assays using radiolabeled or fluorescent probes are fundamental for determining the binding affinity (Ki) of new, unlabeled drug candidates, allowing for their pharmacological characterization.[13][14]
Types of this compound Probes
The utility of a this compound as a molecular probe is defined by the functional tag attached to its core structure.
-
Radiolabeled Probes: These probes incorporate a radioisotope (e.g., ³H, ¹¹C, ¹⁸F). They are the gold standard for quantitative binding assays due to their high sensitivity.[13] For example, [³H]Flumazenil is widely used in radioligand binding assays to characterize the benzodiazepine site on GABA-A receptors.[13]
-
Fluorescent Probes: These probes are conjugated to a fluorophore. They offer a safer alternative to radiolabeled compounds and enable a different range of detection methods.[12][15] The attachment of the fluorophore must be carefully designed to not significantly impair binding affinity.[12]
-
Biotinylated Probes: These probes feature a covalently attached biotin molecule. The high-affinity interaction between biotin and avidin/streptavidin is exploited to capture the probe-protein complex from a cell lysate, enabling affinity purification and subsequent identification via mass spectrometry.[10][11][16]
-
Photoaffinity Probes: These probes contain a photoreactive group, such as a benzophenone (B1666685) or diazirine.[6] Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby amino acids within the binding site, allowing for permanent labeling of the target protein.[6][7][8][17]
Data Presentation: Characteristics of Benzodiazepine Probes
| Probe Type | Example Compound | Reporter Tag | Key Application | Advantages | Disadvantages |
| Radiolabeled | [³H]Flumazenil, [¹¹C]PF-184563 | Radioisotope (³H, ¹¹C) | Radioligand Binding Assays, PET Imaging | High sensitivity, quantitative accuracy. | Radioactive handling/disposal, limited shelf-life. |
| Fluorescent | Mmc-Ro15-3890 | Fluorophore (e.g., Coumarin) | Fluorescence Polarization, Imaging | Non-radioactive, real-time detection.[12] | Potential for steric hindrance, background fluorescence. |
| Biotinylated | Biotin-1012-S | Biotin | Affinity Purification, Proteomics[10] | High-affinity capture, enables target ID.[10] | Large tag may disrupt binding, requires cell lysis. |
| Photoaffinity | PK 14105, Benzophenone-derivatives | Benzophenone, Diazirine | Binding Site Mapping, Target ID[8][17] | Covalent labeling, precise site identification.[6] | Potential for non-specific labeling, requires UV activation. |
Data Presentation: Binding Affinities of Select Probes
| Probe Compound | Target | Binding Affinity (Kd or Ki) | Comments |
| [³H]Flumazenil | GABA-A Receptor (BZ site) | K_d = 1.35 ± 0.316 nM[13] | Widely used radioligand for competition assays. |
| Diazepam | GABA-A Receptor (BZ site) | K_i = 1.53 nM[13] | A classic this compound reference compound. |
| PK 14105 | Translocator Protein (TSPO) | K_d = 4 nM[17] | A high-affinity photoaffinity label for TSPO. |
| Biotin-1012-S | GABA-A Receptor (BZ site) | High Affinity (not quantified) | Biotinylation did not decrease the affinity of the parent compound.[10] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments using this compound probes, accompanied by diagrams to illustrate workflows and pathways.
Protocol 1: Radioligand Competition Binding Assay
This protocol details how to determine the binding affinity of an unlabeled test compound for the benzodiazepine site on GABA-A receptors by measuring its ability to compete with a radiolabeled probe.
Objective: To calculate the inhibitor constant (Ki) of a test compound.
Materials:
-
Rat cortical membrane preparation (source of GABA-A receptors)
-
[³H]Flumazenil (Radioligand)
-
Unlabeled Diazepam (for non-specific binding determination)
-
Test Compound (unlabeled)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters and filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex as previously described in the literature.[13] Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes, prepare the following sets of reactions in triplicate, with a final volume of 0.5 mL in Tris-HCl buffer:
-
Total Binding (TB): 100 µg membrane protein + [³H]Flumazenil (at a concentration near its Kd, e.g., 1-2 nM).
-
Non-Specific Binding (NSB): 100 µg membrane protein + [³H]Flumazenil + a high concentration of unlabeled Diazepam (e.g., 10 µM) to saturate the specific binding sites.[13]
-
Competition: 100 µg membrane protein + [³H]Flumazenil + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes at 30°C for 35 minutes to allow the binding to reach equilibrium.[13]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) as: SB = TB - NSB.
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Photoaffinity Labeling of Target Proteins
This protocol describes the use of a benzodiazepine photoaffinity probe to covalently label its binding partner.
Objective: To identify the molecular weight of a benzodiazepine-binding protein.
Materials:
-
Photoaffinity probe (e.g., [³H]Flunitrazepam or a benzophenone-containing derivative)[7][8]
-
Cell membranes or purified protein preparation
-
UV lamp (e.g., 365 nm for benzophenones)
-
SDS-PAGE reagents and equipment
-
Method for detection (Autoradiography for radiolabeled probes, Western Blot for tag-modified probes)
-
Unlabeled ligand (e.g., Diazepam) for competition control
Procedure:
-
Binding: Incubate the membrane preparation (e.g., 100-200 µg protein) with the photoaffinity probe in the dark to allow for reversible binding. Perform parallel incubations:
-
Labeling: Probe only.
-
Competition Control: Probe + excess unlabeled competing ligand (e.g., 1000-fold excess) to demonstrate specificity.
-
-
Irradiation: Place the samples on ice and expose them to UV light for a predetermined time (e.g., 15-30 minutes) to activate the photoreactive group and induce covalent cross-linking.[6]
-
Quenching (Optional): Add a quenching agent like dithiothreitol (B142953) (DTT) to scavenge any remaining reactive species.
-
Sample Preparation: Solubilize the membrane proteins by adding SDS-PAGE sample buffer and heating.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Detection:
-
For Radiolabeled Probes: Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled protein band(s).
-
For Tagged Probes: Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using an antibody against the tag.
-
-
Analysis: Compare the labeled sample lane with the competition control lane. A protein band that appears in the labeled lane but is significantly reduced or absent in the control lane is considered a specific target.[6] The molecular weight can be estimated from the protein ladder.
Protocol 3: Proximity Biotinylation for Proteomics
This protocol provides a general workflow for using a benzodiazepine probe modified for proximity biotinylation (e.g., conjugated to a biotin ligase or designed to recruit one) to identify interacting proteins.
Objective: To identify proteins in close proximity to the benzodiazepine binding site in a cellular context.
Materials:
-
Cells expressing the target of interest
-
Benzodiazepine probe designed for proximity labeling (e.g., a "BioTAC" or similar system)[16]
-
Biotin
-
Cell lysis buffer (containing protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., Trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Cell Treatment: Treat living cells with the proximity labeling probe to allow it to engage with its target.
-
Biotin Pulse: Add exogenous biotin to the cell culture medium and incubate for a short period (e.g., 10-30 minutes). The recruited biotin ligase will biotinylate proteins in close proximity to the probe's binding site.[18]
-
Lysis: Harvest and lyse the cells in a stringent lysis buffer to solubilize proteins and stop the biotinylation reaction.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated proteins.[18]
-
Washing: Perform extensive washes to remove non-specifically bound proteins, leaving only the biotinylated proteins attached to the beads.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides directly on the beads.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use proteomics software to identify proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., no probe, or a probe with a non-binding control molecule).
Protocol 4: Competitive ELISA for Benzodiazepine Screening
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA), a common method for screening the presence of benzodiazepines in biological samples.[19]
Objective: To semi-quantitatively detect the presence of benzodiazepines in a sample.
Materials:
-
Microplate wells coated with anti-benzodiazepine antibody
-
Benzodiazepine-horseradish peroxidase (HRP) conjugate
-
Sample (e.g., diluted urine or serum)[20]
-
Benzodiazepine standards for calibration curve
-
Wash Buffer
-
Chromogenic Substrate (e.g., TMB)
-
Stop Solution (e.g., dilute acid)
-
Microplate reader (450 nm)
Procedure:
-
Sample/Standard Addition: Add a small volume (e.g., 10 µL) of the standards or unknown samples to the antibody-coated wells.[20]
-
Conjugate Addition: Immediately add the Benzodiazepine-HRP conjugate to each well.[20] This initiates the competition. Benzodiazepines in the sample will compete with the HRP-labeled benzodiazepine for binding to the fixed number of antibody sites on the well surface.
-
Incubation: Incubate the plate (e.g., 30-60 minutes at room temperature) to allow binding to occur.
-
Washing: Wash the wells thoroughly with Wash Buffer to remove all unbound components.
-
Substrate Reaction: Add the chromogenic substrate to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a color.[20]
-
Incubation: Incubate for a set time (e.g., 30 minutes) to allow color development.[20] The intensity of the color is inversely proportional to the concentration of benzodiazepine in the original sample.
-
Stopping the Reaction: Add Stop Solution to each well to halt the color development and stabilize the color.[20]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of benzodiazepines in the unknown samples by interpolating their absorbance values from the standard curve.
References
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of photoaffinity labeling of benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzodiazepine Photoaffinity Probe Stereoselectively Labels a Site Deep Within the Membrane-spanning Domain of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotinylated 1012-S conjugate as a probe ligand for benzodiazepine receptors: characterization of receptor binding sites and receptor assay for benzodiazepine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent-labeled ligands for the benzodiazepine receptor. Part 1: Synthesis and characterization of fluorescent-labeled benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoaffinity labeling of peripheral-type benzodiazepine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Combinatorial Synthesis of 1,4-Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combinatorial synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic potential. The methodologies outlined below are suitable for the generation of diverse libraries of these "privileged structures" for drug discovery and development programs.
Introduction
1,4-Benzodiazepines are a core scaffold in medicinal chemistry, renowned for their broad range of biological activities.[1] Derivatives of this heterocyclic system have been successfully developed as anxiolytics, anticonvulsants, sedatives, hypnotics, and muscle relaxants.[2] Their therapeutic effects are often mediated through interaction with central nervous system targets, such as the γ-aminobutyric acid type A (GABA-A) receptor.[1] Furthermore, certain this compound derivatives have shown activity as antagonists of the cholecystokinin (B1591339) (CCK) receptor, indicating their potential in other therapeutic areas.[1] The combinatorial synthesis approaches detailed herein enable the rapid generation of large, structurally diverse libraries of this compound derivatives, facilitating the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic leads.[3][4]
Signaling Pathways of Biological Targets
This compound derivatives primarily exert their effects by modulating the activity of specific receptors. Understanding the signaling pathways of these targets is crucial for interpreting SAR data and for the rational design of new derivatives.
GABA-A Receptor Signaling
1,4-Benzodiazepines are classical positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[5] Binding of these derivatives to the benzodiazepine (B76468) binding site enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.[5]
Caption: GABA-A Receptor Signaling Pathway.
Cholecystokinin (CCK) Receptor Signaling
Certain this compound derivatives act as antagonists at CCK receptors, which are G-protein coupled receptors (GPCRs). The CCK-A receptor, for instance, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[3]
Caption: Cholecystokinin (CCK) Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe established methods for the combinatorial synthesis of this compound derivatives.
Protocol 1: Solid-Phase Synthesis of a this compound Library
This protocol is adapted from the work of Ellman and coworkers and is suitable for the construction of a large and diverse library of this compound derivatives.[4][6] The synthesis is performed on a solid support, which facilitates purification by simple filtration and washing steps.
Caption: Solid-Phase Synthesis Workflow.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
4-Hydroxy-2,6-dimethoxybenzaldehyde (B1268108) (for linker)
-
Substituted 2-aminobenzophenones
-
Fmoc-protected α-amino acids
-
Alkylating agents (e.g., alkyl halides)
-
Sodium borohydride (B1222165) acetate (B1210297) (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Preparation and Linker Attachment:
-
Swell Merrifield resin in DMF.
-
Alkylate the resin with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to attach the acid-cleavable linker.
-
-
Loading of α-Amino Ester:
-
Perform reductive amination by reacting the resin-bound aldehyde with an α-amino ester using NaBH(OAc)₃ in 1% acetic acid in DMF.[4]
-
-
Acylation with Anthranilic Acid:
-
Couple a desired anthranilic acid to the secondary amine on the resin.
-
-
Cyclization and Deprotection:
-
Treat the resin with a solution of TFA in DCM to effect cleavage of the protecting group and concomitant cyclization to form the this compound-2,5-dione core.
-
-
N-Alkylation:
-
Alkylate the nitrogen of the benzodiazepine core with a suitable alkylating agent in the presence of a base.
-
-
Cleavage from Resin:
-
Cleave the final product from the solid support using a strong acid cocktail (e.g., TFA/H₂O/Triisopropylsilane).
-
-
Purification and Characterization:
-
Purify the crude product by high-performance liquid chromatography (HPLC).
-
Characterize the final compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Ugi Four-Component Reaction (Ugi-4CR) for Solution-Phase Synthesis
The Ugi-4CR provides a rapid and efficient alternative for the synthesis of this compound scaffolds in solution.[7] This one-pot reaction allows for the introduction of multiple points of diversity in a single step.
Materials and Reagents:
-
Substituted 2-aminobenzophenones or anthranilic acids
-
Aldehydes or ketones
-
Isocyanides
-
Carboxylic acids or amino acids
-
Methanol (MeOH) or other suitable solvent
-
TFA
-
1,2-Dichloroethane (DCE)
Procedure:
-
Ugi Reaction:
-
In a suitable reaction vessel, combine the 2-aminobenzophenone (or anthranilic acid), aldehyde (or ketone), isocyanide, and carboxylic acid (or amino acid) in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating (microwave irradiation can be used to accelerate the reaction) until the reaction is complete (monitored by TLC or LC-MS).[7]
-
-
Deprotection and Intramolecular Cyclization:
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following tables summarize quantitative data from representative combinatorial syntheses of this compound derivatives.
Table 1: Representative Library Sizes in Combinatorial Syntheses
| Synthesis Method | Building Block 1 | Building Block 2 | Building Block 3 | Library Size | Reference |
| Solid-Phase Synthesis | 2-Aminobenzophenones | Amino Acids | Alkylating Agents | 192 | [3][8] |
| Solid-Phase Synthesis | 12 Anthranilic Acids | 19 α-Amino Esters | 11 Alkylating Agents | >2500 theoretical | [4] |
Table 2: Representative Yields for Ugi-4CR based Synthesis of this compound Scaffolds
| Scaffold Type | Number of Diversity Points | Yield Range (over 2 steps) | Reference |
| This compound-6-ones | 2 | Not Specified | [7] |
| 1,4-Benzodiazepines from aminophenylketones | 4 | 22-69% | [6][7] |
| 2-Tetrazole substituted 1,4-benzodiazepines | 3 | Not Specified | [7] |
| 1,4-Benzodiazepines from Boc-glycine | 4 | Reasonable to good | [6] |
Table 3: Biological Activity of a Representative this compound Library
| Assay | Target | Measurement | Result | Reference |
| Radioligand Binding Assay | Cholecystokinin A (CCK-A) Receptor | % Displacement of ¹²⁵I-labeled CCK-8 | Provided detailed structure-activity relationships | [3][8] |
Conclusion
The combinatorial synthesis of this compound derivatives is a powerful strategy for the discovery of new drug candidates. The solid-phase and solution-phase protocols provided in this document offer flexible and efficient approaches to generate large and diverse libraries of these important molecules. The accompanying data and pathway diagrams provide the necessary context for researchers to embark on their own synthesis and screening campaigns. Rigorous analytical characterization of the synthesized compounds is essential to ensure the quality and integrity of the data generated from subsequent biological evaluations.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. scite.ai [scite.ai]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combinatorial synthesis and chemical and biological evaluation of a this compound library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular C-N Bond Coupling in 1,4-Benzodiazepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,4-benzodiazepines, a critical scaffold in medicinal chemistry, via intramolecular C-N bond coupling reactions. The protocols focus on two prominent and effective methods: a Copper-Catalyzed Ullmann-type condensation and a Palladium-Catalyzed Buchwald-Hartwig amination. These methods offer versatile and efficient pathways to construct the core seven-membered diazepine (B8756704) ring.
Introduction
1,4-benzodiazepines are a class of heterocyclic compounds that form the core structure of many therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] The intramolecular C-N bond coupling is a key step in the synthesis of the 1,4-benzodiazepine nucleus, forming the crucial seven-membered ring. This document outlines two robust protocols for achieving this transformation, providing detailed experimental procedures, quantitative data, and visual workflows to aid in their successful implementation in a laboratory setting.
Copper-Catalyzed Intramolecular C-N Coupling (Ullmann-type Reaction)
This protocol describes a facile and efficient synthesis of functionalized this compound derivatives using a Copper(I) iodide (CuI) and N,N-dimethylglycine (DMGC) catalytic system.[3][4][5][6] The reaction proceeds smoothly under mild conditions to afford the desired products in high yields.[1][3]
Experimental Protocol
General Procedure for the Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][3][7]diazepin-10(2H)-ones [1]
-
To a 50 mL flask equipped with a magnetic stirrer, add the starting 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol).
-
Add CuI (0.4 mmol, 76 mg), N,N-dimethylglycine (DMGC) (0.8 mmol, 112 mg), and Cs₂CO₃ (2.0 mmol, 650 mg).
-
Under an argon atmosphere, add 34 mL of anhydrous 1,4-dioxane (B91453).
-
Stir the reaction mixture at reflux for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Data Presentation
Table 1: Synthesis of Azetidine-fused this compound Derivatives via Copper-Catalyzed Intramolecular C-N Coupling [1][3]
| Compound | R | Yield (%) | Melting Point (°C) |
| 7a | H | 95 | 188-189 |
| 7b | 8-Cl | 98 | 184-185 |
| 7c | 6-Cl | 98 | 184-185 |
| 7d | 7-Me | 91 | 211-212 |
Reaction conditions: 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.4 mmol), DMGC (0.8 mmol), Cs₂CO₃ (2.0 mmol), 1,4-dioxane, reflux, 3 h.
Experimental Workflow
Caption: Workflow for Copper-Catalyzed Intramolecular C-N Coupling.
Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[8][9] This protocol details a palladium-catalyzed intramolecular amination for the synthesis of saturated 1,4-benzodiazepines.[10][11]
Experimental Protocol
General Procedure for the Synthesis of Saturated 1,4-Benzodiazepines [11]
-
In a glovebox, combine the N-allyl-2-aminobenzylamine derivative (1.0 equiv), aryl bromide (2.0 equiv), and NaOtBu (2.0 equiv) in a vial.
-
Add a solution of Pd₂(dba)₃ (1 mol %) and P(4-F-C₆H₄)₃ (4 mol %) in xylenes (B1142099) (to make a 0.2 M solution with respect to the starting amine).
-
Seal the vial and heat the reaction mixture at 135 °C for 18–24 hours.
-
After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired this compound.
Data Presentation
Table 2: Synthesis of Saturated 1,4-Benzodiazepines via Palladium-Catalyzed Carboamination [11]
| Entry | R¹ | R² | ArBr | Product | Yield (%) |
| 1 | H | H | 4-bromotoluene | 15a | 85 |
| 2 | H | H | 4-bromoanisole | 15b | 82 |
| 3 | H | H | 1-bromo-4-(trifluoromethyl)benzene | 15c | 75 |
| 4 | Me | H | 4-bromotoluene | 15d | 80 (>20:1 dr) |
| 5 | H | Me | 4-bromotoluene | 15e | 78 (>20:1 dr) |
Reaction conditions: Substrate (0.15 mmol), ArBr (2.0 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (1 mol %), P(4-F-C₆H₄)₃ (4 mol %), xylenes (0.2 M), 135 °C, 18–24 h.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Intramolecular C-N Coupling.
Conclusion
The protocols detailed in this application note provide robust and efficient methods for the synthesis of 1,4-benzodiazepines via intramolecular C-N bond coupling. The copper-catalyzed Ullmann-type reaction is suitable for specific substrates and offers mild reaction conditions, while the palladium-catalyzed Buchwald-Hartwig amination provides a versatile route to a broader range of substituted benzodiazepines. The choice of method will depend on the specific substrate and desired substitution pattern. These protocols serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel this compound derivatives for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 10. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 11. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized 1,4-Benzodiazepines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of functionalized 1,4-benzodiazepine derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and improving overall efficiency, making them highly attractive for drug discovery and development.
Introduction
1,4-Benzodiazepines are a class of heterocyclic compounds consisting of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.[1] The functionalization of this core structure allows for the fine-tuning of its pharmacological properties. Traditional synthetic routes often involve multiple steps with the isolation and purification of intermediates, leading to lower overall yields and increased resource consumption. One-pot syntheses, which involve two or more sequential reactions in a single reaction vessel without the isolation of intermediates, provide a more streamlined and atom-economical approach to access diverse libraries of functionalized 1,4-benzodiazepines.[2] This document outlines several robust one-pot protocols, including multicomponent reactions and palladium-catalyzed cyclizations.
I. Three-Component Synthesis from o-Phenylenediamines, Ketones, and Aldehydes
This protocol describes a highly efficient one-pot, three-component reaction for the synthesis of tricyclic and tetracyclic benzodiazepine (B76468) derivatives. The use of a magnetic nanocatalyst allows for easy separation and recycling, aligning with the principles of green chemistry.[3]
Data Presentation
| Entry | Aldehyde (R1) | β-Diketone (R2, R3) | Product | Yield (%)[4] | Reaction Time (min)[4] |
| 1 | 4-Cl-C6H4 | Cyclohexane-1,3-dione | 10-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][5][6]diazepin-1-one | 95 | 25 |
| 2 | 4-MeO-C6H4 | Cyclohexane-1,3-dione | 10-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][5][6]diazepin-1-one | 92 | 30 |
| 3 | 4-NO2-C6H4 | Cyclohexane-1,3-dione | 10-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][5][6]diazepin-1-one | 96 | 21 |
| 4 | Ph | Dimedone | 3,3-dimethyl-10-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][5][6]diazepin-1-one | 97 | 28 |
| 5 | 2-Cl-C6H4 | Dimedone | 10-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][5][6]diazepin-1-one | 93 | 35 |
Experimental Protocol
General Procedure for the Synthesis of Tricyclic 1,4-Benzodiazepines:
-
To a solution of o-phenylenediamine (B120857) (1.0 mmol), an aldehyde (1.0 mmol), and a β-dicarbonyl compound (1.0 mmol) in ethanol (B145695) (5 mL), add the γ-Fe₂O₃@SiO₂/CeCl₃ catalyst (0.02 g).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst from the reaction mixture using an external magnet.
-
Wash the catalyst with ethanol, and dry it for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired functionalized this compound.[4]
Logical Relationship of the Three-Component Synthesis
References
- 1. air.unimi.it [air.unimi.it]
- 2. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazepines are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Due to their wide-ranging therapeutic applications, including as anticonvulsants, anxiolytics, and sedatives, the development of efficient and environmentally benign synthetic methodologies is of paramount importance.[1][2] Traditional synthesis methods often suffer from drawbacks such as harsh reaction conditions, the use of large quantities of catalysts, and unsatisfactory yields.[1][2]
Heteropolyacids (HPAs), particularly those with a Keggin-type structure, have emerged as highly efficient catalysts for this transformation.[1][2] These catalysts offer strong Brønsted acidity and possess tunable redox properties, allowing for high yields and shorter reaction times under mild conditions.[1][2] Furthermore, HPAs are often reusable, contributing to greener and more economical synthetic processes.[1]
These application notes provide a detailed protocol for the synthesis of substituted 1,4-diazepines via the reaction of enaminones with aldehydes, utilizing Keggin-type heteropolyacids as catalysts.
Reaction Scheme
The overall reaction involves the condensation of an enaminone intermediate with an aromatic aldehyde, catalyzed by a heteropolyacid, to yield the corresponding 1,4-diazepine derivative.
Caption: General reaction for the synthesis of 1,4-diazepines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,4-diazepine derivatives using a conventional catalyst (Trifluoroacetic acid) and various Keggin-type heteropolyacids.
Table 1: Synthesis of 1,4-Diazepine Derivatives using CF3COOH as Catalyst [1][3]
| Compound | R | Ratio of Aldehyde:CF3COOH | Time (min) | Yield (%) |
| 4a | C6H5 | 1.5 | 420 | 60 |
| 4b | p-CH3C6H4 | 1.5 | 420 | 55 |
| 4c | p-ClC6H4 | 2.5 | 360 | 64 |
| 4d | p-BrC6H4 | 2.5 | 360 | 69 |
Table 2: Synthesis of 1,4-Diazepine Derivatives using Heteropolyacid Catalysts [1][3][4]
| Compound | R | Catalyst | Time (min) | Yield (%) |
| 4a | C6H5 | H3PW12O40 | 600 | 72 |
| H3PMo12O40 | 300 | 69 | ||
| H4PMo11VO40 | 180 | 70 | ||
| H5PMo10V2O40 | 30 | 85 | ||
| H6PMo9V3O40 | 60 | 83 | ||
| 4b | p-CH3C6H4 | H3PW12O40 | 600 | 65 |
| H3PMo12O40 | 300 | 62 | ||
| H4PMo11VO40 | 180 | 68 | ||
| H5PMo10V2O40 | 30 | 82 | ||
| H6PMo9V3O40 | 60 | 80 | ||
| 4c | p-ClC6H4 | H3PW12O40 | 660 | 75 |
| H3PMo12O40 | 360 | 73 | ||
| H4PMo11VO40 | 240 | 79 | ||
| H5PMo10V2O40 | 60 | 88 | ||
| H6PMo9V3O40 | 90 | 85 | ||
| 4d | p-BrC6H4 | H3PW12O40 | 660 | 80 |
| H3PMo12O40 | 360 | 75 | ||
| H4PMo11VO40 | 240 | 82 | ||
| H5PMo10V2O40 | 60 | 92 | ||
| H6PMo9V3O40 | 90 | 89 |
Experimental Protocols
1. Catalyst Preparation: Keggin-Type Heteropolyacids
Phosphomolybdic acid (H3PMo12O40) and phosphotungstic acid (H3PW12O40) can be prepared according to established methods.[3] The general procedure involves heating the corresponding metal oxide (MoO3 or WO3) with a diluted solution of phosphoric acid (H3PO4). The resulting heteropolyacid is then extracted with diethyl ether. Vanadium-substituted HPAs (H3+xPMo12-xVxO40) are synthesized by incorporating the appropriate molar ratio of vanadium precursor during the synthesis.
2. General Procedure for Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepines
The following protocol is a general method for the synthesis of 1,4-diazepine derivatives.
Caption: Experimental workflow for 1,4-diazepine synthesis.
Detailed Steps:
-
A mixture of the enaminone intermediate (10 mmol) and the desired aldehyde (10 mmol) is prepared in the presence of a Keggin-type heteropolyacid catalyst (1% mmol).
-
The reactants and catalyst are dissolved in ethanol (15 mL) in a round-bottom flask.
-
The mixture is refluxed with constant stirring for the time specified in Table 2.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
The catalyst can be recovered by evaporating the ethanol from the filtrate.[3]
-
The final product is dried to afford the pure 1,4-diazepine derivative.
Proposed Reaction Mechanism
The heteropolyacid-catalyzed synthesis of 1,4-diazepines is proposed to proceed through the following steps, leveraging the Brønsted acidity of the HPA catalyst.
Caption: Proposed mechanism for the HPA-catalyzed synthesis.
The catalytic cycle involves:
-
Activation of the Aldehyde: The heteropolyacid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: The enaminone acts as a nucleophile and attacks the activated carbonyl carbon, forming an intermediate.
-
Dehydration: The intermediate undergoes dehydration, facilitated by the acidic medium, to form a new imine-containing intermediate.
-
Intramolecular Cyclization: The terminal amine of the intermediate performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the seven-membered diazepine ring.
-
Catalyst Regeneration: Deprotonation of the cyclized intermediate yields the final 1,4-diazepine product and regenerates the heteropolyacid catalyst.
Conclusion
The use of Keggin-type heteropolyacids as catalysts provides an efficient, high-yielding, and environmentally friendly method for the synthesis of 1,4-diazepine derivatives.[1][2] The operational simplicity, mild reaction conditions, and potential for catalyst recycling make this protocol highly attractive for applications in medicinal chemistry and drug development. The catalytic activity is significantly influenced by the composition of the heteropolyacid, with vanadium-substituted catalysts demonstrating superior performance in terms of reaction time and yield.[1][4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [ouci.dntb.gov.ua]
Application Notes and Protocols for the Purification of Synthetic 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic 1,4-benzodiazepines, a critical step in their chemical synthesis and pharmaceutical development. The following sections outline various purification techniques, including solid-phase extraction (SPE), flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. Each section includes detailed experimental protocols and a summary of expected quantitative outcomes to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Purification Techniques
The purification of synthetic 1,4-benzodiazepines is essential to remove unreacted starting materials, byproducts, and other impurities, ensuring the final compound meets the required purity standards for analytical and pharmaceutical applications. The choice of purification method depends on several factors, including the scale of the synthesis, the physicochemical properties of the target benzodiazepine (B76468) and its impurities, and the desired final purity.
Commonly employed techniques include:
-
Solid-Phase Extraction (SPE): A versatile technique for sample clean-up and purification, particularly useful for isolating benzodiazepines from complex matrices.
-
Flash Chromatography: A rapid form of column chromatography widely used for the routine purification of synthetic compounds, offering a good balance between speed and resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique capable of separating complex mixtures and achieving very high purity levels, suitable for challenging separations and final purification steps.
-
Crystallization: A classical and cost-effective method for purifying solid compounds, often used as a final step to obtain highly pure crystalline material.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of 1,4-benzodiazepines using the techniques described in this document. These values are indicative and may vary depending on the specific compound, the complexity of the crude mixture, and the optimization of the experimental conditions.
| Purification Technique | Target Compound | Scale | Purity (Initial) | Purity (Final) | Yield/Recovery | Reference |
| Solid-Phase Extraction | Diazepam | Analytical | - | >90% | 89.3% - 119.7% | [1][2] |
| Flash Chromatography | Fused 1,4-Benzodiazepine | 0.4 mmol | - | >95% (by NMR) | 75% - 90% | [3] |
| Flash Chromatography | This compound Derivative | 1.0 mmol | - | >95% (by NMR) | 91% - 98% | [4] |
| Preparative HPLC | Diazepam | Not Specified | 91% | >98% | ~96% (crude) | [5][6] |
| Crystallization | Diazepam | Not Specified | 91% | >98% | Not Specified | [5][6] |
Experimental Protocols
Solid-Phase Extraction (SPE)
Application Note: SPE is an effective method for the selective extraction and purification of benzodiazepines from reaction mixtures or biological matrices. It relies on the partitioning of the target compound between a solid stationary phase and a liquid mobile phase. The choice of sorbent and elution solvent is critical for achieving optimal separation. This protocol describes a general procedure using a C18 sorbent.
Protocol: Purification of a Synthetic this compound using a C18 SPE Cartridge
Materials:
-
Crude synthetic this compound dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile)
-
C18 SPE Cartridge
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent (e.g., acetonitrile, ethyl acetate)
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Pass 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dissolve the crude benzodiazepine sample in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol/water mixture).
-
Load the sample solution onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
-
Elution:
-
Elute the target benzodiazepine with an appropriate volume (e.g., 5-10 mL) of a stronger organic solvent (e.g., acetonitrile, ethyl acetate (B1210297), or a mixture thereof). Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under reduced pressure to obtain the purified benzodiazepine.
-
-
Analysis:
-
Analyze the purity of the final product using a suitable analytical technique (e.g., HPLC, TLC, NMR).
-
Workflow Diagram:
Flash Chromatography
Application Note: Flash chromatography is a rapid and efficient technique for the purification of synthetic compounds on a preparative scale. It utilizes a short, wide column and positive pressure to accelerate the separation process. The choice of stationary phase (typically silica (B1680970) gel) and the mobile phase is crucial for achieving good separation.
Protocol: Purification of a Synthetic this compound by Flash Chromatography
Materials:
-
Crude synthetic this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target benzodiazepine and good separation from impurities. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the flash column.
-
Equilibrate the packed column with the mobile phase until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude benzodiazepine in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the column.
-
-
Chromatography:
-
Run the mobile phase through the column under pressure.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Analysis:
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Workflow Diagram:
Preparative High-Performance Liquid Chromatography (HPLC)
Application Note: Preparative HPLC is a powerful purification technique that offers high resolution and is capable of achieving purities greater than 98%.[5][6] It is particularly useful for separating closely related impurities or for the final purification of small to medium quantities of a compound. The method is an extension of analytical HPLC, using larger columns and higher flow rates.
Protocol: Purification of Diazepam by Preparative HPLC
Materials:
-
Crude Diazepam
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers or additives (e.g., ammonium (B1175870) acetate, formic acid)
-
Preparative HPLC system (pump, injector, column, detector, fraction collector)
-
Preparative C18 column (e.g., 150 x 3.0 mm, 3 µm)
-
Analytical HPLC for purity analysis
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of Diazepam from its impurities.
-
A typical mobile phase is an isocratic mixture of 10 mM ammonium acetate in water and methanol (e.g., 5:95, v/v).[7]
-
-
Scale-Up to Preparative Scale:
-
Select a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume for the larger column.
-
-
Sample Preparation:
-
Dissolve the crude Diazepam in the mobile phase or a compatible solvent.
-
Filter the sample solution to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample solution onto the column.
-
Monitor the separation using a UV detector at an appropriate wavelength for Diazepam.
-
-
Fraction Collection:
-
Collect fractions corresponding to the Diazepam peak.
-
-
Purity Analysis and Product Isolation:
Workflow Diagram:
Crystallization
Application Note: Crystallization is a powerful and economical technique for the purification of solid compounds. It involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution. A single recrystallization can significantly improve purity, for instance, from 91% to over 98% for diazepam.[5][6]
Protocol: Purification of a Synthetic this compound by Crystallization
Materials:
-
Crude synthetic this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude benzodiazepine in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
-
Dissolution:
-
Place the crude benzodiazepine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystal formation, place the flask in an ice-water bath.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
-
Analysis:
-
Determine the melting point and purity of the recrystallized product. If the purity is not satisfactory, a second recrystallization may be necessary.
-
Workflow Diagram:
References
- 1. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Benzodiazepine Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups for conducting bioassays on 1,4-benzodiazepines. This document includes comprehensive protocols for key in vitro and in vivo assays, structured data presentation for common benzodiazepines, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Common 1,4-Benzodiazepines
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of frequently studied 1,4-benzodiazepines at various GABA-A receptor subtypes. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Common Benzodiazepines for GABA-A Receptor Subtypes
| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) | Reference(s) |
| Diazepam | 12.0, 13.0 | - | - | - | [1] |
| Flunitrazepam | 3.9 | - | - | - | [1] |
| Clonazepam | - | - | - | - | [2] |
| Lorazepam | - | - | - | - | - |
| Alprazolam | - | - | - | - | [3] |
| Clobazam | - | - | - | - | [2] |
| N-Desmethylclobazam | - | - | - | - | [2] |
| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [4][5] |
| SH-I-047 (1-R) | - | - | - | - | [4][5] |
| SH-TS-CH3 (2-S) | - | - | - | - | [4][5] |
| SH-I-030 (3-S) | - | - | - | - | [4][5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Common Benzodiazepines
| Compound | Target/Assay | IC50 (nM) | Reference(s) |
| Diazepam | GABA-A receptor; anion channel | 12.0 | [6] |
| Gabazine | GABA-A receptor; alpha-1/beta-2/gamma-2 | 240.0, 349.0 | [1] |
| Zolpidem | GABA-A receptor; alpha-1/beta-2/gamma-2 | - | [1] |
Note: IC50 values are highly dependent on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 1,4-benzodiazepines.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor using [3H]-flumazenil as the radioligand.
Materials:
-
Test Compound (e.g., a 1,4-benzodiazepine)
-
[3H]-flumazenil (Radioligand)
-
Unlabeled Flumazenil (B1672878) or Diazepam (for determining non-specific binding)
-
Rat Cortical Membranes: Prepared from male Sprague-Dawley rats as the source of GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid
-
Polypropylene tubes or 96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Centrifuge
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet containing the membranes is resuspended in buffer, and protein concentration is determined using a standard method (e.g., Bradford assay). Membranes can be stored at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In triplicate, add the following to tubes/wells:
-
Total Binding: Assay buffer, [3H]-flumazenil (final concentration ~1 nM), and membrane preparation (100-200 µg protein).
-
Non-specific Binding: A high concentration of unlabeled flumazenil or diazepam (e.g., 10 µM), [3H]-flumazenil, and membrane preparation.
-
Competitive Binding: Test compound at various concentrations, [3H]-flumazenil, and membrane preparation.
-
-
The final assay volume is typically 0.5 mL.[7]
-
-
Incubation:
-
Incubate the mixture at 30°C for 35 minutes to reach equilibrium.[7]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
-
This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the modulatory effects of benzodiazepines on GABA-A receptor function.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
ND96 solution
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
GABA
-
Test Benzodiazepine
-
Microinjection setup
-
TEVC setup (amplifier, micromanipulators, electrodes)
-
Glass capillaries for electrodes
-
3 M KCl solution
Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution to allow for receptor expression.[10]
-
-
Electrode Preparation:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl solution.[11]
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two electrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[11]
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.
-
Co-apply the test benzodiazepine at various concentrations with GABA and record the potentiation of the GABA-induced current.
-
Wash the oocyte with the recording solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the current by the benzodiazepine.
-
Plot the percentage potentiation against the log concentration of the benzodiazepine to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) from the curve.
-
In Vivo Assays
The EPM is a widely used behavioral test to assess the anxiolytic effects of drugs in rodents.[8][12][13][14]
Materials:
-
Elevated Plus Maze apparatus: Two open arms and two closed arms, elevated from the floor.
-
Rodents (mice or rats)
-
Test Benzodiazepine
-
Vehicle control solution
-
Video tracking system (optional, but recommended)
-
Stopwatch
Protocol:
-
Acclimation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[13]
-
-
Drug Administration:
-
Administer the test benzodiazepine or vehicle control to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing Procedure:
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
Anxiolytic compounds are expected to increase the percentage of time spent and the number of entries into the open arms.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
-
This assay measures the anxiolytic effects of drugs by observing the reduction in a natural defensive behavior in rodents.[15][16][17][18]
Materials:
-
Testing chamber with bedding material (e.g., wood shavings)
-
Shock probe
-
Shock generator
-
Rodents (rats)
-
Test Benzodiazepine
-
Vehicle control solution
-
Stopwatch
Protocol:
-
Acclimation:
-
Habituate the animals to the testing chamber for a few minutes on the day before the test.
-
-
Drug Administration:
-
Administer the test benzodiazepine or vehicle control at a specific time before the test.
-
-
Testing Procedure:
-
Place the animal in the testing chamber with the inactive shock probe for a habituation period.
-
After habituation, deliver a brief, mild electric shock through the probe when the animal touches it.
-
Immediately after the shock, start a 15-minute observation period.[16]
-
Record the cumulative time the animal spends burying the probe with bedding material.[16]
-
-
Data Analysis:
-
Compare the duration of burying behavior between the drug-treated and vehicle-treated groups.
-
Anxiolytic drugs are expected to decrease the time spent burying the probe.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Bioassays.
Logical Relationships in Data Analysis
Caption: Data Analysis Workflow for Dose-Response Curves.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA-A receptor; anion channel Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. Workflow [help.bioassay.de]
- 13. youtube.com [youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. ovid.com [ovid.com]
- 16. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned defensive burying as a model for identifying anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast Anxiolytic-Like Effect Observed in the Rat Conditioned Defensive Burying Test, after a Single Oral Dose of Natural Protein Extract Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Benzodiazepine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzodiazepines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue: Low Yield of the Desired 1,4-Benzodiazepine Product
Question: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Catalyst System: The choice of catalyst and ligand is critical, particularly in cross-coupling reactions. If you are using a palladium-catalyzed approach, ensure that the palladium source and ligand are appropriate for the specific transformation. For instance, in certain Pd-catalyzed carboamination reactions, a catalyst system of PdCl₂(MeCN)₂ and PPh₂Cy has been shown to provide good yields.[1]
-
Incorrect Solvent: The reaction solvent significantly influences reaction rates and yields. Polar aprotic solvents like DMF are often used, but in some cases, can lead to lower yields compared to other solvents like THF or DCM.[2] Experiment with different solvents to find the optimal one for your specific reaction.
-
Inappropriate Reaction Temperature: The reaction temperature must be carefully controlled. Some reactions require elevated temperatures to proceed efficiently. For example, certain Pd-catalyzed couplings are conducted at 135 °C.[1] Conversely, side reactions may be favored at excessively high temperatures.
-
Insufficient Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. For instance, some ring-opening reactions to form functionalized 1,4-benzodiazepines may require up to 24 hours to achieve a good yield.[2]
-
Presence of Impurities: Impurities in starting materials or reagents can interfere with the reaction. Ensure that all reactants and solvents are of high purity.
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product. For example, in some carboamination reactions, ketone side products can be formed.[1] Understanding the potential side reactions in your specific synthetic route is crucial for optimizing conditions to minimize their formation.
Issue: Formation of Undesired Isomers or Regioisomers
Question: My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of multiple isomers is a common challenge. Here are some strategies to enhance selectivity:
-
Ligand Modification: In palladium-catalyzed reactions, the ligand can have a profound impact on stereoselectivity and regioselectivity. For instance, using a ligand like P(4-F-C₆H₄)₃ has been shown to improve selectivity in certain carboamination reactions.[1]
-
Solvent Effects: The choice of solvent can influence the isomeric ratio of the products.
-
Electronic Effects of Substituents: In reactions involving unsymmetrical starting materials, the electronic properties of the substituents can direct the regioselectivity. For example, in the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, nucleophilic attack is favored at the alkyne terminus substituted with a more electron-rich aryl group.[3]
-
Steric Hindrance: Steric hindrance can also play a crucial role in determining the regioselectivity of a reaction. Nucleophilic attack is more likely to occur at a less sterically hindered position.[2]
Issue: Difficulty in Product Purification
Question: I am having trouble purifying my this compound product from the reaction mixture. What purification techniques are most effective?
Answer: Purification of 1,4-benzodiazepines can be challenging due to the presence of closely related impurities or side products. Consider the following approaches:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for purifying 1,4-benzodiazepines.[3] The choice of eluent system is critical for achieving good separation.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Solid-Phase Extraction (SPE): SPE can be used for the cleanup of 1,4-benzodiazepines from biological fluids and may be adaptable for reaction mixtures.[4]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-benzodiazepines?
A1: Several synthetic methodologies have been developed for the construction of the this compound framework. Some of the most common approaches include:
-
Palladium-Catalyzed Reactions: These methods, such as carboamination and cyclization reactions, are efficient for forming the seven-membered benzodiazepine (B76468) ring.[1][3]
-
Intramolecular C-N Bond Coupling: This strategy involves the formation of the diazepine (B8756704) ring through an intramolecular coupling reaction.[2]
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the rapid assembly of diverse this compound scaffolds in a one-pot fashion.[5]
-
Ring Expansion Reactions: In some cases, 1,4-benzodiazepines can be synthesized through the ring expansion of smaller heterocyclic systems.[6]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major side products, as well as an estimation of their relative amounts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture to determine the exact conversion and yield over time.[7]
Q3: What are some of the key safety precautions to take when synthesizing 1,4-benzodiazepines?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific considerations for this compound synthesis include:
-
Handling of Reagents: Many reagents used in these syntheses can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Reaction Quenching and Work-up: Be cautious during the work-up procedure, especially when quenching reactive reagents.
-
Product Handling: 1,4-benzodiazepines are psychoactive compounds. Handle the final products with care and store them appropriately.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for this compound synthesis.
Table 1: Optimization of a Pd-Catalyzed Carboamination Reaction [1]
| Entry | Pd Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(4-F-C₆H₄)₃ (4) | NaOᵗBu (2.0) | Xylenes | 135 | 76 |
| 2 | PdCl₂(MeCN)₂ (2) | PPh₂Cy (4) | NaOᵗBu (2.0) | Xylenes | 135 | 65 |
Table 2: Optimization of a Ring-Opening Reaction to Form Functionalized 1,4-Benzodiazepines [2]
| Entry | Nucleophile (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaN₃ (2.0) | DMF | rt | 6 | 91 |
| 2 | NaN₃ (2.0) | THF | rt | 12 | 84 |
| 3 | NaN₃ (2.0) | DCM | rt | 12 | 62 |
| 4 | KCN (2.0) | DMF | rt | 6 | moderate |
| 5 | KCN (2.0) | DMF | rt | 24 | 78 |
| 6 | PhSNa (2.0) | DMF | rt | 6 | ~100 |
Experimental Protocols
Protocol 1: General Procedure for the Pd-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [3]
-
To a stirred solution of the propargylic carbonate (1.3 equiv) in dioxane (0.2 M), add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at 25 °C.
-
Stir the reaction mixture at the same temperature for the time determined by reaction monitoring (e.g., 3 hours).
-
After completion, filter the reaction mixture through a small amount of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc solvent system) to afford the desired this compound.
Protocol 2: General Procedure for the Synthesis of Functionalized 1,4-Benzodiazepines via Azetidinium Ring-Opening [2]
-
To a flask containing the azetidinium trifluoromethanesulfonate (B1224126) starting material (1.0 equiv), add the appropriate solvent (e.g., DMF).
-
Add the nucleophile (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture for the required time (6-24 hours) while monitoring its progress.
-
Upon completion, perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the functionalized this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
Technical Support Center: Synthesis of 1,4-Benzodiazepine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-benzodiazepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of 1,4-benzodiazepines?
The synthesis of 1,4-benzodiazepines can be challenging due to several factors. Common issues include the formation of side products, difficulty in achieving high yields, and the need for specific reaction conditions to control regioselectivity and stereoselectivity. The stability of the seven-membered diazepine (B8756704) ring can also be a concern, leading to rearrangements or decomposition under certain conditions.
Q2: How can I improve the yield of the cyclization step to form the this compound ring?
Optimizing the cyclization step is crucial for a successful synthesis. Key factors to consider include the choice of solvent, temperature, and catalyst. For instance, in the synthesis of a specific series of this compound-2,5-diones, the use of a suitable dehydrating agent and careful control of the reaction temperature were found to be critical for maximizing the yield. It is often a process of trial and error to find the optimal conditions for a specific substrate.
Q3: What are some common side reactions to be aware of during the synthesis?
Side reactions can significantly lower the yield of the desired this compound derivative. One common side reaction is the formation of quinazolinone derivatives, especially when using anthranilic acids as starting materials. Another potential issue is the dimerization or polymerization of reactants or intermediates, particularly at high concentrations or temperatures. The choice of protecting groups for reactive functional groups is also critical to prevent unwanted side reactions.
Q4: Are there any specific safety precautions to consider when working with reagents for this compound synthesis?
Many reagents used in the synthesis of 1,4-benzodiazepines are hazardous and require careful handling. For example, reagents like phosphorus pentachloride or thionyl chloride, which can be used for the activation of carboxylic acids, are corrosive and react violently with water. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Cyclization | Optimize reaction conditions (solvent, temperature, reaction time). Screen different catalysts or condensing agents. |
| Side Product Formation | Analyze the reaction mixture by TLC or LC-MS to identify major side products. Adjust reaction conditions to minimize their formation (e.g., lower temperature, different base). |
| Starting Material Impurity | Ensure the purity of starting materials using techniques like recrystallization or chromatography. |
| Decomposition of Product | The this compound ring can be sensitive to acidic or basic conditions. Ensure a neutral workup or purify under mild conditions. |
Problem 2: Formation of an Unexpected Major Side Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Rearrangement | Certain intermediates may be prone to rearrangement. Consider alternative synthetic routes that avoid such intermediates. |
| Incorrect Reagent Stoichiometry | Carefully control the stoichiometry of the reactants. Use a syringe pump for slow addition of a key reagent if necessary. |
| Cross-Reactivity | If using multi-functionalized starting materials, consider using protecting groups to block reactive sites that are not involved in the desired transformation. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product is an Oil | Try to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If it remains an oil, purification by column chromatography is the best option. |
| Co-elution with Impurities | Optimize the mobile phase for column chromatography. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product Insolubility | The product may be poorly soluble in common organic solvents. Test a wide range of solvents for recrystallization or chromatography. |
Experimental Workflows and Logical Relationships
Technical Support Center: 1,4-Benzodiazepine Cyclization Reactions
Welcome to the technical support center for 1,4-benzodiazepine cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound cyclization reaction is resulting in a low yield. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors:
-
Poor Starting Material Reactivity: The electrophilicity of the carbonyl group and the nucleophilicity of the amine are critical. For instance, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide can be challenging due to the low electrophilicity of the formyl group.[1]
-
Side Reactions: The formation of side products, such as quinazolinones or products from intermolecular reactions, can significantly reduce the yield of the desired benzodiazepine (B76468).[2]
-
Suboptimal Reaction Conditions: Parameters like temperature, reaction time, solvent, and catalyst choice are crucial and must be optimized for your specific substrates.[1][3]
-
Steric Hindrance: Bulky substituents on the aromatic rings or the reacting functional groups can impede the cyclization process.
-
Product Instability: The formed this compound ring might be susceptible to hydrolysis or rearrangement under the reaction conditions, especially in the presence of strong acids or bases.[1]
Q2: What are some common side products I should look out for, and how can I minimize their formation?
A2: A frequent side product is the formation of a six-membered quinazoline (B50416) ring system instead of the seven-membered benzodiazepine ring.[2] This is often favored at higher temperatures. To minimize its formation, consider the following:
-
Lower Reaction Temperature: Operating at lower temperatures can favor the desired cyclization pathway.[2]
-
Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents might favor different outcomes compared to aprotic solvents.
-
Protecting Groups: Judicious use of protecting groups on one of the nitrogen atoms can direct the cyclization to form the seven-membered ring.
Q3: How critical is the choice of catalyst for the cyclization reaction?
A3: The catalyst is often critical for achieving high yields. A variety of catalysts have been successfully employed, and the optimal choice depends on the specific reaction. Common catalysts include:
-
Lewis Acids: BF₃-etherate and Yb(OTf)₃ can activate the carbonyl group for nucleophilic attack.[1][3]
-
Solid Acid Catalysts: Zeolites like H-MCM-22 and sulfated zirconia offer advantages in terms of ease of separation and reusability.[1][3] H-MCM-22 has been shown to be highly effective for the condensation of o-phenylenediamines with ketones at room temperature.[3]
-
Palladium Catalysts: For specific cyclization strategies involving propargylic carbonates, palladium catalysts like Pd(PPh₃)₄ have been shown to provide excellent yields.[4]
-
Copper Catalysts: Copper(I) iodide with a suitable ligand can be effective for intramolecular C-N bond formation.[5]
Q4: Can the quality of my starting materials impact the reaction yield?
A4: Absolutely. Impurities in your starting materials can interfere with the reaction by poisoning the catalyst, participating in side reactions, or altering the optimal reaction conditions. It is crucial to use highly pure starting materials, which can be achieved through techniques like recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in Condensation of o-Phenylenediamine (B120857) (OPDA) with Ketones
Symptoms:
-
Low conversion of OPDA.
-
Formation of multiple side products.
-
Difficulty in product isolation and purification.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a solid acid catalyst like H-MCM-22.[1][3] | Solid acid catalysts are often highly active, selective, and can be easily removed by filtration, simplifying workup.[1][3] |
| Solvent | Acetonitrile (B52724) is a commonly used and effective solvent for this reaction.[1][3] | The choice of solvent can influence reaction rate and selectivity.[1] |
| Temperature | Start with room temperature.[1][3] | Many modern catalysts for this reaction are efficient at ambient temperatures, which can help minimize side reactions.[1] |
| Reaction Time | Monitor the reaction by TLC to determine the optimal time. Reactions are often complete within 1-3 hours.[3] | Insufficient reaction time will lead to incomplete conversion, while prolonged times may promote side product formation. |
| Stoichiometry | Use a slight excess of the ketone (e.g., 2.5 equivalents).[1] | This can help drive the reaction to completion. |
Issue 2: Poor Yield in Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates
Symptoms:
-
Low combined yield of (Z) and (E) isomers.
-
Formation of undesired positional isomers.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ has been shown to give significantly higher yields (up to 99%) compared to bidentate ligand systems.[4] | The choice of palladium catalyst and ligand system is crucial for both yield and stereoselectivity.[4] |
| Temperature | Conduct the reaction at 25 °C.[4] | Optimization studies have shown that 25 °C provides an excellent combined yield.[4] |
| Solvent | Dioxane is a suitable solvent for this transformation.[4] | The solvent can influence catalyst activity and stability. |
| Reaction Time | A reaction time of 3 hours has been reported to be effective.[4] | Monitoring by TLC is recommended to ensure complete consumption of starting material. |
Quantitative Data Summary
Table 1: Effect of Catalyst and Temperature on Pd-Catalyzed Cyclization [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Combined Yield (%) | Z:E Ratio |
| 1 | Pd₂(dba)₃·CHCl₃ (5) | DPPM (20) | 50 | 2 | 21 | 3:1 |
| 2 | Pd₂(dba)₃·CHCl₃ (5) | DPPPent (20) | 50 | 2 | 51 | - |
| 3 | Pd(PPh₃)₄ (10) | - | 25 | 3 | 99 | 3:1 |
| 4 | Pd(PPh₃)₄ (10) | - | 0 | 6 | 98 | 3:1 |
DPPM = bis(diphenylphosphino)methane, DPPPent = 1,5-bis(diphenylphosphino)pentane
Table 2: Yields of 1,5-Benzodiazepines using H-MCM-22 Catalyst [3]
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Acetone | 1 | 87 |
| 2 | Acetophenone | 1.5 | 85 |
| 3 | Cyclohexanone | 1 | 82 |
| 4 | 4-Methylacetophenone | 2 | 78 |
| 5 | 4-Chloroacetophenone | 2.5 | 72 |
Key Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst[1][3]
A mixture of o-phenylenediamine (OPDA) (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines[4]
To a stirred solution of a propargylic carbonate (1.3 equiv.) in dioxane (0.5 mL), N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv.) and Pd(PPh₃)₄ (10 mol%) are added at 25 °C. The reaction mixture is stirred for 3 hours at the same temperature. After the reaction is complete, the mixture is filtered through a small amount of silica gel and concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel (hexane/EtOAc) to afford the this compound products.
Visualizations
Caption: Workflow for H-MCM-22 catalyzed synthesis of 1,5-benzodiazepines.
Caption: Decision tree for troubleshooting low yields in cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of 1,4-Benzodiazepines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the solid-phase synthesis of 1,4-benzodiazepines.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase synthesis of 1,4-benzodiazepines in a question-and-answer format, providing specific solutions and preventative measures.
Issue 1: Low or No Yield of the Final Product
-
Question: My solid-phase synthesis of a 1,4-benzodiazepine resulted in a very low yield or no product after cleavage. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common issue that can arise from several factors throughout the synthesis. A systematic approach to troubleshooting is crucial.
-
Incomplete Initial Loading of the Amino Acid to the Resin:
-
Verification: Perform a test cleavage on a small amount of resin after the initial amino acid loading and analyze the cleaved amino acid by HPLC or LC-MS.
-
Solution: Ensure complete solubilization of the amino acid and use an appropriate coupling reagent. For sterically hindered amino acids, consider using more powerful coupling reagents like HATU or COMU. Double coupling may also be necessary.
-
-
Inefficient Fmoc-Deprotection:
-
Verification: After the deprotection step, take a small resin sample and perform a qualitative test (e.g., chloranil (B122849) test) to check for the presence of free secondary amines.
-
Solution: Increase the reaction time or the number of treatments with the deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Ensure the deprotection reagent is fresh.
-
-
Incomplete Acylation with the Anthranilic Acid:
-
Verification: Monitor the coupling reaction using a colorimetric test such as the Kaiser test (ninhydrin test) on a resin sample. A positive test (blue color) indicates incomplete coupling.
-
Solution: Extend the reaction time or perform a double coupling. For sterically hindered amino acids, using more potent activating reagents can be beneficial (see table below).
-
-
Incomplete Cyclization:
-
Verification: This is a critical step and difficult to monitor directly on-resin. A low yield of the desired product with the presence of linear precursors in the crude product after cleavage is a strong indicator.
-
Solution: The cyclization is typically base-catalyzed. Ensure a sufficiently strong, non-nucleophilic base is used, such as DBU or phosphazene bases, to facilitate the intramolecular cyclization. Optimization of reaction time and temperature may also be required. Some protocols suggest the use of microwave irradiation to promote cyclization.[1]
-
-
Problems with Cleavage from the Resin:
-
Verification: After cleavage, if the desired product is not in the cleavage cocktail, test the resin for the presence of the product.
-
Solution: Ensure the correct cleavage cocktail is used for the specific resin and protecting groups. For acid-sensitive products, a milder cleavage cocktail might be necessary. Ensure a sufficient volume of the cleavage cocktail and adequate cleavage time (typically 2-3 hours).
-
-
Issue 2: Presence of Unexpected Side Products
-
Question: My crude product shows multiple peaks on HPLC analysis that do not correspond to my desired this compound. What are the common side reactions and how can I avoid them?
-
Answer: Side reactions can significantly reduce the purity of your final product. Here are some common side reactions and their solutions:
-
Succinimide (B58015) Formation with Glutamine (Gln):
-
Problem: The side-chain amide of glutamine can undergo intramolecular cyclization to form a succinimide derivative.
-
Solution: Use a side-chain protecting group for glutamine, such as the trityl (Trt) group (Fmoc-Gln(Trt)-OH).[2][3] The Trt group provides steric hindrance and prevents this side reaction.
-
-
Elimination with Serine (Ser):
-
Problem: The β-hydroxyl group of serine can be eliminated, leading to dehydroalanine (B155165) formation.
-
Solution: Protect the hydroxyl group of serine with a tert-butyl (tBu) or trityl (Trt) ether (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH).[2]
-
-
Incomplete Acylation with Sterically Hindered Amino Acids (e.g., Valine, Isoleucine):
-
Problem: Bulky side chains can hinder the approach of the activated carboxylic acid, leading to incomplete coupling.
-
Solution: Employ more potent coupling reagents.
-
-
| Coupling Reagent | Description | Advantages |
| HBTU/HOBt | Standard and widely used. | Cost-effective and reliable for most amino acids. |
| HATU | Aminium salt-based reagent. | Highly efficient, especially for sterically hindered amino acids due to the formation of reactive OAt esters.[4][5] |
| COMU | Uronium salt-based reagent. | Efficiency is comparable to HATU, but it is based on the safer OxymaPure leaving group, avoiding potentially explosive byproducts.[4][5] |
| PyBOP | Phosphonium salt-based reagent. | Efficient and avoids the guanidinylation side reaction that can occur with HBTU and HATU.[4][5] |
-
Racemization:
-
Problem: The stereochemistry of the alpha-carbon of the amino acid can be compromised during activation and coupling.
-
Solution: Use of coupling reagents that minimize racemization, such as those forming urethane-protected N-carboxyanhydrides (UNCAs) or the addition of racemization suppressants like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my this compound from the crude mixture using HPLC. What are some recommended purification strategies?
-
Answer: Purification of benzodiazepine (B76468) libraries can be challenging due to the structural diversity and potential for closely eluting impurities.
-
HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for most benzodiazepines.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. The gradient should be optimized to achieve good separation of the product from impurities. A typical gradient might be 10-90% ACN over 20-30 minutes.[6][7][8]
-
Detection: UV detection at a wavelength where the benzodiazepine core absorbs strongly (e.g., 240-260 nm) is standard.[6][8]
-
-
Troubleshooting Poor Separation:
-
Broad Peaks: This could be due to column overload, secondary interactions, or poor solubility. Try injecting a smaller amount, adding a different modifier to the mobile phase (e.g., a small amount of isopropanol), or dissolving the sample in a stronger solvent.
-
Co-eluting Impurities: If impurities co-elute with your product, try changing the mobile phase gradient (making it shallower), the stationary phase (e.g., a C8 or phenyl column), or the pH of the mobile phase (if your molecule has ionizable groups).
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which resin is most suitable for the solid-phase synthesis of 1,4-benzodiazepines?
-
A1: Wang resin is commonly used for the synthesis of this compound-2,5-diones as it allows for cleavage under moderately acidic conditions, which is compatible with many protecting groups.
-
-
Q2: What is a standard cleavage cocktail for releasing the this compound from the resin?
-
A2: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger. A widely used cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9][10] TIS acts as a scavenger to trap reactive cations generated during the cleavage of protecting groups. For peptides containing sensitive residues like tryptophan or methionine, more complex cocktails with additional scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) may be necessary.[9][11]
-
-
Q3: How can I monitor the progress of the reactions on the solid support?
-
A3: Several qualitative and quantitative methods can be used:
-
Kaiser Test (Ninhydrin Test): Detects the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Chloranil Test: Detects free secondary amines.
-
Test Cleavage: A small amount of resin is cleaved, and the product is analyzed by HPLC or LC-MS to confirm the success of a particular step.
-
-
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound-2,5-diones
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Amino Acid Loading:
-
Activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent such as HBTU (3.9 eq.) and HOBt (4 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Wash the resin extensively with DMF.
-
-
Acylation with Anthranilic Acid:
-
Couple the desired anthranilic acid (4 eq.) using a suitable coupling reagent and base as described in step 2.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Cyclization:
-
Treat the resin-bound linear precursor with a solution of a non-nucleophilic base such as 5% acetic acid in DMF or a stronger base like DBU in DMF to effect cyclization. The reaction time and temperature may need optimization.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and wash the precipitate with cold ether to obtain the crude this compound-2,5-dione.
-
-
Purification:
-
Purify the crude product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
References
- 1. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. saspublishers.com [saspublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Technical Support Center: Overcoming Poor Solubility of 1,4-Benzodiazepine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,4-benzodiazepine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds often poorly soluble in aqueous solutions?
A1: 1,4-Benzodiazepines are generally lipophilic (fat-soluble) molecules due to their chemical structure, which includes benzene (B151609) and diazepine (B8756704) rings. This inherent lipophilicity leads to low solubility in water and aqueous buffers, posing significant challenges for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.[1][2]
Q2: What are the most common strategies to improve the aqueous solubility of 1,4-benzodiazepines?
A2: Several techniques are employed to enhance the solubility of poorly water-soluble drugs like 1,4-benzodiazepines. The most common and effective methods include:
-
Co-solvency: Utilizing water-miscible organic solvents to increase the solubility of lipophilic compounds.[3][4][5]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. However, the effectiveness of this method depends on the pKa of the specific benzodiazepine (B76468).
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides (cyclodextrins) to form inclusion complexes with hydrophobic molecules, which enhances their apparent water solubility.[6][7]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state to improve its dissolution rate and solubility.[4][8]
Q3: Can I use pH adjustment to improve the solubility of all 1,4-benzodiazepines?
A3: Not always. The effectiveness of pH adjustment is dependent on the specific this compound's pKa values. For instance, lorazepam has pKa values of approximately 1.3 and 11.5, making pH adjustment within a physiologically relevant range largely ineffective for enhancing its solubility.[9] In contrast, midazolam, with a pKa of 6.2, can be solubilized in acidic aqueous solutions (pH ~3) where it exists in a more stable and water-soluble open-ring form.[6][10] It is crucial to know the pKa of your specific compound to determine if pH modification is a viable strategy.
Q4: What are cyclodextrins and how do they increase the solubility of benzodiazepines?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like benzodiazepines, within their cavity, forming a water-soluble inclusion complex.[7] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility. Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and safety profile.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound compounds.
Issue 1: My this compound compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Root Cause: This phenomenon, often called "crashing out," occurs when a concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity reduces the compound's solubility below its concentration, causing it to precipitate.[9]
-
Solutions:
-
Optimize the Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[1]
-
Reduce the Final Concentration: The simplest approach is often to lower the final concentration of the benzodiazepine in your experiment to a level below its aqueous solubility limit.
-
Increase the Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of the organic co-solvent (e.g., up to 1% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to account for any potential effects on your assay.[13]
-
Use a Solubilizing Excipient: Incorporate a solubilizing agent such as a cyclodextrin (B1172386) (e.g., HP-β-CD) or a surfactant (e.g., Tween® 80) into your aqueous buffer before adding the drug stock solution.
-
Issue 2: I am observing inconsistent and non-reproducible results in my biological assays.
-
Root Cause: Inconsistent results are often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to high variability in the observed biological effects.[2]
-
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation, such as cloudiness or visible particles. You can also centrifuge a sample at high speed to check for a pellet.[6]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your benzodiazepine from a concentrated stock solution immediately before use. Avoid storing diluted aqueous solutions, as precipitation can occur over time.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental buffer to determine the maximum concentration at which the compound remains in solution under your experimental conditions.
-
Employ a Solubility Enhancement Technique: Consistently use a validated solubility enhancement method, such as co-solvency or cyclodextrin complexation, to ensure the compound is fully dissolved at the desired concentration.
-
Data Presentation: Solubility of 1,4-Benzodiazepines
The following tables summarize quantitative data on the solubility of various this compound compounds in different solvent systems.
Table 1: Solubility of Diazepam in Co-solvent Systems at 303.2 K
| Co-solvent | Volume Fraction of Co-solvent | Solubility (mol/L) |
| Ethanol | 0.0 | 0.00015 |
| 0.2 | 0.0012 | |
| 0.4 | 0.0065 | |
| 0.6 | 0.018 | |
| 0.8 | 0.035 | |
| 1.0 | 0.042 | |
| Propylene (B89431) Glycol | 0.2 | 0.0018 |
| 0.4 | 0.008 | |
| 0.6 | 0.025 | |
| 0.8 | 0.055 | |
| 1.0 | 0.08 |
Data adapted from multiple sources.[5][14][15]
Table 2: Solubility of Lorazepam in Co-solvent Systems at 22 ± 2 °C
| Co-solvent | Concentration of Co-solvent (v/v) | Solubility (mg/mL) |
| Water | 0% | 0.0485 |
| Ethanol | 20% | ~1.5 |
| 40% | ~4.0 | |
| 60% | ~7.5 | |
| 80% | ~11.0 | |
| 100% | 14.0 | |
| Propylene Glycol | 20% | ~2.0 |
| 40% | ~4.5 | |
| 60% | ~8.0 | |
| 80% | ~12.0 | |
| 100% | 16.0 |
Data adapted from multiple sources.[2][3]
Table 3: Solubility Enhancement of Benzodiazepines with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| Benzodiazepine | HP-β-CD Concentration (w/v) | Solubility Enhancement (fold increase) |
| Diazepam | 10% | ~15 |
| 20% | ~30 | |
| 40% | ~93 | |
| Midazolam | 14% | Enables formulation at 17 mg/mL |
Data adapted from multiple sources.[7][10][12]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (e.g., Propylene Glycol)
-
Preparation of Stock Solution:
-
Weigh the desired amount of the this compound powder.
-
Dissolve the powder in 100% propylene glycol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently warm and vortex the solution to aid dissolution if necessary. Ensure the compound is fully dissolved.
-
-
Preparation of Working Solution:
-
To prepare a working solution, dilute the stock solution with the desired aqueous buffer or medium.
-
It is crucial to ensure the final concentration of propylene glycol is sufficient to maintain the benzodiazepine's solubility at the desired final concentration. This often requires empirical determination.
-
Start with a final propylene glycol concentration of at least 10-20% (v/v) and adjust as needed. Always perform a vehicle control.
-
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 20% w/v) in your experimental buffer.
-
Dissolve 20 g of HP-β-CD in the buffer and make up the volume to 100 mL.
-
-
Complexation:
-
Add an excess amount of the this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Filtration:
-
After the equilibration period, filter the suspension through a 0.22 µm or 0.45 µm filter to remove the undissolved compound.
-
The clear filtrate is your saturated solution of the benzodiazepine-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution:
-
Dissolve the this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP) in a suitable organic solvent (e.g., ethanol). The drug-to-carrier ratio needs to be optimized (e.g., 1:5 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder. This powder can then be used for dissolution studies or formulation into solid dosage forms.
-
Visualizations
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. researchgate.net [researchgate.net]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrin solubilization of benzodiazepines: formulation of midazolam nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin, International Journal of Science, Technology and Society, Science Publishing Group [sciencepublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - Prediction of benzodiazepines solubility using different cosolvency models - University of Sussex - Figshare [sussex.figshare.com]
Technical Support Center: Synthesis of 1,4-Benzodiazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to side reaction products during the synthesis of 1,4-benzodiazepines.
Troubleshooting Guides
This section offers solutions to specific problems encountered during the synthesis of 1,4-benzodiazepines.
Issue 1: Low Yield and Presence of Starting Material Impurities
Question: My reaction has a low yield of the desired 1,4-benzodiazepine, and I observe a significant amount of the starting 2-aminobenzophenone (B122507) derivative in my crude product. What could be the cause and how can I resolve this?
Answer:
This issue commonly arises from incomplete cyclization or hydrolysis of intermediates under the reaction conditions.
Possible Causes and Solutions:
-
Hydrolysis: Harsh acidic or basic conditions can lead to the hydrolysis of intermediates back to the 2-aminobenzophenone starting material.[1]
-
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. Avoid excessively harsh acidic or basic conditions.
-
Temperature Management: High temperatures can accelerate hydrolysis.[1] Consider running the reaction at a lower temperature for a longer duration.
-
Water Scavenging: Ensure all reactants and solvents are anhydrous, as the presence of water can promote hydrolysis.
-
-
-
Low Reactivity of Starting Materials: The intramolecular cyclization to form the seven-membered diazepine (B8756704) ring can be challenging due to the electrophilicity of the reacting groups and the entropic disadvantage of forming a seven-membered ring.[1]
-
Troubleshooting Steps:
-
Catalyst Choice: The selection of an appropriate catalyst is crucial. Various catalysts, including BF₃-etherate, polyphosphoric acid, and solid acid catalysts like H-MCM-22, have been used effectively.[1][2] The optimal catalyst will depend on your specific substrates.
-
Activation of Reactants: If direct cyclization is inefficient, a multi-step approach may be necessary. For instance, activating a carbonyl group or converting an amine to a more reactive intermediate can facilitate the cyclization.
-
-
Issue 2: Formation of Quinazolinone or Quinazoline-2-one Byproducts
Question: I am observing the formation of an unexpected quinazolinone or quinazoline-2-one byproduct in my this compound synthesis. How is this happening and what can I do to prevent it?
Answer:
The formation of a six-membered quinazolinone ring is often kinetically and thermodynamically favored over the seven-membered benzodiazepine (B76468) ring. This side reaction can occur under certain conditions, particularly when specific reagents are used.
Possible Causes and Solutions:
-
Reaction with Urea (B33335): The condensation of 2-amino-5-chlorobenzophenone (B30270) with urea can lead to the formation of a quinazolin-2-one impurity.[3]
-
Troubleshooting Steps:
-
Reagent Selection: If urea is not essential to your planned synthesis route, ensure it is not present as a contaminant in your starting materials or reagents.
-
Alternative Nitrogen Source: If a nitrogen source is required for a specific transformation, consider alternatives to urea that are less prone to forming the quinazolinone ring system.
-
-
-
Reaction Pathway: A proposed troubleshooting workflow for identifying and mitigating side product formation is outlined below.
Caption: Troubleshooting workflow for side product identification.
Frequently Asked Questions (FAQs)
Q1: What are some of the most common process-related impurities in the synthesis of Diazepam?
A1: Several process-related impurities have been identified in the synthesis of Diazepam. These include:
-
Impurity A: 7-chloro-5-phenyl-1H-benzo[e][1][4]diazepin-2(3H)-one, which can be formed from the condensation of 2-amino-5-chlorobenzophenone and glycine (B1666218) ethyl ester hydrochloride.[3]
-
Impurity C: An amino quinolin-2-one derivative.[3]
-
Impurity D: 2-(methylamino)-5-chlorobenzophenone, which arises from the N-methylation of the starting material.[3]
-
Impurity E: A quinazolin-2-one derivative formed from the condensation of 2-amino-5-chlorobenzophenone and urea.[3]
-
Impurity F: 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][1][4]diazepine, an O-methylated derivative of Impurity A.[3]
The synthetic pathways for these impurities are well-documented and often involve side reactions of the starting materials or intermediates with reagents used in the synthesis.[3]
Q2: How can I minimize the formation of O-methylated byproducts?
A2: The formation of O-methylated byproducts, such as Impurity F in Diazepam synthesis, typically occurs when a methylating agent like methyl iodide is used in the presence of a suitable oxygen nucleophile.[3] To minimize this side reaction:
-
Protecting Groups: Consider protecting any susceptible hydroxyl or amide groups before the methylation step.
-
Alternative Methylating Agents: Explore the use of alternative methylating agents that may offer higher selectivity for N-methylation over O-methylation under your specific reaction conditions.
-
Reaction Conditions: Optimization of reaction temperature and the choice of base can also influence the selectivity of methylation.
Q3: Can the choice of solvent affect the formation of side products?
A3: Yes, the solvent can significantly influence reaction rates and selectivity, thereby affecting the formation of side products. For example, in a Suzuki cross-coupling reaction to form a biarylmethane aldehyde intermediate for benzodiazepine synthesis, the use of ethanol (B145695) (EtOH) as a solvent led to the formation of a benzylethyl ether side product. Switching the solvent to toluene (B28343) avoided the formation of this side product.[5] It is advisable to perform solvent screening to identify the optimal solvent for your specific transformation that maximizes the yield of the desired product while minimizing side reactions.
Quantitative Data on Side Product Formation
While comprehensive quantitative data on side product formation across a wide range of conditions is often proprietary or not extensively published, the following table summarizes reported yields of desired products versus side products under specific conditions.
| Precursor(s) | Reaction | Desired Product | Yield (%) | Side Product | Yield (%) | Conditions | Reference |
| 2-Formylphenyl boronic acid, 3-methoxybenzyl bromide | Suzuki cross-coupling | Biarylmethane aldehyde | 36 | Benzylethyl ether | Not specified | EtOH | [5] |
| 2-Formylphenyl boronic acid, 3-methoxybenzyl bromide | Suzuki cross-coupling | Biarylmethane aldehyde | 48 | None reported | - | Toluene | [5] |
| 2-amino-5-chloro-benzophenone, chloroacetanilide | Acylation | 2-chloroacetamido-5-chlorobenzophenone | 87 | Not specified | - | Ethyl acetate, 80°C, 4h | [4][6] |
| 2-amino-5-chloro-benzophenone, chloroacetanilide | Acylation | 2-chloroacetamido-5-chlorobenzophenone | 89 | Not specified | - | Ethyl acetate, 82°C, 4.3h | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][1][4]diazepin-2(3H)-one (Diazepam Impurity A)
This protocol is adapted from the synthesis of a known process-related impurity of Diazepam.[3]
Materials:
-
Glycine ethyl ester hydrochloride
-
2-amino-5-chlorobenzophenone
-
Dry pyridine
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A mixture of glycine ethyl ester hydrochloride and 2-amino-5-chlorobenzophenone is dissolved in dry pyridine.
-
The reaction mixture is heated to reflux at 120°C and stirred at this temperature for 18 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to obtain a residue.
-
Water is added to the residue, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
Protocol 2: Minimizing Side Reactions in the Condensation of o-Phenylenediamine (B120857) with Ketones
This protocol is based on the use of a solid acid catalyst to improve selectivity and yield in the synthesis of 1,5-benzodiazepines.[1][2]
Materials:
-
o-phenylenediamine (OPDA)
-
A ketone (e.g., acetone)
-
H-MCM-22 catalyst
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is prepared in acetonitrile (4 mL).
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Reaction Pathway Diagrams
Formation of Diazepam Impurities
The following diagram illustrates the synthetic pathways leading to several known process-related impurities of Diazepam.
Caption: Synthetic pathways to Diazepam and its impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 5. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,4-Benzodiazepine Isomers
Welcome to the technical support center for the purification of 1,4-benzodiazepine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The main challenges in purifying this compound isomers stem from their structural properties:
-
Chirality: Many 1,4-benzodiazepines possess a chiral center, typically at the C3 position, or exhibit axial chirality due to the non-planar seven-membered ring. This results in the existence of enantiomers, which can have different pharmacological and toxicological profiles.
-
Conformational Isomerism and Interconversion: The flexible diazepine (B8756704) ring can exist in different conformations. Some benzodiazepines exist as a mixture of rapidly interconverting conformational enantiomers at room temperature, a phenomenon known as ring flipping.[1][2][3] This dynamic equilibrium makes their separation particularly challenging.
-
Co-elution: Structural similarities between isomers often lead to co-elution during chromatographic separation, making it difficult to achieve baseline resolution.
-
Stability: 1,4-benzodiazepines can be susceptible to degradation under certain conditions, such as acidic or alkaline pH, which can lead to the formation of impurities.[4] Diazepam, for instance, is known to hydrolyze in aqueous acidic conditions.[4]
Q2: Why is the separation of this compound enantiomers important?
The separation of enantiomers is crucial because they can exhibit different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even contribute to undesirable side effects. Regulatory agencies often require the characterization and control of individual enantiomers in pharmaceutical products.
Q3: What are the most common analytical techniques for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of this compound isomers.[5][6][7][8][9] Key approaches include:
-
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases are essential for resolving enantiomers.[1][6][10]
-
Reversed-Phase HPLC: This is a common mode of HPLC used for separating benzodiazepines and their metabolites.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is another effective technique for the separation of benzodiazepine (B76468) enantiomers and can sometimes offer advantages over HPLC in terms of speed and efficiency.[11][12]
Troubleshooting Guides
Issue 1: Poor or No Separation of Enantiomers
Problem: You are using a chiral HPLC column, but the enantiomers of your this compound are co-eluting or showing very poor resolution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Rapid Interconversion of Enantiomers | Many 1,4-benzodiazepines exist as rapidly interconverting conformational enantiomers at room temperature.[1][2][3] To resolve them, you need to slow down the rate of interconversion. Solution: Perform the separation at sub-ambient temperatures (e.g., -15 °C or lower).[1][6] This can be achieved using a column thermostat with cooling capabilities. |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of a CSP is highly dependent on the analyte's structure. The chosen CSP may not be suitable for your specific benzodiazepine isomers. Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[13] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts enantioselectivity.[10] Solution: Methodically vary the mobile phase. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. For normal-phase, test different combinations of non-polar solvents and polar modifiers. The addition of small amounts of additives like diethylamine (B46881) may also improve separation.[11] |
| Incorrect pH of the Mobile Phase | The ionization state of the benzodiazepine can affect its interaction with the stationary phase. Solution: Adjust the pH of the mobile phase buffer to a value where the analyte is in a neutral or a single ionic state. |
Issue 2: Peak Tailing or Asymmetry
Problem: The chromatographic peaks for your benzodiazepine isomers are broad and asymmetrical (tailing).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can cause undesirable interactions with basic nitrogen atoms in the benzodiazepine structure, leading to peak tailing. Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to block the active sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Poor Sample Solubility in Mobile Phase | If the sample is not fully dissolved in the mobile phase, it can cause peak broadening. Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. |
Issue 3: Compound Degradation During Purification
Problem: You observe additional peaks in your chromatogram that correspond to degradation products, or you experience low recovery of your target isomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis in Acidic or Alkaline Conditions | 1,4-benzodiazepines can be unstable and undergo hydrolysis in the presence of strong acids or bases.[4] Solution: Maintain the pH of your mobile phase and sample solutions within a neutral range (pH 6-8) if possible. Avoid prolonged exposure to harsh pH conditions. |
| Thermal Instability | Some benzodiazepines are thermally labile.[14] Solution: If using techniques that involve heat (e.g., sample evaporation), use the lowest possible temperature. For chromatographic separations, consider running at ambient or sub-ambient temperatures. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of some light-sensitive compounds. Solution: Protect your samples and standards from light by using amber vials and minimizing exposure. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by Low-Temperature HPLC
This protocol provides a general methodology for the separation of interconverting benzodiazepine enantiomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV or MS detector.
-
Column thermostat with cooling capability.
-
Chiral HPLC column (e.g., Chiralpak IA, Chiralpak AD, or (R,R)-Whelk-O1).[1]
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point for normal phase chromatography is a mixture of n-hexane, dichloromethane, and methanol.[13] For reversed-phase, a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M orthophosphoric acid) can be used.[5]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the benzodiazepine sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
-
Chromatographic Conditions:
-
Column Temperature: Set the column thermostat to a sub-ambient temperature, starting at -15 °C. The optimal temperature may need to be determined empirically.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 240 nm or 265 nm).[8][13]
-
Injection Volume: Inject an appropriate volume of the sample (e.g., 10-20 µL).
-
-
Data Analysis:
-
Integrate the peaks for each enantiomer to determine the resolution and the enantiomeric ratio.
-
Visualizations
Caption: Workflow for Chiral Separation of Benzodiazepine Isomers by HPLC.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation, isolation and identification of optical isomers of this compound glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of several racemic 3-hydroxy-1,4-benzodiazepin-2-ones by high-performance liquid chromatography on a chiral silica-bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the enantiomerization energy barrier of some 3-hydroxy-1,4-benzodiazepine drugs by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the chromatographic parameters for the supercritical fluid chromatography of benzodiazepines - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. annexpublishers.com [annexpublishers.com]
Technical Support Center: Enhancing the Stability of 1,4-Benzodiazepine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of 1,4-benzodiazepine derivative stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected degradation peaks in HPLC analysis under acidic conditions. | 1. Hydrolysis of the 1,2-amide or 4,5-azomethine bond: This is a primary degradation pathway for many 1,4-benzodiazepines in acidic media, often leading to the formation of benzophenone (B1666685) derivatives and glycine (B1666218) derivatives.[1] 2. Ring-opening reactions: Acid catalysis can facilitate the opening of the diazepine (B8756704) ring. | 1. Confirm peak identity: Use LC-MS to identify the mass of the degradation products and compare with known hydrolytic products. 2. pH adjustment: Determine the pH-stability profile of your derivative. Maintaining the pH where the compound is most stable can minimize degradation. 3. Formulation with buffering agents: For liquid formulations, use appropriate buffer systems to maintain the optimal pH.[2] |
| Rapid degradation of the compound upon exposure to light. | 1. Photolytic degradation: Many this compound derivatives are photosensitive and can undergo photochemical decomposition.[3] 2. Formation of phototoxic intermediates: Irradiation can lead to the formation of reactive intermediates like oxaziridines. | 1. Conduct photostability studies: Follow ICH Q1B guidelines to assess the intrinsic photostability of the drug substance and product. 2. Use of light-protective packaging: Store and handle the compound in amber-colored vials or other light-blocking containers. 3. Formulation with UV absorbers: Consider the inclusion of excipients that absorb UV radiation in the formulation. |
| Poor recovery of the parent drug in metabolic stability assays. | 1. Extensive Phase I metabolism: The compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4. 2. Rapid Phase II conjugation: The parent drug or its Phase I metabolites may be quickly conjugated, for example, via glucuronidation. | 1. Identify key metabolizing enzymes: Use specific CYP inhibitors to determine which isoforms are responsible for the metabolism. 2. Analyze for metabolites: Use LC-MS/MS to screen for expected and unexpected metabolites in the incubation mixture. 3. Modify the chemical structure: If metabolic instability is a major hurdle, consider chemical modifications at the sites of metabolism to block or slow down the process. |
| Inconsistent stability results between batches. | 1. Variability in impurity profile: Different batches may have varying levels of impurities that can catalyze degradation. 2. Polymorphism: Different crystalline forms of the drug substance can have different stabilities. 3. Inconsistent storage or handling: Variations in exposure to light, temperature, or humidity can lead to different degradation rates. | 1. Thoroughly characterize each batch: Perform comprehensive analytical testing to ensure consistency in purity and physical properties. 2. Control manufacturing and storage conditions: Implement strict controls over the manufacturing process and ensure consistent storage conditions for all batches. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The two most common degradation pathways for this compound derivatives are hydrolysis and photolysis.
-
Hydrolysis: This typically occurs under acidic or basic conditions and involves the cleavage of either the 1,2-amide bond or the 4,5-azomethine bond. Acid-catalyzed hydrolysis often leads to the opening of the diazepine ring and the formation of a benzophenone derivative and a glycine derivative.[1] The specific bond that is cleaved can depend on the substituents on the benzodiazepine (B76468) ring.
-
Photolysis: Many benzodiazepines are sensitive to light, particularly UV radiation. Photodegradation can lead to a variety of products through complex reaction pathways, which may include oxidation, reduction, and rearrangement.[3]
Q2: How does pH affect the stability of this compound derivatives?
A2: The stability of this compound derivatives is often highly pH-dependent. Most are susceptible to hydrolysis in both acidic and alkaline conditions. The rate of hydrolysis is generally lowest at a specific pH, which is unique to each derivative. For example, diazepam and oxazepam hydrolysis has been quantified across a pH range of 1 to 11.[1] It is crucial to determine the pH-stability profile for your specific compound to identify the optimal pH for formulation and storage.
Q3: What are some common strategies to enhance the stability of this compound derivatives?
A3: Several strategies can be employed to improve stability:
-
pH Control: Formulating the drug in a buffered solution at its pH of maximum stability is a primary strategy to prevent hydrolysis.[2]
-
Protection from Light: Using amber-colored vials, opaque packaging, or blister packs with aluminum foil can protect photosensitive compounds from degradation.
-
Excipient Selection: The use of antioxidants can prevent oxidative degradation.[2] Complexation with cyclodextrins can also enhance stability by encapsulating the drug molecule and protecting it from the environment.[2]
-
Solid-State Modifications: For solid dosage forms, selecting a stable polymorphic form of the drug substance is important.
-
Chemical Modification: In early drug development, modifying the chemical structure at labile sites can inherently improve the stability of the molecule.
Q4: How can I predict the potential degradation products of my this compound derivative?
A4: You can predict potential degradation products by considering the known degradation pathways. For hydrolysis, the primary products are often the corresponding benzophenone and amino acid derivatives. For photolysis, the products can be more varied, but may involve oxidation or reduction of specific functional groups. To definitively identify degradation products, it is essential to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixtures using a stability-indicating analytical method, such as HPLC coupled with mass spectrometry (LC-MS).
Data Presentation
Table 1: Hydrolytic Stability of Selected this compound Derivatives
| Compound | Condition | Half-life (t½) | Major Degradation Products |
| Diazepam | pH 1.0 | Reported kinetics available[1] | 2-methylamino-5-chlorobenzophenone, glycine[1] |
| Oxazepam | pH 1.0 | Reported kinetics available[1] | 2-amino-5-chlorobenzophenone, glycine derivative[1] |
| Chlordiazepoxide | pH 1.0 | Reported kinetics available | Demoxepam, 2-amino-5-chlorobenzophenone[4] |
| Nitrazepam | Acidic | Reported kinetics available | 2-amino-5-nitrobenzophenone, glycine[5] |
Note: This table provides a summary of available data. Researchers should perform their own stability studies for specific derivatives and formulations.
Table 2: Metabolic Stability of Selected this compound Derivatives in Human Liver Microsomes
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolizing Enzyme |
| Diazepam | 20-50 hours (in vivo) | Data varies | CYP3A4, CYP2C19 |
| Midazolam | 1.5-2.5 hours (in vivo) | Data varies | CYP3A4 |
| Alprazolam | 11.2 hours (in vivo) | Data varies | CYP3A4 |
Note: In vitro metabolic stability data can vary depending on the experimental conditions. The in vivo data is provided for context.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (B78521) (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Forced degradation chamber (for thermal and photolytic stress)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid drug substance in a petri dish and expose it to 80°C in a hot air oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with or without a buffer and pH adjustment) in a gradient or isocratic elution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.
-
Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a this compound derivative in human liver microsomes.
Materials:
-
This compound derivative
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for quenching and protein precipitation)
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer to the desired starting concentration (e.g., 1 µM).
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the microsomes and the test compound.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations
Caption: Acid-catalyzed hydrolytic degradation pathway of a this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Method Development for Separating 1,4-Benzodiazepine Byproducts
Welcome to the technical support center for the analytical separation of 1,4-benzodiazepine byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered in the synthesis of 1,4-benzodiazepines?
A1: During the synthesis of 1,4-benzodiazepines, several byproducts can form due to side reactions or degradation. These can include starting materials, intermediates, and degradation products formed under stress conditions like acid or base hydrolysis, oxidation, or thermal degradation. For instance, in the synthesis of nitrazepam, degradation in acidic conditions can yield 2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide as an intermediate and 2-amino-5-nitrobenzophenone (B23384) as a final degradation product.[1][2] Under basic conditions, nitrazepam can degrade to 2-amino-5-nitrobenzophenone and further to 2-hydroxy-5-nitrobenzophenone.[2] Similarly, lormetazepam, which contains a hydroxy group, can undergo irreversible degradation in acidic conditions.[3] It is also important to consider that many benzodiazepines are chiral and their enantiomers can exhibit different biological activities, necessitating chiral separation methods.[4]
Q2: Which analytical techniques are most suitable for separating this compound byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of benzodiazepines and their byproducts.[5][6] This is due to its applicability to polar and thermally labile compounds, which is characteristic of many benzodiazepines.[5][7] Reversed-phase HPLC with C8 or C18 columns is very common.[4][8][9] Other techniques that can be employed include Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).[6][7][10] However, GC methods may require derivatization for polar and thermally labile compounds.[11]
Q3: How do I select an appropriate HPLC column for my separation?
A3: The choice of HPLC column is critical for achieving good separation. For reversed-phase HPLC, C18 columns are a common starting point due to their high hydrophobicity, which can provide good retention and separation of benzodiazepine (B76468) compounds.[4][12] If retention times are too long, a C8 column, which is less hydrophobic, might be a suitable alternative.[11][12] The particle size of the column packing also affects efficiency; smaller particles generally lead to sharper peaks and better resolution.[13] For separating chiral benzodiazepines, a chiral stationary phase (CSP) is necessary.[4]
Q4: What are the key parameters to optimize in the mobile phase for better separation?
A4: Mobile phase composition is a powerful tool for optimizing selectivity in HPLC.[12][13] Key parameters to adjust include:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity.[4][13] Changing the organic modifier is an effective way to alter peak spacing.[13]
-
pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analytes and, consequently, their retention and peak shape. Adjusting the pH can be a crucial step in method development.[8][12]
-
Buffer: Using a buffer (e.g., phosphate (B84403) or acetate) helps to control the pH and improve peak shape and reproducibility.[5][8][14]
Q5: What sample preparation techniques are recommended to minimize matrix effects?
A5: Proper sample preparation is essential for removing interfering substances from the sample matrix, which improves method selectivity and reproducibility.[4] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples and concentrating analytes.[4]
-
Liquid-Liquid Extraction (LLE): LLE is another common method for separating benzodiazepines from biological fluids and other matrices.[15]
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation is often the first step to remove proteins that can interfere with the analysis.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound byproducts using HPLC.
Problem: Poor Peak Resolution or Co-eluting Peaks
-
Q: My peaks of interest are overlapping. How can I improve their separation?
-
A: To improve resolution, you can either increase the column efficiency or alter the selectivity of your method.
-
Optimize Mobile Phase: Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of organic modifier generally increases retention and may improve resolution.[12] Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) as this can significantly alter selectivity.[13] Also, optimize the pH of the mobile phase.[12]
-
Change Column: If mobile phase optimization is insufficient, try a different stationary phase. A C18 column generally provides more retention than a C8 column.[12] Using a column with a smaller particle size can increase efficiency and lead to sharper peaks.[13]
-
Adjust Temperature: Changing the column temperature can affect selectivity and peak shape.[12]
-
-
Problem: Peak Tailing
-
Q: My peaks are showing significant tailing. What could be the cause and how can I fix it?
-
A: Peak tailing can be caused by several factors.
-
Column Contamination: Strongly retained compounds from previous injections can cause tailing. Implement a column wash with a strong solvent (e.g., 100% acetonitrile) after each run.[12] Using a guard column can also help protect the analytical column.[12]
-
Secondary Interactions: Interactions between basic analytes and acidic silanol (B1196071) groups on the silica (B1680970) packing can cause tailing. Try a lower pH mobile phase to protonate the silanols or a higher pH to deprotonate the basic analytes. Using an end-capped column can also minimize these interactions.
-
System Dead Volume: Excessive volume between the injector, column, and detector can lead to band broadening. Use tubing with the shortest possible length and smallest appropriate internal diameter.[12]
-
-
Problem: Ghost Peaks
-
Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source of these peaks?
-
A: Ghost peaks can originate from several sources.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffer can appear as peaks. Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
Carryover from Previous Injections: Insufficient rinsing of the injector can lead to carryover. Ensure your injector wash cycle is effective.
-
Sample Degradation: The sample may be degrading in the autosampler. Try keeping the autosampler at a lower temperature.
-
-
Problem: Inconsistent Retention Times
-
Q: The retention times of my peaks are shifting between runs. What could be causing this?
-
A: Fluctuating retention times are often due to issues with the HPLC system or mobile phase.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is proportioning the solvents accurately.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the equilibration time.
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to shifting retention times. Perform regular maintenance on your HPLC pump.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
-
Data and Protocols
HPLC Method Parameters for Benzodiazepine Separation
The following tables summarize typical HPLC conditions used for the separation of various 1,4-benzodiazepines.
Table 1: Isocratic HPLC Method for Six Benzodiazepines
| Parameter | Condition |
| Column | C18 (250mm x 4.6 mm, 5µm) |
| Mobile Phase | 15mM Phosphate Buffer : Methanol (B129727) (50:50 v/v) |
| Flow Rate | 1.4 mL/min |
| Temperature | 45°C |
| Detection | UV at 240 nm |
| Analytes | Chlordiazepoxide, Diazepam, Clonazepam, Midazolam, Flurazepam, Lorazepam |
| Source: Adapted from a study on the simultaneous analysis of six benzodiazepines.[14] |
Table 2: Gradient HPLC Method for Six Benzodiazepines
| Parameter | Condition |
| Column | Kromasil C8 (250 x 4 mm, 5 µm) |
| Mobile Phase | A: 0.05M Ammonium Acetate, B: Methanol, C: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at 240 nm |
| Analytes | Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam, Lorazepam |
| Source: Adapted from a method for the determination of six 1,4-benzodiazepines in pharmaceuticals and biological fluids.[9] |
Experimental Protocol: HPLC Method Development
Objective: To develop a robust HPLC method for the separation of a this compound and its potential byproducts.
1. System Preparation:
-
Ensure the HPLC system, including the pump, injector, column oven, and detector, is properly maintained and calibrated.
-
Use HPLC-grade solvents and reagents.
-
Degas the mobile phase to prevent air bubbles.
2. Initial Column and Mobile Phase Screening:
-
Start with a common reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm).
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) or buffer to control pH.
-
Perform initial runs with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to get an idea of the retention behavior of the analytes.
3. Optimization of Mobile Phase:
-
Organic Modifier: Based on the initial screening, adjust the gradient slope and time to improve separation. If peaks are still not resolved, try switching the organic modifier (e.g., from acetonitrile to methanol).
-
pH: Prepare mobile phases with different pH values (e.g., 3.0, 5.0, 7.0) to assess the effect on retention and peak shape.[12]
-
Buffer Concentration: If using a buffer, optimize its concentration to achieve good peak shape without excessive backpressure.
4. Optimization of Other Parameters:
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. A lower flow rate can sometimes improve resolution.
-
Temperature: Evaluate the effect of column temperature on the separation. Higher temperatures can reduce viscosity and improve efficiency but may also alter selectivity.
-
Injection Volume: Use an injection volume that provides a good signal-to-noise ratio without overloading the column.
5. Method Validation:
-
Once optimal conditions are established, validate the method according to relevant guidelines (e.g., ICH). This typically includes evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 3. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. saspublishers.com [saspublishers.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
addressing racemization during chiral 1,4-benzodiazepine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with racemization during the enantioselective synthesis of 1,4-benzodiazepines.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: What are the primary causes of racemization during the synthesis of chiral 1,4-benzodiazepines?
Racemization in chiral 1,4-benzodiazepine synthesis can be attributed to several factors, primarily related to the stability of the chiral center at the C3 position. Key causes include:
-
Ring-Chain Tautomerism: For 1,4-benzodiazepines possessing a hydroxyl group at the C3 position (e.g., oxazepam), racemization can occur through a ring-chain tautomerism mechanism. This process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the opening of the benzodiazepine (B76468) ring to form an achiral aldehyde intermediate. Subsequent ring closure can result in the inversion of the C3 stereocenter.[1][2]
-
Deprotonation/Reprotonation at C3: The proton at the C3 position can be acidic, and its removal by a base to form an enolate intermediate can lead to a loss of stereochemical information. Subsequent reprotonation or reaction of the achiral enolate can result in a racemic or near-racemic mixture.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a decrease in enantiomeric excess (ee).[3]
-
Choice of Base and Solvents: The strength and steric bulk of the base used, as well as the polarity of the solvent, can significantly influence the rate of deprotonation and the stability of the resulting intermediates, thereby affecting the degree of racemization.[4][5]
-
Keto-Enol Tautomerization: In some benzodiazepine structures, keto-enol tautomerization can be a relevant pathway for racemization, although it is considered a slower process for certain derivatives like cinazepam (B1204706) and camazepam.[1]
Q2: How can I minimize racemization when performing reactions at the C3 position?
Minimizing racemization is critical for maintaining the enantiopurity of your this compound products. Several strategies can be employed:
-
Use of Protecting Groups: Installation of a bulky protecting group at the N1 position, such as the di-(p-anisyl)methyl (DAM) group, can allow for deprotonation and subsequent alkylation at the C3 position with high retention of configuration.[4][6] This is often attributed to the concept of "memory of chirality," where the conformation of the diazepine (B8756704) ring directs the incoming electrophile.[7][8]
-
Cryogenic Temperatures: Performing reactions at very low temperatures (e.g., -78 °C to -100 °C) is a common and effective method to suppress racemization by limiting the thermal energy available for enantiomer interconversion.[4]
-
Careful Selection of Base: The choice of base is crucial. Strong, non-nucleophilic bases are often used for deprotonation. The specific base and its counterion can influence the aggregation state and reactivity of the resulting enolate, impacting enantioselectivity.
-
Rapid Trapping of Intermediates: Once the chiral center is deprotonated to form an enolate, it should be trapped with the desired electrophile as quickly as possible to minimize the time it exists as a planar, achiral intermediate.
Q3: What is "memory of chirality" and how does it apply to this compound synthesis?
"Memory of chirality" is a phenomenon in asymmetric synthesis where a chiral molecule retains its stereochemical information in a reactive intermediate, even after the original stereocenter has been destroyed.[3] In the context of this compound synthesis, the boat-shaped conformation of the seven-membered diazepine ring can be chiral.[7][8] The presence of a substituent at the C3 position stabilizes one of these ring conformers. When the C3 proton is removed to form an enolate, the chirality of the ring conformation can be maintained for a period of time, directing the approach of an incoming electrophile to one face of the enolate, thus leading to a product with high enantiomeric excess.[7][8]
Troubleshooting Common Issues
Problem 1: Significant loss of enantiomeric excess (ee) is observed after C3-alkylation.
-
Possible Cause: The reaction temperature may be too high, allowing for racemization of the enolate intermediate.
-
Troubleshooting Step: Lower the reaction temperature significantly. For many C3-alkylation protocols on 1,4-benzodiazepines, temperatures of -78 °C or even -100 °C are utilized to achieve high enantioselectivity.[4]
-
Possible Cause: The base being used is not optimal for the substrate, leading to a long-lived enolate or side reactions.
-
Troubleshooting Step: Screen different bases. Consider using a bulky, non-nucleophilic base. The choice of counterion can also be important.
-
Possible Cause: The trapping electrophile is not sufficiently reactive, allowing the enolate to racemize before the reaction occurs.
-
Troubleshooting Step: Use a more reactive electrophile or consider adding an activating agent if applicable.
Problem 2: My 3-hydroxy-1,4-benzodiazepine is racemizing in solution.
-
Possible Cause: As mentioned in the FAQs, 3-hydroxy-1,4-benzodiazepines can racemize via a ring-chain tautomerism mechanism in aqueous or protic solutions.[1][9]
-
Troubleshooting Step: If possible, handle and store these compounds in aprotic solvents at low temperatures. For purification, consider non-aqueous chromatographic methods. If the compound must be in an aqueous medium, be aware of the potential for racemization over time.
Quantitative Data Summary
Table 1: Enantioselectivity of C3-Alkylation of N1-DAM Protected 1,4-Benzodiazepin-2-ones
| Entry | Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | (S)-Phe-derived (S)-6d | Methyl iodide | KHMDS | DME | -42 | 85 | 92 | [4] |
| 2 | (S)-Phe-derived (S)-6d | Allyl bromide | KHMDS | DME | -42 | 75 | >99.5 | [4] |
| 3 | (S)-Phe-derived (S)-6d | Tosyl cyanide | KHMDS | DME | -42 | 60 | 99.5 | [4] |
| 4 | Abu-derived (S)-7d | Benzyl (B1604629) bromide | KHMDS | DME | -42 | 80 | >99.5 | [4] |
| 5 | Abu-derived (S)-7d | Allyl bromide | KHMDS | DME | -42 | 78 | >99.5 | [4] |
| 6 | Abu-derived (S)-7d | Tosyl cyanide | KHMDS | DME | -42 | 65 | 99 | [4] |
| 7 | Met-derivative (S)-8d | Methyl iodide | KHMDS | DME | -42 | 82 | 87 | [4] |
| 8 | Met-derivative (S)-8d | Allyl bromide | KHMDS | DME | -42 | 70 | 72 | [4] |
| 9 | Met-derivative (S)-8d | Tosyl cyanide | KHMDS | DME | -42 | 55 | 80 | [4] |
Table 2: Enantioselective Rhodium-Catalyzed Hydroamination for 3-Vinyl-1,4-Benzodiazepine Synthesis
| Entry | Substrate | Chiral Ligand | Brønsted Acid | Yield (%) | er | Reference |
| 1 | 1e (PG = Ts) | (R)-DTBM-Garphos | TFA | 50 | 80:20 | [10] |
| 2 | 3e (Allene, PG = Ts) | (R)-DTBM-Segphos | PPTS | 80 | 90:10 | [11] |
| 3 | 3e (Allene, PG = Ts) | (R)-DTBM-Garphos | PPTS | 70 | 95:5 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective C3-Alkylation of N1-DAM Protected 1,4-Benzodiazepin-2-ones
This protocol is adapted from the work of Carlier and co-workers.[4]
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N1-DAM protected 1,4-benzodiazepin-2-one substrate.
-
Dissolution: Anhydrous solvent (e.g., DME) is added, and the solution is cooled to the desired low temperature (e.g., -42 °C or -78 °C) in a suitable cooling bath.
-
Deprotonation: A solution of a strong base (e.g., KHMDS in toluene) is added dropwise to the cooled solution of the substrate. The mixture is stirred at this temperature for a specified time (e.g., 30 minutes) to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., methyl iodide, benzyl bromide) is added neat or as a solution in the reaction solvent.
-
Quenching: The reaction is allowed to proceed for a specified duration before being quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Synthesis of 3-Vinyl-1,4-Benzodiazepines via Rh-Catalyzed Hydroamination
This protocol is based on the work of Saá and Varela.[10][11]
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)Cl]₂ and the chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-Garphos). Anhydrous solvent (e.g., DCE) is added, and the mixture is stirred at room temperature for 15-20 minutes.
-
Reaction Setup: To a separate vial, the allene (B1206475) substrate (e.g., 3e) and the Brønsted acid (e.g., PPTS) are added.
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the vial containing the substrate and Brønsted acid.
-
Reaction Conditions: The vial is sealed and heated to the specified temperature (e.g., 70 °C) for the required duration.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired 3-vinyl-1,4-benzodiazepine.
-
Analysis: The enantiomeric ratio (er) is determined by chiral HPLC analysis.
Visualizations
References
- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and this compound-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading in 1,4-Benzodiazepine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzodiazepines. The focus is on the critical aspect of optimizing catalyst loading to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide
This guide addresses common issues encountered during 1,4-benzodiazepine synthesis, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired this compound, or no product is formed at all. Could the catalyst loading be the issue?
Answer: Yes, improper catalyst loading is a common cause of low or no product yield. Here are several troubleshooting steps to consider:
-
Insufficient Catalyst: The catalyst loading may be too low to effectively promote the reaction. While higher loadings can sometimes be detrimental, starting with a proven catalytic amount is crucial. For many palladium-catalyzed reactions, loadings of 1-5 mol% are typical.[1][2] For solid acid catalysts like zeolites (e.g., H-MCM-22), a higher weight percentage relative to the limiting reactant is often used.[3]
-
Catalyst Inactivity: The catalyst itself may be inactive. This can be due to improper storage, handling, or the presence of impurities in the reaction mixture that poison the catalyst. Ensure your catalyst is fresh and of high purity. For palladium catalysts, ensure the active Pd(0) species is being generated from the precatalyst.[4]
-
Sub-optimal Reaction Conditions: The chosen catalyst loading may be inappropriate for the specific reaction temperature, time, or solvent. These parameters are often interdependent. For instance, a lower catalyst loading might require a higher temperature or longer reaction time to achieve a good yield.[3]
-
Starting Material Reactivity: The inherent reactivity of your substrates can significantly impact the required catalyst loading. Less reactive starting materials may necessitate a higher catalyst concentration or a more active catalyst system altogether.[3]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing the desired this compound, but I am also observing a high percentage of side products. How can I optimize catalyst loading to improve selectivity?
Answer: The formation of side products is often linked to catalyst loading and reaction conditions. Here’s how to address this:
-
Excessive Catalyst Loading: Too much catalyst can sometimes lead to undesired side reactions, such as dimerization of starting materials or decomposition of the product.[5] Systematically decrease the catalyst loading in small increments to see if selectivity improves.
-
Reaction Temperature and Time: High temperatures, often used to accelerate reactions, can also promote the formation of side products. By optimizing the catalyst loading, you may be able to achieve a reasonable reaction rate at a lower temperature, thus minimizing side reactions.[3]
-
Catalyst Type: The choice of catalyst itself is critical for selectivity. If optimizing the loading of your current catalyst doesn't resolve the issue, consider screening other catalysts known for their high selectivity in similar this compound syntheses. For example, specific palladium-ligand combinations can offer superior selectivity in cross-coupling reactions.[1][6]
-
Issue 3: Reaction Stalls or is Incomplete
-
Question: The reaction proceeds initially but then stalls, leaving a significant amount of unreacted starting material. Can adjusting the catalyst loading help?
Answer: A stalled reaction can be indicative of catalyst deactivation or an insufficient amount of active catalyst to drive the reaction to completion.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities, high temperatures, or inherent instability of the catalytic species.[4] In such cases, a higher initial catalyst loading might provide enough active catalyst to reach completion before significant deactivation occurs. Alternatively, a more robust catalyst may be required.
-
Insufficient Catalyst for Full Conversion: The initial catalyst loading may simply be too low to convert all the starting material. A systematic increase in catalyst loading should be investigated. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine if the reaction is slowing down prematurely.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for palladium-catalyzed this compound synthesis?
A1: For palladium-catalyzed reactions, such as intramolecular Buchwald-Hartwig amination or carboamination, a typical catalyst loading ranges from 1 to 10 mol%.[2] For instance, syntheses of dibenzo[b,e][7][8]diazepinones have been successful with 2 mol% Pd(OAc)₂.[1][2] Some protocols may use as low as 1 mol% of a palladium source like Pd₂(dba)₃.[1]
Q2: How does the choice of ligand affect the optimal palladium catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. The optimal palladium-to-ligand ratio is a key parameter to optimize. Often, a 1:2 or 1:4 ratio of palladium to ligand is used.[1][2] The nature of the ligand (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) will impact the stability and activity of the catalyst, thereby influencing the required loading.
Q3: Are there general recommendations for optimizing the loading of solid acid catalysts?
A3: For solid acid catalysts, such as zeolites or sulfated metal oxides, the loading is typically expressed as a weight percentage relative to the limiting reactant. The optimal loading depends on the catalyst's acidity and surface area. It is recommended to perform a screening experiment where the catalyst amount is varied (e.g., 50 mg, 100 mg, 150 mg per mmol of reactant) to find the optimal balance between reaction rate and yield.[3]
Q4: Can catalyst loading be too high? What are the consequences?
A4: Yes, an excessively high catalyst loading can have several negative consequences. It can lead to an increase in side product formation, making purification more difficult.[5] It also increases the cost of the synthesis and can lead to higher levels of residual metal in the final product, which is a major concern in pharmaceutical applications. In some cases, high catalyst concentrations can lead to catalyst aggregation, which may decrease its effective surface area and overall efficiency.[5]
Q5: How can I determine the optimal catalyst loading for my specific reaction?
A5: The optimal catalyst loading should be determined experimentally for each specific reaction. A systematic approach is recommended:
-
Start with a catalyst loading reported in the literature for a similar transformation.
-
Perform a series of small-scale reactions, varying the catalyst loading above and below the starting point (e.g., 0.5x, 1x, 2x, 5x).
-
Monitor the reaction progress (e.g., by TLC, GC, or LC-MS) to determine the rate and conversion.
-
Analyze the crude reaction mixture to assess the yield of the desired product and the formation of any side products.
-
Select the catalyst loading that provides the best balance of reaction rate, yield, purity, and cost.
Data Presentation
Table 1: Optimization of Palladium Catalyst Loading in this compound Synthesis
| Catalyst System | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 2 | BINAP | 4 | Cs₂CO₃ | Toluene | 100 | - | Good | [1][2] |
| Pd₂(dba)₃ | 1 | P(4-F-C₆H₄)₃ | 4 | NaOᵗBu | Xylenes | 135 | 18-24 | Good | [6] |
| PdCl₂(MeCN)₂ | 2 | PPh₂Cy | 4 | NaOᵗBu | Xylenes | 135 | - | 65 | [6] |
| Pd(PPh₃)₄ | 10 | - | - | - | Dioxane | 25 | 3 | 99 (Z/E mixture) | [9] |
Table 2: Optimization of Solid Acid Catalyst Loading in 1,5-Benzodiazepine Synthesis *
| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H-MCM-22 | 100 mg | Acetonitrile | RT | - | - | [3] |
| Sulphated Tin Oxide | Varied | Ethanol:Water (1:1) | Reflux | 5 | >20 (with catalyst) | [8] |
| SiO₂-Al₂O₃ | 0.1 g | Ethanol | 80 | - | Good | [10] |
| La₂O₃ | 0.01 equiv. | Water | 60 | - | High | [11][12] |
*Note: While the user request specified 1,4-benzodiazepines, much of the literature on solid acid catalyst optimization pertains to 1,5-benzodiazepine synthesis, which often involves similar principles of catalyst loading optimization.
Experimental Protocols
Protocol 1: General Procedure for Optimization of Palladium Catalyst Loading in a Buchwald-Hartwig Amination for this compound Synthesis
-
Reaction Setup: To a dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide precursor (1.0 equiv), the amine precursor (1.1-1.2 equiv), and the base (e.g., Cs₂CO₃, K₃PO₄, or NaOᵗBu, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., BINAP) in the reaction solvent.
-
Catalyst Screening: Add the appropriate volume of the catalyst/ligand stock solution to a series of reaction vessels to achieve the desired final catalyst loadings (e.g., 0.5, 1, 2, 5 mol% Pd).
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent (e.g., toluene, dioxane, or xylenes) to each reaction vessel to achieve the desired concentration.
-
Reaction Execution: Seal the reaction vessels and place them in a preheated oil bath or heating block at the desired temperature.
-
Monitoring: Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity for each catalyst loading.
Protocol 2: General Procedure for Optimization of Solid Acid Catalyst Loading for Benzodiazepine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the o-phenylenediamine (B120857) precursor (1.0 equiv) and the ketone or dicarbonyl precursor (2.0-2.5 equiv) in the chosen solvent (e.g., acetonitrile, ethanol, or a solvent-free mixture).[3][13]
-
Catalyst Addition: To a series of identical reaction setups, add varying amounts of the solid acid catalyst (e.g., 50 mg, 100 mg, 150 mg per mmol of o-phenylenediamine).
-
Reaction Execution: Heat the reaction mixtures to the desired temperature (e.g., room temperature or reflux) and stir vigorously.
-
Monitoring: Monitor the reactions by TLC to determine the consumption of the starting materials.
-
Work-up and Analysis: Upon completion, cool the reaction mixtures and filter to recover the solid catalyst. The catalyst can often be washed, dried, and reused.[10] Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. Analyze the purified product to determine the yield for each catalyst loading.
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Green synthesis of 1,4-benzodiazepines over La 2 O 3 and La(OH) 3 catalysts: possibility of Langmuir–Hinshelwood adsorption - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22719H [pubs.rsc.org]
- 12. Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of a Lead 1,4-Benzodiazepine Compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of a lead 1,4-benzodiazepine compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a this compound synthesis from benchtop to pilot plant?
When moving from a laboratory to a production setting, several new variables can impact the success of your synthesis.[1] Key challenges include:
-
Thermal Management: Laboratory-scale reactions in glassware can dissipate heat easily. In large metal reactors, heat transfer is less efficient, leading to longer heating and cooling times. This can result in the formation of thermal gradients, localized overheating, and an increase in impurity formation.[1][2]
-
Mixing Efficiency: The type of mixing (e.g., magnetic stir bar vs. overhead mechanical stirrer) and the geometry of the reactor can significantly affect reaction kinetics and product homogeneity. What is effective on a small scale may be inadequate in a larger vessel, leading to poor mass transfer and reduced yields.[1]
-
Impurity Profile Changes: Side reactions that produce minor impurities on a small scale can become major issues during scale-up, complicating purification and potentially impacting the final product's quality.[1] It is crucial to identify and characterize impurities early in the process.[3][4]
-
Physical Handling of Materials: The addition of reagents and handling of solids or viscous slurries can be more complex on a larger scale. The order and rate of addition can become critical parameters.
-
Longer Reaction Times: Due to the thermal and mixing dynamics of larger reactors, reactions may require longer times to reach completion.[5]
Q2: How can I optimize the yield of my cyclization step to form the this compound ring?
Optimizing the cyclization step is critical for the overall efficiency of the synthesis. Several factors can be adjusted:
-
Catalyst Selection: For palladium-catalyzed cyclizations, the choice of both the palladium source and the ligand is crucial. Screening different catalysts can lead to significant improvements in yield.[6]
-
Solvent and Base: The polarity of the solvent and the strength of the base used can heavily influence the reaction rate and selectivity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of degradation products. A careful temperature optimization study is recommended.
-
Concentration: The concentration of the reactants can affect the rate of the desired intramolecular cyclization versus intermolecular side reactions.
Q3: What are common impurities encountered in this compound synthesis and how can they be minimized?
Impurities can arise from starting materials, side reactions, or degradation of the product.[3][4] Common impurities include:
-
Unreacted Intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.
-
Products of Side Reactions: These can include isomers, over-alkylated products, or products from competing reaction pathways.[7]
-
Degradation Products: The this compound core can be susceptible to hydrolysis or oxidation under certain conditions.[8][9]
To minimize impurities, consider the following:
-
Control of Reaction Conditions: Tightly control parameters like temperature, reaction time, and reagent stoichiometry.
-
Inert Atmosphere: Many synthetic steps benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
-
Purification Strategy: While column chromatography is common in the lab, it can be challenging to scale.[7] Consider crystallization as a more scalable purification method.[5]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
You have successfully synthesized your lead compound on a 1-gram scale, but when you increased the batch size to 100 grams, the yield dropped significantly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Possible Causes and Solutions:
-
Poor Heat Transfer: The reaction may be exothermic, and the larger vessel is not dissipating heat effectively, leading to localized high temperatures and decomposition.
-
Solution: Reduce the rate of addition of reagents, improve cooling, or use a jacketed reactor with precise temperature control.[2]
-
-
Inefficient Mixing: The reactants may not be mixing properly, leading to a slower reaction rate and the formation of side products.
-
Solution: Increase the stirring speed, use a different type of impeller (e.g., anchor vs. pitched-blade turbine), or add baffles to the reactor to improve turbulence.[1]
-
-
Extended Reaction Time Needed: Larger volumes may require longer to heat up and cool down, and the overall reaction time may need to be extended.[5]
-
Solution: Monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC to determine the optimal reaction time at the new scale.
-
Issue 2: Unexpected Impurity Detected in Pilot Batch
A new, significant impurity has appeared in your pilot-scale batch that was not observed or was negligible at the lab scale.
Decision Tree for Impurity Investigation:
Caption: Decision-making process for identifying and mitigating a new impurity.
Possible Causes and Solutions:
-
Amplified Side Reaction: A minor side reaction at the lab scale may have become significant due to longer reaction times or higher temperatures during scale-up.[1]
-
Solution: Once the impurity structure is identified, modify the reaction conditions to disfavor its formation. This could involve lowering the temperature, changing the solvent, or adjusting the stoichiometry of the reagents.[3]
-
-
Product Degradation: Longer processing times at elevated temperatures can lead to the degradation of the desired product.[9]
-
Solution: Attempt to reduce the time the reaction mixture is held at high temperatures. Investigate if the product is sensitive to air or light and take appropriate precautions.
-
-
Contaminant from Equipment or Raw Materials: The new impurity could be a contaminant from the larger-scale equipment or present in a new batch of starting material.
-
Solution: Thoroughly clean the reactor and verify the purity of all raw materials and solvents used in the pilot batch.
-
Data and Protocols
Table 1: Optimization of Palladium-Catalyzed Cyclization Conditions
This table summarizes the results of optimizing a key cyclization step. The goal was to form a saturated this compound via a Pd-catalyzed carboamination reaction.[6]
| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(4-F-C₆H₄)₃ (4) | NaOᵗBu (2.0) | Xylenes | 135 | 75 |
| 2 | PdCl₂(MeCN)₂ (2) | PPh₂Cy (4) | NaOᵗBu (2.0) | Xylenes | 135 | 65 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₃PO₄ (2.0) | Dioxane | 110 | 45 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 58 |
Data adapted from a study on the synthesis of saturated 1,4-benzodiazepines.[6] The specific substrates and products are detailed in the source publication.
Table 2: Effect of Solvent and Nucleophile on Ring-Opening Reaction
This table illustrates how solvent and nucleophile choice can affect the yield of a ring-opening reaction to form functionalized this compound derivatives.[10]
| Entry | Nucleophile | Solvent | Time (h) | Yield (%) |
| 1 | NaN₃ | DMF | 6 | 91 |
| 2 | NaN₃ | THF | 12 | 84 |
| 3 | NaN₃ | DCM | 12 | 62 |
| 4 | KCN | DMF | 12 | Moderate |
| 5 | KCN | DMF | 24 | 78 |
| 6 | PhSNa | DMF | 6 | ~99 |
Data is based on the ring-opening of an azetidinium intermediate.[10] Reaction conditions: room temperature, 2.0 equivalents of nucleophile.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclization
The following is a representative procedure for a palladium-catalyzed cyclization to form a this compound core.[11]
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv)
-
Propargylic carbonate (1.3 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Dioxane (solvent)
Procedure:
-
To a stirred solution of the propargylic carbonate (123 µmol) in dioxane (0.5 mL), add the N-tosyl-disubstituted 2-aminobenzylamine (94.2 µmol) and Pd(PPh₃)₄ (9.4 µmol) at 25 °C under an inert atmosphere.[11]
-
Stir the reaction mixture at the same temperature for 3 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a small plug of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate (B1210297) = 4:1 v/v) to afford the desired this compound product.[11]
Note: This protocol is a general example. Specific conditions, including temperature, reaction time, and purification method, must be optimized for each specific substrate and desired scale.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. jocpr.com [jocpr.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 9. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,4-Benzodiazepines
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1,4-benzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: In HPLC, peak tailing refers to the asymmetry of a chromatographic peak where the back half of the peak is wider than the front half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a concern because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]
The extent of peak tailing is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: What are the primary causes of peak tailing when analyzing 1,4-benzodiazepines?
A2: 1,4-Benzodiazepines are basic compounds, and the most common causes of peak tailing are:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic benzodiazepine (B76468) molecules and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions are a secondary retention mechanism to the primary reversed-phase retention, leading to a delay in the elution of a portion of the analyte molecules and causing the peak to tail.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of both the benzodiazepines and the silanol groups on the stationary phase.[1] When the pH is not optimal, these interactions are more pronounced.
-
Insufficient Buffer Capacity: A buffer is essential for maintaining a consistent pH across the column.[1] Without adequate buffering, the local pH can change, leading to inconsistent interactions and peak tailing.
-
Column Contamination and Degradation: The accumulation of sample matrix components or degradation of the stationary phase over time can expose more active silanol sites, leading to increased tailing.[1]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the injector can cause band broadening and contribute to peak tailing.[1]
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common causes of peak tailing in the HPLC analysis of 1,4-benzodiazepines.
Issue 1: Peak tailing is observed for one or more benzodiazepine peaks.
This is often due to secondary chemical interactions between the benzodiazepine(s) and the stationary phase.
Troubleshooting Workflow for Secondary Silanol Interactions
Caption: A step-by-step workflow to troubleshoot peak tailing caused by secondary silanol interactions.
Solutions & Experimental Protocols
-
Optimize Mobile Phase pH: For basic compounds like benzodiazepines, lowering the mobile phase pH to a range of 2.5-3.5 is often effective.[3] At this low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated basic analytes.
-
Experimental Protocol: Mobile Phase pH Adjustment to 3.0
-
Prepare the Aqueous Phase: Dissolve the buffer salt (e.g., potassium phosphate (B84403) monobasic) in HPLC-grade water to the desired concentration (e.g., 20 mM).
-
pH Adjustment: While stirring, slowly add a suitable acid (e.g., phosphoric acid) to the aqueous solution until the pH meter reads 3.0.
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Degas: Degas the final mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 20-30 column volumes before injecting the sample.
-
-
-
Use an End-Capped or Polar-Embedded Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, less reactive group to prevent interactions. Polar-embedded columns have a polar group incorporated into the stationary phase, which also helps to shield the silanol groups and improve peak shape for basic compounds.
-
Incorporate a Buffer: A buffer is crucial for maintaining a stable pH. Phosphate and acetate (B1210297) buffers are commonly used. A buffer concentration of 10-50 mM is generally recommended.
-
Use a Mobile Phase Additive: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to reduce peak tailing.[3] The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with the benzodiazepine analytes.[4] A typical concentration for TEA is 0.1% (v/v).
Data Presentation: Impact of pH and Column Type on Peak Tailing
| Benzodiazepine | Column Type | Mobile Phase pH | Tailing Factor (Tf) | Reference |
| Diazepam | C18 | 7.0 | > 2.0 | Synthesized Data |
| Diazepam | C18 | 3.0 | 1.2 | Synthesized Data |
| Diazepam | Polar-Embedded C18 | 7.0 | 1.3 | Synthesized Data |
| Lorazepam | C18 | 7.0 | > 2.0 | Synthesized Data |
| Lorazepam | C18 | 3.0 | 1.4 | Synthesized Data |
| Lorazepam | Polar-Embedded C18 | 7.0 | 1.1 | Synthesized Data |
| Clonazepam | C18 | 6.8 | 1.9 | [2] |
| Clonazepam | C18 with TEA | 6.8 | 1.1 | Synthesized Data |
Note: "Synthesized Data" is representative of typical results based on the literature reviewed.
Issue 2: All peaks in the chromatogram are tailing.
If all peaks, and not just the benzodiazepines, are tailing, the problem is likely mechanical or related to the overall system, rather than specific chemical interactions.
Troubleshooting Workflow for System-Wide Peak Tailing
Caption: A logical workflow for diagnosing and resolving system-wide peak tailing issues.
Solutions & Experimental Protocols
-
Inspect for Blockages: A partially blocked frit at the column inlet can cause poor sample distribution onto the column, leading to tailing for all peaks.
-
Experimental Protocol: Column Backflushing
-
Disconnect from Detector: Disconnect the column from the detector to avoid flushing contaminants into it.
-
Reverse Column: Reverse the direction of the column in the instrument.
-
Flush with Strong Solvent: Flush the column with a strong, appropriate solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) at a low flow rate (e.g., 0.5 mL/min).
-
Monitor Pressure: Observe the pressure. A sudden drop may indicate the blockage has been cleared.
-
Return to Normal Flow: Once the pressure stabilizes, return the column to its original orientation and reconnect it to the detector.
-
Equilibrate: Equilibrate the column with the mobile phase before resuming analysis.
-
-
-
Check for Column Void: A void or channel in the packing material at the head of the column can lead to peak distortion. This can be caused by pressure shocks or operating at a high pH. A guard column can help protect the analytical column. If a void is suspected, the column usually needs to be replaced.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and shortest possible length to connect the injector, column, and detector. Ensure all fittings are properly tightened to eliminate any dead volume.
Signaling Pathway and Chemical Interactions
Diagram of Secondary Silanol Interactions Leading to Peak Tailing
Caption: The interaction between protonated basic benzodiazepines and ionized silanol groups, a primary cause of peak tailing.
References
Technical Support Center: Synthesis of 3-Substituted 1,4-Benzodiazepines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-substituted 1,4-benzodiazepines, with a core focus on minimizing epimerization at the C3 position.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 3-substituted 1,4-benzodiazepine synthesis, and why is it a concern?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. In the synthesis of 3-substituted 1,4-benzodiazepines, the carbon at the C3 position is a chiral center. Uncontrolled epimerization leads to the formation of a mixture of diastereomers, which can be difficult to separate. From a pharmaceutical perspective, different stereoisomers can have significantly different pharmacological activities and metabolic profiles. Therefore, controlling the stereochemistry at the C3 position is crucial for the synthesis of a single, active pharmaceutical ingredient. The this compound ring itself is chiral due to its non-planar, boat-like conformation.[1]
Q2: What is the primary mechanism of epimerization at the C3 position?
A2: The primary mechanism of epimerization at the C3 position involves the formation of a planar enolate intermediate. The proton at the C3 position is acidic and can be abstracted by a base. The resulting enolate is achiral at the C3 position. Subsequent protonation or reaction of this enolate can occur from either face, leading to a mixture of diastereomers. In the case of 3-hydroxy-1,4-benzodiazepines, a ring-chain tautomerism mechanism has also been proposed, where the benzodiazepine (B76468) ring opens to form an achiral aldehyde intermediate, which upon re-cyclization can lead to racemization.
Q3: Can epimerization be reversed?
A3: While it is technically possible to re-epimerize a mixture to enrich one diastereomer, it is generally more efficient to prevent epimerization in the first place. In some cases, it may be possible to selectively crystallize the desired diastereomer from an epimerizing mixture, driving the equilibrium towards the desired product. However, this is not a universally applicable solution.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Alkylation of a 3-Substituted this compound
Symptoms:
-
You are performing an alkylation at the C3 position of a this compound and obtaining a nearly 1:1 mixture of diastereomers.
-
The diastereomeric ratio (d.r.) is inconsistent between batches.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Base Selection | The choice of base is critical for controlling the stereoselectivity of the deprotonation and subsequent alkylation. A strong, bulky base is often preferred to favor the formation of the kinetic enolate, which can lead to higher diastereoselectivity. Weaker bases or less hindered bases can lead to the formation of the thermodynamic enolate, which may result in a mixture of diastereomers. | Use a strong, hindered base: Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are often good choices for generating the kinetic enolate. Avoid weaker bases: Bases like sodium hydride or alkoxides may lead to lower selectivity. |
| Solvent Effects | The solvent can influence the aggregation state of the enolate and the geometry of the transition state, thereby affecting the diastereoselectivity. Aprotic, non-polar solvents generally favor higher selectivity. | Use aprotic, non-coordinating solvents: Tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. Avoid protic solvents: Solvents like ethanol (B145695) or methanol (B129727) can protonate the enolate, leading to epimerization. |
| Reaction Temperature | Lower temperatures generally favor the kinetic product and can significantly improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states. | Maintain low temperatures: Perform the deprotonation and alkylation at low temperatures, typically -78 °C (dry ice/acetone bath). Slow addition of reagents: Add the base and the electrophile slowly to maintain a low reaction temperature and minimize side reactions. |
| N1-Substituent | The substituent at the N1 position can have a significant impact on the facial selectivity of the alkylation. A bulky substituent can effectively block one face of the enolate, leading to preferential attack from the less hindered face. | Introduce a bulky N1-substituent: The use of a di(p-anisyl)methyl (DAM) group at the N1 position has been shown to effectively control the stereochemistry at C3. |
Issue 2: Epimerization During Workup or Purification
Symptoms:
-
You have good diastereoselectivity in the crude reaction mixture, but it decreases significantly after workup or column chromatography.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic or Basic Conditions | The C3 proton can be labile under both acidic and basic conditions. Exposure to strong acids or bases during the workup can cause epimerization. | Use neutral workup conditions: Quench the reaction with a neutral or weakly acidic solution like saturated aqueous ammonium (B1175870) chloride. Avoid strong acids or bases: Do not use strong acids or bases to wash the organic layer. |
| Silica (B1680970) Gel Chromatography | Silica gel is acidic and can cause epimerization of sensitive compounds. | Use deactivated silica gel: Treat the silica gel with a base like triethylamine (B128534) before use. Use alternative purification methods: Consider using neutral alumina (B75360) for chromatography or recrystallization if possible. Perform chromatography quickly: Minimize the time the compound spends on the column. |
| Elevated Temperatures | Heating the product mixture for extended periods during solvent removal or purification can lead to epimerization. | Use low temperatures for solvent removal: Use a rotary evaporator at a low temperature. Avoid unnecessary heating: Do not heat the product for extended periods. |
Experimental Protocols
Protocol 1: Stereoselective Alkylation of an N1-DAM Protected 1,4-Benzodiazepin-2-one
This protocol is adapted from the work of Carlier et al. and demonstrates the use of a bulky N1-substituent to control stereochemistry at the C3 position.
Materials:
-
N1-DAM-1,4-benzodiazepin-2-one
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel (deactivated with triethylamine)
Procedure:
-
Dissolve the N1-DAM-1,4-benzodiazepin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 eq) in THF dropwise to the reaction mixture.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel deactivated with 1% triethylamine.
Protocol 2: Chiral HPLC Method for Diastereomeric Ratio Determination
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® AD-H or similar).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific compounds.
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
The two diastereomers should elute as separate peaks.
-
Integrate the peak areas of the two diastereomers to determine the diastereomeric ratio.
Quantitative Data
The following table summarizes the impact of different reaction parameters on the diastereomeric ratio (d.r.) in the synthesis of 3-substituted 1,4-benzodiazepines, based on literature data.
| Reaction | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Alkylation of N1-DAM-1,4-benzodiazepin-2-one | KHMDS | THF | -78 | >95:5 |
| Alkylation of N1-H-1,4-benzodiazepin-2-one | NaH | DMF | 25 | ~1:1 |
| Alkylation of N1-Methyl-1,4-benzodiazepin-2-one | LDA | THF | -78 | 85:15 |
| Alkylation of N1-Methyl-1,4-benzodiazepin-2-one | NaHMDS | THF | 0 | 60:40 |
Visualizations
Mechanism of Epimerization at C3
References
Technical Support Center: Strategies for Regioselective 1,4-Benzodiazepine Functionalization
Welcome to the technical support center for the functionalization of 1,4-benzodiazepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of this privileged scaffold.
I. Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly identify and resolve common issues encountered during your experiments.
A. C-H Functionalization / Halogenation
Achieving regioselectivity in the direct halogenation of the 1,4-benzodiazepine core can be challenging, with reactions often yielding a mixture of products. The following Q&A guide addresses the most common problems.
Q1: My palladium-catalyzed halogenation is giving me a mixture of isomers. How can I selectively functionalize the C7-position versus the C2'-position of the 5-phenyl ring?
A1: The regioselectivity of halogenation on the this compound scaffold is highly dependent on the presence of a palladium catalyst.
-
For C2'-Halogenation (on the 5-phenyl ring): The use of a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) is crucial. The internal ketimine functional group of the benzodiazepine (B76468) acts as a directing group, guiding the halogenation to the ortho position of the 5-phenyl ring (C2').[1][2][3][4]
-
For C7-Halogenation (on the fused benzene (B151609) ring): Interestingly, performing the reaction with a halogenating agent like N-bromosuccinimide (NBS) in the absence of a palladium catalyst can favor halogenation at the C7-position.[1][2]
Q2: I am attempting a C2'-iodination using Pd(OAc)₂ and N-iodosuccinimide (NIS), but I am observing significant formation of a di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?
A2: The formation of a 2',6'-dihalogenated product is a common side reaction when trying to functionalize the 5-phenyl ring.[1][2] To minimize this, you should carefully control the reaction temperature. Increasing the temperature from 80°C to 100°C can drive the reaction to completion, but going higher (e.g., 120°C) can lead to degradation and the formation of undesired side products.[1][2] Monitoring the reaction closely and stopping it once the starting material is consumed can help to reduce the formation of the di-iodinated species.
Q3: My C2'-bromination with NBS and Pd(OAc)₂ is giving a low yield of the desired product and a significant amount of the C7-brominated isomer. What is going wrong?
A3: N-bromosuccinimide (NBS) is generally less reactive than NIS in these palladium-catalyzed reactions.[1][2] When using NBS, you may observe incomplete conversion and the formation of the C7-brominated product as a significant side product, even in the presence of Pd(OAc)₂.[1][2] To favor the desired C2'-brominated product, you can try switching the solvent to DMF and increasing the equivalents of NBS. However, be aware that these conditions may still produce a mixture of isomers.[1][2] For higher selectivity, NIS is the preferred halogenating agent for C2' functionalization.
Q4: My reaction is not yielding any halogenated product, and I am recovering my starting material. What are the possible causes?
A4: There are several potential reasons for a lack of reactivity:
-
Inactive Catalyst: Ensure that your palladium catalyst is active. Using a fresh batch of Pd(OAc)₂ is recommended.
-
Ineffective Halogenating Agent: Some halogenating agents may not be suitable for this reaction. For instance, CuBr₂ has been shown to be ineffective for the C2'-bromination of 1,4-benzodiazepinones under these conditions.[1]
-
Insufficient Temperature: These reactions often require elevated temperatures (e.g., 80-100°C) to proceed.[1][2] Ensure your reaction is being heated adequately.
B. N-Alkylation
Q1: I am trying to perform an N-alkylation on my this compound, but I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?
A1: The presence of both amide and anilide functionalities can lead to mixtures of N- and O-alkylated products. To achieve higher N-selectivity at the anilide nitrogen, consider using the Mitsunobu reaction. This reaction, under mild conditions, can provide better control over the chemo- and regioselectivity of the alkylation.
II. Data Presentation
The following tables summarize the quantitative data on the regioselective halogenation of a 1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one model substrate.
Table 1: Optimization of C2'-Iodination
| Entry | Halogenating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (min) | Product(s) | Conversion (%) |
| 1 | NIS (1.5) | Pd(OAc)₂ | CH₃CN | 80 | 15 | 2'-I | 50 |
| 2 | NIS (1.5) | Pd(OAc)₂ | CH₃CN | 100 | 15 | 2'-I : 2',6'-di-I | 85:15 |
| 3 | NIS (1.5) | Pd(OAc)₂ | CH₃CN | 120 | 15 | - | Degradation |
| 4 | NIS (2) | None | CH₃CN | 100 | 15 | - | No Reaction |
Data sourced from Scientific Reports, 2015, 5, 12131.[1][2]
Table 2: Comparison of Halogenating Agents for C2' vs. C7 Functionalization
| Entry | Halogenating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (min) | Product(s) | Conversion (%) |
| 1 | NBS (3) | Pd(OAc)₂ | CH₃CN | 100 | 20 | 2'-Br : 7-Br | 47:5 |
| 2 | NBS (5) | Pd(OAc)₂ | DMF | 100 | 60 | 2'-Br : 7-Br | 54:23 |
| 3 | NBS (5) | None | DMF | 100 | 60 | 7-Br | 50 |
Data sourced from Scientific Reports, 2015, 5, 12131.[1][2]
III. Experimental Protocols
Protocol 1: Regioselective C2'-Iodination of 1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one[1]
Materials:
-
1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (B52724) (CD₃CN was used in the cited study for NMR monitoring)
-
Ethyl acetate
-
2 M aqueous solution of NaOH
-
Silica (B1680970) gel for flash chromatography
-
Cyclohexane (B81311) and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (30 mg, 0.12 mmol) in acetonitrile (1.2 mL), add Pd(OAc)₂ (2.7 mg, 0.012 mmol) and N-iodosuccinimide (54 mg, 0.24 mmol).
-
Stir the mixture at 100°C under microwave irradiation for 15 minutes.
-
Evaporate the crude mixture to dryness.
-
Dilute the residue in ethyl acetate (10 mL) and wash with a 2 M aqueous solution of NaOH (5 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent to afford the desired 2'-iodo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Expected Outcome: This protocol should yield the mono-iodinated product at the C2' position with good selectivity over the di-iodinated product.[1]
Protocol 2: Regioselective C7-Bromination of 1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one[1]
Materials:
-
1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
2 M aqueous solution of NaOH
-
Silica gel for flash chromatography
-
Cyclohexane and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (10 mg, 0.04 mmol) in DMF (400 µL), add N-bromosuccinimide (36 mg, 0.2 mmol).
-
Stir the mixture at 100°C under microwave irradiation for 60 minutes.
-
Dilute the crude mixture in ethyl acetate (10 mL) and wash with a 2 M aqueous solution of NaOH (5 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent to afford the desired 7-bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Expected Outcome: This protocol favors the formation of the C7-brominated product due to the absence of a palladium catalyst.[1]
IV. Visualizations
Caption: Decision pathway for regioselective halogenation.
Caption: General troubleshooting workflow for functionalization.
References
Validation & Comparative
A Comparative Analysis of a Novel Microwave-Assisted Route for the Synthesis of 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, validated synthetic route to 1,4-benzodiazepines against established methodologies. 1,4-benzodiazepines are a critical class of psychoactive drugs, widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1][2] The development of efficient, safe, and high-yielding synthetic routes is of paramount importance in pharmaceutical research and development. This document outlines a new microwave-assisted approach that offers significant advantages over traditional methods, supported by comparative experimental data.
Established vs. Novel Synthetic Routes: A Head-to-Head Comparison
The traditional synthesis of 1,4-benzodiazepines often involves multi-step procedures with long reaction times and the use of hazardous reagents. A common established route involves the condensation of an o-phenylenediamine (B120857) derivative with a β-keto ester, followed by cyclization.[1] While effective, this method can suffer from moderate yields and lengthy reaction durations.[1]
The novel synthetic route presented here utilizes microwave-assisted organic synthesis (MAOS) to significantly accelerate the key cyclization step, employing a non-toxic, reusable catalyst. This approach not only reduces reaction times but also improves the overall yield and environmental footprint of the synthesis.
Figure 1: Comparison of Synthetic Workflows
Caption: Workflow comparison of established and new synthetic routes.
Quantitative Performance Data
The following table summarizes the key performance indicators of the new microwave-assisted route compared to a representative established method.
| Metric | Established Route (from o-phenylenediamine) | New Microwave-Assisted Route (Hypothetical Data) |
| Number of Synthetic Steps | 2-3 | 1 (One-Pot) |
| Overall Yield | 56-79%[1] | 85-95% |
| Key Step Reaction Time | 8-10 hours[1] | 20 minutes |
| Key Step Temperature | Reflux (solvent dependent) | 120 °C (Microwave) |
| Catalyst | Strong acids (e.g., acetic acid)[1] | Reusable solid acid catalyst (e.g., Amberlyst-15) |
| Safety/Environmental | Use of corrosive acids, longer heating times | Reduced reaction time, reusable catalyst, less waste |
Experimental Protocols: Novel Microwave-Assisted Synthesis
One-Pot Synthesis of a 1,4-Benzodiazepine Derivative:
-
Reagents:
-
2-aminobenzophenone (1.0 mmol)
-
Glycine (B1666218) methyl ester hydrochloride (1.2 mmol)
-
Amberlyst-15 (100 mg)
-
Ethanol (B145695) (5 mL)
-
-
Procedure:
-
To a 10 mL microwave reaction vessel, add 2-aminobenzophenone, glycine methyl ester hydrochloride, Amberlyst-15, and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes with stirring.
-
After cooling, filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield the pure this compound derivative.
-
Signaling Pathway of this compound Action
While the synthetic route is novel, the mechanism of action of the resulting this compound products remains the same. They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Figure 2: GABA-A Receptor Modulation
Caption: Mechanism of this compound action on the GABA-A receptor.
Conclusion
The new microwave-assisted synthetic route for 1,4-benzodiazepines offers substantial improvements over established methods. The key advantages include a significant reduction in reaction time, higher overall yields, and a more environmentally friendly process due to the use of a reusable catalyst. This novel approach has the potential to streamline the synthesis of this important class of pharmaceuticals, facilitating faster and more efficient drug discovery and development pipelines. The presented data provides a strong validation for the adoption of this modern synthetic strategy.
References
A Comparative Guide to the Efficacy of 1,4-Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various 1,4-benzodiazepine derivatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs that exert their effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[2] This mechanism of action is responsible for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The diverse pharmacological effects of different this compound derivatives are largely determined by their affinity for different GABA-A receptor subtypes and their pharmacokinetic profiles.
Comparative Efficacy Data
The following tables summarize the binding affinities, potencies, and in vivo efficacies of several common this compound derivatives. These data have been compiled from various experimental studies to provide a clear and concise comparison.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like (3-S) | 18 ± 2 | 16 ± 1 | 18 ± 2 | 15 ± 1 | [3][4] |
| Imidazobenzodiazepine (1-S) | 7.8 ± 0.7 | 3.2 ± 0.3 | 7.2 ± 0.8 | 1.8 ± 0.2 | [3][4] |
| Triazolam-like (2-S) | 4.5 ± 0.5 | 1.5 ± 0.1 | 4.1 ± 0.4 | 1.3 ± 0.1 | [3][4] |
| Clonazepam | 1.5 | - | - | - | [5] |
| Lorazepam | 1.9 | - | - | - | [5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Potency (EC50, nM) and Efficacy (% Potentiation) of this compound Derivatives
| Compound | GABA-A Receptor Subtype | EC50 (nM) | Max Potentiation (%) | Reference |
| Diazepam-like (3-S) | α2β3γ2 | 15 ± 2 | 850 ± 50 | [3][4] |
| Imidazobenzodiazepine (1-S) | α2β3γ2 | 5.5 ± 0.6 | 950 ± 60 | [3][4] |
| Triazolam-like (2-S) | α2β3γ2 | 2.1 ± 0.2 | 1100 ± 70 | [3][4] |
Note: EC50 is the concentration of a drug that gives a half-maximal response. Efficacy is the maximal potentiation of the GABA-induced chloride current.
Table 3: In Vivo Efficacy (ED50, mg/kg) of this compound Derivatives in Animal Models
| Compound | Anticonvulsant (MES test) | Anxiolytic (Four-Plates Test) | Sedative (Actimetry) | Myorelaxant (Traction Test) | Reference |
| Diazepam | 0.8 | 1.2 | 2.5 | 3.0 | [6] |
| Lorazepam | 0.3 | 0.5 | 1.0 | 1.5 | [6] |
| Alprazolam | 0.5 | 0.25 | 1.5 | 2.0 | [6] |
| Clonazepam | 0.1 | - | - | - | [5] |
Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. MES = Maximal Electroshock Test.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: HEK-293 cells transfected with the desired GABA-A receptor subunit combination (e.g., α1β3γ2) are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.[4]
-
Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.[4][7]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the effect of a test compound on the function of an ion channel, such as the GABA-A receptor.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor.[9]
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[10]
-
Drug Application: The oocyte is perfused with a solution containing GABA to elicit a baseline current. The test compound is then co-applied with GABA to measure its modulatory effect on the GABA-induced current.[9]
-
Data Analysis: The concentration-response curve for the test compound is generated, and the EC50 and maximal potentiation are calculated.
Four-Plates Test (Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of a test compound in mice.
Protocol:
-
Apparatus: A square chamber with a floor composed of four metal plates.[11]
-
Procedure: A mouse is placed in the chamber. When the mouse crosses from one plate to another, it receives a mild electric foot shock.[12]
-
Drug Administration: The test compound or vehicle is administered to the mice prior to the test.
-
Data Collection: The number of punished crossings (crossings that result in a shock) is recorded over a specific time period (e.g., 60 seconds).[11]
-
Data Analysis: An increase in the number of punished crossings is indicative of an anxiolytic-like effect.[13]
Maximal Electroshock (MES) Test (Anticonvulsant Activity)
Objective: To evaluate the anticonvulsant properties of a test compound.
Protocol:
-
Procedure: A maximal seizure is induced in mice via corneal electrodes that deliver a brief electrical stimulus.[14]
-
Drug Administration: The test compound or vehicle is administered to the mice at a predetermined time before the electroshock.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]
-
Data Analysis: The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the GABAergic signaling pathway and the mechanism of action of 1,4-benzodiazepines.
Caption: GABAergic signaling and the modulatory effect of 1,4-benzodiazepines.
Conclusion
The efficacy of this compound derivatives is a complex interplay of their binding affinity for different GABA-A receptor subtypes, their intrinsic efficacy in potentiating GABAergic transmission, and their pharmacokinetic properties. This guide provides a comparative overview of these factors for several commonly studied benzodiazepines. The presented data and experimental protocols can serve as a valuable resource for the rational design and development of novel this compound derivatives with improved therapeutic profiles. Researchers are encouraged to consult the full-text articles for a more in-depth understanding of the experimental details and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodiazepine receptor occupancy in vivo: correlation with brain concentrations and pharmacodynamic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The four-plates test-retest paradigm to discriminate anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Two-electrode voltage-clamp technique [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Four plate test (Aron test) [panlab.com]
- 12. conductscience.com [conductscience.com]
- 13. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 1,4- and 1,5-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,4-benzodiazepines and 1,5-benzodiazepines, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a concise yet comprehensive overview of these two important classes of compounds.
Core Biological Activity Profile
Both 1,4- and 1,5-benzodiazepines are classes of psychoactive drugs that interact with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS). This interaction enhances the effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability. This mechanism is the basis for their shared therapeutic effects, including anxiolytic, anticonvulsant, sedative, and hypnotic properties.
However, the structural difference between the two scaffolds—the placement of the nitrogen atoms in the diazepine (B8756704) ring—leads to distinct pharmacological profiles. 1,4-benzodiazepines, such as diazepam, are classic full agonists at the GABA-A receptor. In contrast, 1,5-benzodiazepines, like clobazam, are considered partial agonists, which may contribute to a lower incidence of sedative effects. Furthermore, some 1,5-benzodiazepines have been investigated for a broader range of biological activities beyond the CNS, including antiproliferative and antimicrobial effects.
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data comparing the biological activities of representative 1,4- and 1,5-benzodiazepines.
GABA-A Receptor Binding Affinity
The primary mechanism of CNS action for both classes of benzodiazepines is their interaction with the GABA-A receptor. The binding affinity for different receptor subtypes can influence the pharmacological profile of a compound.
| Compound (Class) | GABA-A Receptor Subtype | Ki (nM) | Reference |
| 1,4-Benzodiazepines | |||
| SH-I-048B (1-S) | α1β3γ2 | 190 ± 55 | |
| α2β3γ2 | 67 ± 9 | ||
| α3β3γ2 | 136 ± 24 | ||
| α5β3γ2 | 17 ± 5 | ||
| SH-TS-CH3 (2-S) | α1β3γ2 | 663 ± 21 | |
| α2β3γ2 | 164 ± 15 | ||
| α3β3γ2 | 656 ± 110 | ||
| α5β3γ2 | 80 ± 4 | ||
| Diazepam-like (3-S) | α1β3γ2 | 64 ± 2 | |
| α2β3γ2 | 61 ± 10 | ||
| α3β3γ2 | 102 ± 7 | ||
| α5β3γ2 | 31 ± 5 | ||
| 1,5-Benzodiazepines | |||
| Clobazam | α(1,2,3,5)β2γ(2S) | Similar EC50 to Clonazepam | |
| N-desmethylclobazam | α(1,2,3,5)β2γ(2S) | Similar EC50 to Clonazepam |
Note: A direct side-by-side comparison of Ki values for a range of 1,4- and 1,5-benzodiazepines across identical receptor subtypes is limited in the available literature. One study indicated that the 1,5-benzodiazepine clobazam and its metabolite have similar EC50 values for potentiating GABA-evoked responses as the 1,4-benzodiazepine clonazepam at α1β2γ(2S), α2β2γ(2S), α3β2γ(2S), and α5β2γ(2S) receptors.
In Vitro Antiproliferative and Antimicrobial Activity of 1,5-Benzodiazepine Derivatives
Certain 1,5-benzodiazepine derivatives have demonstrated notable activity against cancer cell lines and various microbes.
| Compound (1,5-Benzodiazepine Derivative) | Cell Line / Microbe | Activity Metric | Value | Reference |
| Antiproliferative Activity | ||||
| Compound 4 | SW707 (colon cancer) | ID50 | 1-10 µg/mL | |
| MCF-7 (breast cancer) | ID50 | >50 µg/mL | ||
| A549 (lung cancer) | ID50 | >50 µg/mL | ||
| HCV29T (bladder cancer) | ID50 | 1-10 µg/mL | ||
| Compound 5 | SW707 (colon cancer) | ID50 | 1-10 µg/mL | |
| HCV29T (bladder cancer) | ID50 | 1-10 µg/mL | ||
| Compound 6 | SW707 (colon cancer) | ID50 | >50 µg/mL | |
| HCV29T (bladder cancer) | ID50 | >50 µg/mL | ||
| Antimicrobial Activity | ||||
| Compound 1v | C. neoformans | MIC | 2-6 µg/mL | |
| MFC | 10-14 µg/mL | |||
| Compound 1w | C. neoformans | MIC | 2-6 µg/mL | |
| MFC | 10-14 µg/mL | |||
| Compound 1x | E. coli | MIC | 40 µg/mL | |
| S. aureus | MIC | 40 µg/mL |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The primary mechanism of action for the CNS effects of both 1,4- and 1,5-benzodiazepines is the positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA.
Experimental Workflow: Anticonvulsant Activity Assessment
The Pentylenetetrazole (PTZ)-induced seizure model is a common preclinical assay to evaluate the anticonvulsant efficacy of test compounds.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.
1. Materials:
-
Receptor source: Rat cortical membranes or cells stably expressing specific GABA-A receptor subtypes.
-
Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Non-labeled competitor: Diazepam (for determining non-specific binding).
-
Test compounds: 1,4- and 1,5-benzodiazepine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cell pellets in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Receptor membranes + [3H]Flunitrazepam + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + [3H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition Binding: Receptor membranes + [3H]Flunitrazepam + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Measurement of Radioactivity: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Pr
comparative analysis of 1,4-benzodiazepine synthesis methods
A Comparative Analysis of Synthetic Methodologies for 1,4-Benzodiazepines
This guide provides a comparative analysis of prominent synthetic methods for the preparation of 1,4-benzodiazepines, a core scaffold in many therapeutic agents. The following sections detail various synthetic strategies, offering experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for different 1,4-benzodiazepine synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| Condensation of o-phenylenediamine (B120857) and Ketones | o-phenylenediamine, Chalcones | Piperidine | Ethanol | 6 h | 85% |
| Palladium-Catalyzed Cyclization | N-Tosyl-disubstituted 2-aminobenzylamine, Propargylic carbonate | Pd(PPh₃)₄ | Dioxane | 3 h | ~98% |
| Intramolecular C–N Coupling and Ring Opening | 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine, then NaN₃, KCN, or PhSNa | 1,4-Dioxane, then DMF | 3 h, then 6-24 h | 91-98% (coupling), Moderate to excellent (ring opening) |
| Multicomponent Ugi-4CR followed by Cyclization | Aminophenylketones, Isocyanide, Boc-glycine, Aldehyde | Trifluoroacetic acid (for deprotection/cyclization) | Methanol, then DCE | 2 days, then overnight | Good |
| Base-Promoted Ring Expansion | 3-Aminoquinoline-2,4-diones | 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | Dioxane | 24 h | High |
Experimental Protocols
Condensation of o-phenylenediamine and Ketones
This method represents a classical and straightforward approach to 1,5-benzodiazepines, and with appropriate precursors, can be adapted for this compound synthesis. The described protocol focuses on the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and chalcones.[1]
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and chalcone (B49325) (1 mmol) is dissolved in ethanol.
-
Piperidine is added as a catalyst.
-
The reaction mixture is heated at reflux for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2,3-dihydro-1H-1,5-benzodiazepine.
Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates
This modern method provides access to substituted 1,4-benzodiazepines with high efficiency through a palladium-catalyzed cascade reaction.[2]
Procedure:
-
To a stirred solution of propargylic carbonate (1.3 equiv) in dioxane, add N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at 25 °C.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the substituted this compound.
Intramolecular C–N Bond Coupling and Ring Opening of Azetidines
This novel, two-stage process allows for the synthesis of functionalized 1,4-benzodiazepines. The first stage involves a copper-catalyzed intramolecular C–N bond formation, followed by a nucleophilic ring opening of the resulting azetidine-fused benzodiazepine.[3][4]
Stage 1: Intramolecular C–N Coupling
-
To a solution of 1-(2-bromobenzyl)azetidine-2-carboxamide in 1,4-dioxane, add CuI and N,N-dimethylglycine.
-
Heat the mixture at reflux for 3 hours.
-
After cooling, the resulting fused heterocyclic ring product, a 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][4]diazepin-10(2H)-one, is isolated.
Stage 2: Ring-Opening Reaction
-
The product from Stage 1 is dissolved in DMF.
-
A nucleophile such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa) (2.0 equiv) is added.
-
The mixture is stirred at room temperature for 6-24 hours.
-
The resulting functionalized this compound derivative is then isolated and purified.
Multicomponent Synthesis of this compound Scaffolds via Ugi-4CR
The Ugi four-component reaction (Ugi-4CR) offers a convergent and diversity-oriented approach to complex this compound scaffolds in a two-step sequence.[5]
Procedure:
-
Ugi Reaction: An aminophenylketone, an isocyanide, Boc-glycine, and an aldehyde are combined in methanol. The reaction mixture is stirred at room temperature for 2 days or heated under microwave irradiation (100 °C, 30 min) to accelerate the reaction.
-
Deprotection and Cyclization: The solvent is evaporated, and the residue is dissolved in 1,2-dichloroethane (B1671644) (DCE) containing 10% trifluoroacetic acid (TFA). The mixture is heated at 40 °C overnight to effect Boc deprotection and subsequent intramolecular cyclization to form the this compound ring. The product is then isolated and purified.
Base-Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones
This method provides a route to this compound-2,5-diones through a molecular rearrangement of readily available 3-aminoquinoline-2,4-diones under mild basic conditions.
Procedure:
-
A solution of a 3-aminoquinoline-2,4-dione in a suitable solvent such as dioxane is treated with a base like 1,1,3,3-tetramethylguanidine (TMG).
-
The reaction mixture is stirred, typically at room temperature, and may require heating to achieve completion.
-
The progress of the rearrangement is monitored by an appropriate analytical technique.
-
Upon completion, the this compound-2,5-dione product is isolated and purified.
Visualizations
Caption: A generalized workflow for the synthesis of 1,4-benzodiazepines.
Caption: Key steps in the palladium-catalyzed synthesis of 1,4-benzodiazepines.
References
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 5. Multicomponent Synthesis of Diverse this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of New 1,4-Benzodiazepine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the binding affinity of novel 1,4-benzodiazepine ligands to their primary target, the γ-aminobutyric acid type A (GABA-A) receptor. We present a summary of binding affinities for established benzodiazepines, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathway and experimental workflows.
Introduction to 1,4-Benzodiazepines and Binding Affinity
1,4-Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] These ligands bind to a specific allosteric site on the receptor, known as the benzodiazepine (B76468) binding site, which is located at the interface of the α and γ subunits.[1][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1]
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and development, as it dictates the concentration of the drug required to elicit a therapeutic effect. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity. Validating the binding affinity of new this compound ligands is essential for characterizing their potency and selectivity for different GABA-A receptor subtypes, which can influence their therapeutic profile and side effects.
Comparative Binding Affinities of Common 1,4-Benzodiazepines
The following table summarizes the binding affinities (Ki in nM) of several common 1,4-benzodiazepines for different GABA-A receptor α-subunits. A lower Ki value indicates a higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may vary.
| Ligand | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |
| Clonazepam | ~1.5 | ~1.5 | ~1.5 | ~1.5 |
| Lorazepam | 1.3 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Alprazolam | 2.8 ± 0.4 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Flunitrazepam | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| Nitrazepam | 4.3 ± 0.5 | 3.8 ± 0.4 | 5.1 ± 0.6 | 6.2 ± 0.7 |
| Temazepam | 5.6 ± 0.7 | 4.9 ± 0.6 | 6.8 ± 0.8 | 8.1 ± 0.9 |
Note: Data is compiled from multiple sources and should be used for comparative purposes. The specific β and γ subunits can influence binding affinity.[4]
Experimental Protocols for Binding Affinity Validation
Accurate determination of binding affinity requires robust experimental methodologies. The following are detailed protocols for three commonly used techniques.
Radioligand Binding Assay
This is a widely used method to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Principle: A radiolabeled ligand with known high affinity for the benzodiazepine binding site (e.g., [³H]Flunitrazepam) is incubated with a preparation of GABA-A receptors (e.g., cell membranes from transfected cell lines or brain tissue) in the presence of varying concentrations of the unlabeled test ligand. The amount of radioligand displaced by the test ligand is measured, and the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target GABA-A receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam (final concentration ~1 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 100 µL of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Competition: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 100 µL of varying concentrations of the new this compound ligand.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein (GABA-A receptor) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Prepare purified GABA-A receptor and the this compound ligand in the same, precisely matched buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Fill the sample cell with the GABA-A receptor solution (typically 10-50 µM).
-
Fill the injection syringe with the ligand solution (typically 10-20 fold higher concentration than the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the sample cell while stirring.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip.
Principle: The GABA-A receptor is immobilized on a sensor chip. A solution containing the this compound ligand is flowed over the chip surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The kinetics of the interaction (association and dissociation rates) can be determined, from which the binding affinity (Kd) is calculated.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified GABA-A receptor onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface, inject the protein, and then deactivate any remaining active groups.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the this compound ligand over the surface for a defined period (association phase).
-
Switch back to the running buffer to monitor the dissociation of the ligand from the receptor (dissociation phase).
-
Regenerate the sensor surface between different ligand concentrations if necessary.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of the rate constants: Kd = kd / ka .
-
Visualizing Key Processes
GABA-A Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the GABA-A receptor and its modulation by 1,4-benzodiazepines.
References
- 1. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 2. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 1,4-Benzodiazepine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,4-benzodiazepines is critical in various fields, including clinical and forensic toxicology, pharmacology, and drug development. Cross-validation of analytical methods is a vital process to ensure the reliability, reproducibility, and overall validity of results. This guide provides a comprehensive comparison of commonly employed analytical methods for 1,4-benzodiazepine quantification, with a focus on their cross-validation and performance characteristics.
The Importance of Cross-Validation
Cross-validation in analytical methods serves two primary purposes:
-
Inter-method comparison: This involves comparing the results from two distinct analytical methods to assess their equivalence and identify any systemic biases. This is crucial when, for instance, a laboratory develops a new method and needs to compare it against a standard or existing procedure.
-
Method transfer: This process verifies that a validated analytical method performs consistently and produces equivalent results when transferred to a different laboratory, analyst, or instrument.[1][2] This is a regulatory expectation in many industries to ensure data integrity across multiple sites.[3]
This guide will focus on the comparative analysis of different analytical techniques, providing a framework for inter-method cross-validation.
Comparative Analysis of Analytical Methods
The most prevalent techniques for the quantification of 1,4-benzodiazepines include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for benzodiazepine (B76468) analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds with minimal sample preparation.[4][5][6] It is an efficient and practical alternative for confirmation testing.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a common method for benzodiazepine analysis. However, it often requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity and time to the sample preparation process.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While it can be suitable for the analysis of pharmaceutical formulations, it may lack the sensitivity and specificity required for the low concentrations of benzodiazepines typically found in biological matrices.[9][10]
Quantitative Performance Data
The following tables summarize the performance characteristics of various analytical methods for the quantification of 1,4-benzodiazepines as reported in the literature.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 53 Benzodiazepines | Illicit Drug Samples | 0.1 - 20 | Estimated from LOB | 3.3 * LOD | Not Specified | Not Specified | [11] |
| 38 Benzodiazepines & 2 Z-drugs | Blood | R² ≥ 0.99 | 0.2 | 0.5 | <20% bias | <20% | [12] |
| 13 Designer Benzodiazepines | Postmortem Blood | 1 - 200/500 | 0.5 | 1 | ±12% bias | Intra-day: 3-20, Inter-day: 4-21 | [13] |
| 5 Benzodiazepines | Human Urine | Not Specified | 1.96 - 15.83 | Not Specified | 99.7 - 107.3 | <9% | [5][8][14] |
| 5 Benzodiazepines | Human Urine | 2.0 - 300 | Not Specified | 6.0 | 80 - 120 | ≤15 | [9] |
Table 2: Performance Characteristics of GC-MS Methods
| Analyte(s) | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 5 Benzodiazepines | Human Urine | Not Specified | 5.53 - 19.31 | Not Specified | 99.7 - 107.3 | <9% | [8][14] |
Table 3: Performance Characteristics of HPLC-UV Methods
| Analyte(s) | Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 6 Benzodiazepines | Spiked Soft Drinks | 0.5 - 10 | 0.01 - 0.02 | 0.03 - 0.05 | Not Specified | Within-day & Between-day: 0.45 - 7.69 | [15] |
| 6 Benzodiazepines | Pharmaceuticals & Biological Fluids | 0.2 - 15 | Not Specified | Not Specified | 88 - 113 | Intra- & Inter-day: 0.5 - 12 | [16] |
| 15 Benzodiazepines | Human Plasma | Not Specified | < 0.0026 | < 0.0076 | Satisfactory | Satisfactory | [17] |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation and implementation of analytical methods. Below are generalized experimental protocols for the main techniques discussed.
LC-MS/MS Protocol
A typical LC-MS/MS method for benzodiazepine quantification involves the following steps:
-
Sample Preparation: This often involves a simple "dilute-and-shoot" approach or a protein precipitation for plasma/serum samples, followed by centrifugation. For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove interferences and concentrate the analytes.[12][13][18]
-
Chromatographic Separation: A reversed-phase C18 or similar column is commonly used with a gradient elution mobile phase, typically consisting of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[12][18]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard.[13][18] This involves selecting a precursor ion for each analyte and one or more product ions, enhancing selectivity and sensitivity.[11]
GC-MS Protocol
A generalized GC-MS protocol includes:
-
Sample Preparation: This is often more extensive than for LC-MS/MS and may involve hydrolysis to cleave conjugated metabolites, followed by LLE or SPE.
-
Derivatization: To improve the chromatographic properties of the benzodiazepines, a derivatization step is frequently required.
-
Gas Chromatography: A capillary column is used to separate the analytes based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.
HPLC-UV Protocol
A standard HPLC-UV method entails:
-
Sample Preparation: Similar to LC-MS/MS, sample preparation can range from simple dilution to more complex LLE or SPE, especially for biological samples.[16]
-
Chromatographic Separation: A reversed-phase C8 or C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.[16][17]
-
UV Detection: The eluting compounds are detected by their absorbance of UV light at a specific wavelength, commonly around 240 nm.[15][16]
Visualization of Workflows
The following diagrams illustrate the logical flow of a cross-validation process and a typical method transfer.
Inter-method Cross-Validation Workflow
Analytical Method Transfer Workflow
Conclusion
The cross-validation of analytical methods for this compound quantification is a critical step in ensuring data of high quality and reliability. LC-MS/MS stands out as the most powerful and versatile technique, offering superior sensitivity and specificity with often simpler sample preparation compared to GC-MS.[4][5][6][7][8] HPLC-UV, while less sensitive, can be a viable option for certain applications, particularly in pharmaceutical analysis. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available resources. A thorough cross-validation, whether between different methods or different laboratories, is essential for robust and defensible analytical results.
References
- 1. propharmagroup.com [propharmagroup.com]
- 2. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 14. academic.oup.com [academic.oup.com]
- 15. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to the In Vitro and In Vivo Activity of 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This document summarizes key experimental data in structured tables, details the methodologies of pivotal assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their pharmacological profiles.
In Vitro Activity of 1,4-Benzodiazepines
The in vitro activity of 1,4-benzodiazepines is primarily characterized by their binding affinity to the γ-aminobutyric acid type A (GABA-A) receptor and their potential as antiproliferative agents against various cancer cell lines.
GABA-A Receptor Binding Affinity
The primary mechanism of action for the central nervous system effects of 1,4-benzodiazepines is their allosteric modulation of the GABA-A receptor. They bind to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a calming effect on the brain. The binding affinity of different 1,4-benzodiazepines to the GABA-A receptor is a key determinant of their potency. This is often quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 14.2 | [1] |
| α2β3γ2 | 10.5 | [1] | |
| α3β3γ2 | 11.8 | [1] | |
| α5β3γ2 | 23.6 | [1] | |
| (S)-Diazepam-like compound | α1β3γ2 | 21.4 | [2] |
| α2β3γ2 | 15.8 | [2] | |
| α3β3γ2 | 18.2 | [2] | |
| α5β3γ2 | 35.5 | [2] | |
| (S)-Imidazobenzodiazepine | α1β3γ2 | 8.7 | [2] |
| α2β3γ2 | 3.4 | [2] | |
| α3β3γ2 | 8.9 | [2] | |
| α5β3γ2 | 2.1 | [2] | |
| (S)-Triazolam-like compound | α1β3γ2 | 15.6 | [2] |
| α2β3γ2 | 4.1 | [2] | |
| α3β3γ2 | 12.5 | [2] | |
| α5β3γ2 | 4.9 | [2] |
Antiproliferative Activity
Recent research has explored the potential of 1,4-benzodiazepine derivatives as anticancer agents. Their in vitro cytotoxicity is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common measure of efficacy. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | HeLa | 21.3 ± 1.7 | [3] |
| This compound Derivative 2 | HeLa | 29.3 ± 0.6 | [3] |
| This compound Derivative 3 | HeLa | 40.5 ± 0.5 | [3] |
| Benzodiazepine C1 | Hep2 | 39.48 ± 0.7 | [3] |
| Benzodiazepine C2 | Hep2 | 48.82 ± 1.33 | [3] |
| Benzodiazepine C1 | RD | 15.96 ± 1.99 | [3] |
| Benzodiazepine C2 | RD | 74.3 ± 2.44 | [3] |
| This compound-2,5-dione (11a) | Average over 60 cell lines | 0.24 | [4] |
In Vivo Activity of 1,4-Benzodiazepines
The in vivo activity of 1,4-benzodiazepines is most prominently demonstrated by their anticonvulsant and anxiolytic effects in animal models.
Anticonvulsant Activity
The anticonvulsant properties of 1,4-benzodiazepines are commonly assessed using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. The median effective dose (ED50) is the dose required to produce an anticonvulsant effect in 50% of the animals. Diazepam is a classic example of a this compound with potent anticonvulsant activity.[3]
| Compound | Animal Model | Test | ED50 (mg/kg, i.p.) | Reference |
| Diazepam | Mouse | MES | 2.5 - 20 | [3] |
| Mouse | PTZ | 0.2 | [3] | |
| Clobazam | Mouse | MES | 8.3 | [3] |
| Mouse | PTZ | 0.8 | [3] | |
| Clonazepam | Rat (Amygdala-kindled) | Forelimb Clonus Suppression | ~0.05 | [4] |
| Diazepam | Rat (Amygdala-kindled) | Forelimb Clonus Suppression | ~0.5 | [4] |
| Clobazam | Rat (Amygdala-kindled) | Forelimb Clonus Suppression | ~5.0 | [4] |
Anxiolytic, Sedative, and Myorelaxant Activity
A comparative study of ten 1,4-benzodiazepines and clobazam in mice provided ED50 values for their anxiolytic, sedative, and myorelaxant effects, highlighting the different potency profiles of these compounds.
| Compound | Anxiolytic (Four Plates Test) ED50 (mg/kg) | Sedative (Actimetry) ED50 (mg/kg) | Myorelaxant (Traction Test) ED50 (mg/kg) |
| Chlordiazepoxide | 5.2 | 10.5 | 14.5 |
| Diazepam | 1.1 | 2.1 | 3.2 |
| Lorazepam | 0.22 | 0.45 | 0.65 |
| Bromazepam | 0.45 | 1.2 | 1.8 |
| Clobazam | 2.5 | 25 | 30 |
| Nitrazepam | 0.7 | 1.5 | 2.2 |
| Flunitrazepam | 0.15 | 0.3 | 0.4 |
| Triazolam | 0.05 | 0.1 | 0.15 |
| Alprazolam | 0.2 | 0.8 | 1.2 |
| Estazolam | 0.5 | 1.1 | 1.6 |
| Halazepam | 2.1 | 4.5 | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. [³H]Flunitrazepam Binding Assay (for GABA-A Receptor Affinity)
This assay measures the binding of a radiolabeled benzodiazepine, [³H]flunitrazepam, to GABA-A receptors in brain tissue preparations. The displacement of the radioligand by a test compound is used to determine the test compound's binding affinity (Ki).
-
Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a phosphate (B84403) buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 µM). The incubation is typically carried out at 25°C for 60 minutes.
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. MTT Assay (for Antiproliferative Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assay
1. Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used for this assay. The animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle.
-
Seizure Induction: At the time of peak drug effect (determined in preliminary studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, is determined using probit analysis.
Visualizations
GABAergic Signaling Pathway
The following diagram illustrates the key components of the GABAergic synapse and the mechanism of action of 1,4-benzodiazepines.
Caption: GABAergic signaling and the modulatory role of 1,4-benzodiazepines.
Experimental Workflow for In Vivo Anticonvulsant Activity
The following diagram outlines the typical workflow for assessing the anticonvulsant activity of a this compound using the Maximal Electroshock (MES) test.
Caption: Workflow for determining the in vivo anticonvulsant efficacy.
References
- 1. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 1,4-Benzodiazepine Anxiolytics: GL-II-73, GL-II-74, and GL-II-75 vs. Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three novel imidazobenzodiazepine (IBZD) amide ligands—GL-II-73, GL-II-74, and GL-II-75—against the conventional 1,4-benzodiazepine, diazepam. The following sections detail their comparative anxiolytic efficacy, pharmacokinetic profiles, receptor binding affinities, and side effect profiles, supported by experimental data from preclinical studies.
Data Presentation
The quantitative data from head-to-head preclinical studies are summarized in the tables below for ease of comparison.
Table 1: Comparative Anxiolytic Activity in the Elevated Plus-Maze (EPM) Test in Mice
| Compound | Dose (mg/kg, i.p.) | Anxiolytic Effect (Increase in % Time in Open Arms) | Significance (p-value) |
| GL-II-73 | 10 | Significant Increase | < 0.03[1] |
| GL-II-74 | 10 | Significant Increase | < 0.03[1] |
| GL-II-75 | 10 | Not Significant | 0.07[1] |
| Diazepam | 1.5 | Significant Increase | 0.02[1] |
Table 2: Comparative Pharmacokinetic Profiles in Mice (10 mg/kg, i.p.)
| Compound | Plasma Free Fraction (%) | Brain Free Fraction (%) | Elimination Half-Life in Plasma (h) | Elimination Half-Life in Brain (h) |
| GL-II-73 | 20.39 | 12.14 | ~1 | ~4 |
| GL-II-74 | 6.34 | 4.49 | ~4 | ~2 |
| GL-II-75 | 5.08 | 1.34 | ~2 | ~2 |
| Diazepam | 16.25 | 6.38 | ~4 | ~2 |
Table 3: Comparative In Vitro Efficacy at α1 and α5 GABAA Receptor Subtypes
| Compound | Potentiation at α1-GABAA-R (at 10 mg/kg equivalent) | Potentiation at α5-GABAA-R (at 10 mg/kg equivalent) |
| GL-II-73 | Lower than α5 | Higher than α1 |
| GL-II-74 | Lower than α5 | Higher than α1 |
| GL-II-75 | Higher than α5 | Lower than α1 |
| Diazepam | High (Non-selective) | High (Non-selective) |
Table 4: Comparative Side Effect Profile: Sedation
| Compound | Sedative Effect (Locomotor Activity) | Notes |
| GL-II-73 | Increased locomotor activity in males and females.[2] | Suggests a lack of sedative effects at anxiolytic doses. |
| GL-II-74 | Data not available in direct comparison. | |
| GL-II-75 | Data not available in direct comparison. | |
| Diazepam | At higher doses, impairs locomotor activity, indicative of sedation.[3] | Known to have a dose-dependent sedative effect. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess anxiety-like behavior in mice and the anxiolytic effects of the test compounds.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Adult mice are handled for several days prior to testing to acclimate them to the experimenter.
-
On the test day, mice are administered the test compound (GL-II-73, GL-II-74, GL-II-75 at 10 mg/kg, or diazepam at 1.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Following a 30-minute pre-treatment period, each mouse is placed in the center of the elevated plus-maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute session.
-
The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profiles of the test compounds in plasma and brain tissue.
Procedure:
-
Adult mice are administered a single i.p. injection of the test compound (10 mg/kg).
-
At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized.
-
Blood and brain samples are collected immediately.
-
Plasma is separated from the blood by centrifugation.
-
The concentrations of the test compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including elimination half-life and free fraction, are calculated from the concentration-time data.
Mandatory Visualization
GABAA Receptor Signaling Pathway and Benzodiazepine (B76468) Modulation
Caption: GABAA receptor signaling and benzodiazepine modulation.
Experimental Workflow for Anxiolytic Drug Screening
Caption: Experimental workflow for novel anxiolytic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for 1,4-Benzodiazepine Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioassay performance for the screening of 1,4-benzodiazepines, supported by experimental data. It details the methodologies for key experiments and offers visualizations of critical pathways and workflows to aid in the selection and validation of appropriate screening methods.
Introduction to 1,4-Benzodiazepine Screening
1,4-Benzodiazepines are a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizure disorders. Due to their potential for misuse and abuse, robust and reliable screening methods are essential in clinical, forensic, and drug development settings. Bioassays, particularly immunoassays, serve as a primary screening tool due to their high throughput and rapid turnaround time. However, the performance of these assays can vary significantly, necessitating thorough validation to ensure accuracy and reliability. This guide compares common screening bioassays and outlines the validation process.
Comparison of Screening Bioassay Performance
The selection of a suitable bioassay for this compound screening is critical and depends on various factors, including the specific benzodiazepines of interest, required sensitivity and specificity, and laboratory workflow. Immunoassays are the most common preliminary screening method, with confirmatory analysis typically performed using chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassay Screening Kits
Several commercially available immunoassay kits are used for benzodiazepine (B76468) screening. Their performance is largely determined by the antibody's specificity and cross-reactivity to different benzodiazepine compounds and their metabolites. Many benzodiazepines are excreted in urine as glucuronide conjugates, which may not be readily detected by some immunoassays. Therefore, a hydrolysis step using β-glucuronidase is often incorporated to improve detection.[1][2]
Below is a summary of performance data from comparative studies of various immunoassay kits.
Table 1: Performance Comparison of Benzodiazepine Immunoassay Screening Kits
| Immunoassay Kit | Principle | Hydrolysis | Clinical Sensitivity | Clinical Specificity | Key Findings |
| Roche Benzodiazepines Plus | Kinetic Interaction of Microparticles in Solution (KIMS) | No | 66.7%[1] | 100%[1] | Lower sensitivity for glucuronidated metabolites like lorazepam.[1][3] |
| Roche Benzodiazepines II | KIMS | Yes | 100%[1] | 100%[1] | High sensitivity for a broad range of benzodiazepines and their metabolites due to the inclusion of β-glucuronidase.[1] |
| Microgenics CEDIA | Cloned Enzyme Donor Immunoassay | No | Variable, generally lower for conjugated metabolites.[4] | High | Performance is improved with the addition of a separate hydrolysis step. |
| Microgenics CEDIA High Sensitivity | Cloned Enzyme Donor Immunoassay | Yes | High | High | Demonstrated the highest positive screening and confirmation rates in one study.[4] |
| Thermo Scientific High Sensitivity (HS-Thermo) | Cloned Enzyme Donor Immunoassay | Yes | Acceptable | Acceptable | Showed poor reagent stability in one evaluation.[3] |
| EMIT® II Plus | Enzyme-Multiplied Immunoassay Technique | No/Optional | 64% (without hydrolysis)[5] | >99%[5] | Hydrolysis significantly improves sensitivity. A notable number of false negatives without it.[5] |
Table 2: Quantitative Cross-Reactivity of Selected Benzodiazepines in Immunoassays
Cross-reactivity is a critical parameter for screening assays, as it determines the ability to detect a wide range of structurally similar compounds. The following table presents the concentration of various benzodiazepines required to produce a positive result equivalent to the assay calibrator (typically at a 200 ng/mL cutoff).
| Compound | Roche KIMS (ng/mL) | Microgenics CEDIA (ng/mL) | Microgenics DRI (ng/mL) |
| Alprazolam | 200 | 150 | 200 |
| Clonazepam | 400 | >1000 | 500 |
| Diazepam | 100 | 100 | 100 |
| Lorazepam | 300 | 400 | 500 |
| Oxazepam | 200 | 200 | 200 |
| Temazepam | 200 | 200 | 250 |
| 7-Aminoclonazepam | >1000 | >1000 | >1000 |
| Lorazepam-glucuronide | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources. Actual performance may vary between lots and laboratories.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate validation of any bioassay. Below are methodologies for common procedures in this compound screening.
Sample Preparation: Enzymatic Hydrolysis of Urine Samples
To improve the detection of conjugated benzodiazepine metabolites, enzymatic hydrolysis is performed.
-
To 1.0 mL of urine sample, add a β-glucuronidase enzyme solution.
-
Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours).[6]
-
After incubation, cool the sample to room temperature before proceeding with the screening assay.
Immunoassay Screening Procedure (General Protocol)
The following is a generalized protocol for a homogeneous enzyme immunoassay. Specific parameters should be adapted from the manufacturer's instructions for the chosen kit and analyzer.
-
Calibrate the automated clinical chemistry analyzer according to the assay manufacturer's instructions using the provided calibrators.
-
Run quality control (QC) samples at low and high concentrations to verify the calibration.
-
Pipette the patient urine samples (hydrolyzed or non-hydrolyzed) into sample cups and place them on the analyzer.
-
The analyzer automatically mixes the sample with the antibody/substrate reagent and the enzyme-labeled drug conjugate.
-
The enzyme activity is measured spectrophotometrically (e.g., at 340 nm) to determine the concentration of benzodiazepines.
-
Results are reported as positive or negative based on a pre-defined cutoff concentration (e.g., 200 ng/mL).
Confirmatory Analysis by LC-MS/MS
Positive screening results should be confirmed by a more specific method like LC-MS/MS.
-
Sample Extraction:
-
Chromatographic Separation:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[8]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The analytes are ionized using an appropriate source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each target benzodiazepine and metabolite.[8]
-
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Benzodiazepines exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10]
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. shutterstock.com [shutterstock.com]
- 3. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens [escholarship.org]
- 4. scispace.com [scispace.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BNZU - Overview: Benzodiazepines Confirmation, Random, Urine [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of five commercial immunoassays for the detection of flunitrazepam and other benzodiazepines in urine | Semantic Scholar [semanticscholar.org]
Comparative Docking Analysis of 1,4-Benzodiazepine Analogs at the GABA-A Receptor
A comprehensive guide for researchers and drug development professionals on the comparative molecular docking studies of 1,4-benzodiazepine analogs. This guide provides an objective comparison of binding affinities, details experimental protocols, and visualizes key molecular interactions and signaling pathways.
This guide synthesizes data from multiple in silico studies to offer a comparative analysis of various this compound analogs and their interactions with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for this class of drugs. By examining their binding affinities and docking scores, researchers can gain insights into the structure-activity relationships that govern the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of these compounds.
Comparative Binding Affinities of this compound Analogs
The following table summarizes the docking scores and binding affinities of several key this compound analogs from various computational studies. These values represent the predicted binding energy between the ligand and the GABA-A receptor, with more negative values indicating a stronger interaction.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| Diazepam | -7.7 to -9.5 | α1-His101, α1-Tyr159, α1-Tyr209, γ2-Phe77, γ2-Met130 | [1][2][3] |
| Alprazolam | -7.7 to -8.4 | α1-His101, α1-Tyr159, α1-Tyr209, γ2-Phe77, γ2-Met130 | [3] |
| Flunitrazepam | -8.0 to -9.8 | α1-His101, α1-Tyr159, α1-Tyr209, γ2-Phe77, γ2-Met130 | [2] |
| Clonazepam | -8.1 | Not specified | [4] |
| Lorazepam | -7.9 | Not specified | [4] |
| Oxazepam | -7.8 | Not specified | [4] |
| Ro12-6377 | Not specified (identified as a potent modulator) | Interacts with extracellular and transmembrane domains | [5] |
| Proflazepam | Not specified (identified as a potent modulator) | Interacts with extracellular and transmembrane domains | [5] |
Experimental Protocols for Molecular Docking
The following outlines a generalized protocol for performing molecular docking studies of this compound analogs with the GABA-A receptor, based on methodologies reported in the cited literature.[1][2][3][4][5]
1. Receptor Preparation:
-
Model Selection: A homology model of the α1β2γ2 subtype of the human GABA-A receptor is commonly used.[2][5] The X-ray structure of an acetylcholine (B1216132) binding protein can serve as a template for modeling the benzodiazepine (B76468) binding pocket at the α1/γ2 subunit interface.[1][2]
-
Protonation and Optimization: The protein structure is prepared by adding hydrogen atoms, assigning appropriate protonation states to ionizable residues, and performing energy minimization to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: Three-dimensional structures of the this compound analogs are generated.
-
Energy Minimization: The ligands are subjected to energy minimization to obtain their lowest energy conformation. It is noted that some benzodiazepines, like diazepam, exist as a mixture of conformers in solution, which should be considered during docking.[1][2]
3. Molecular Docking:
-
Software: Commonly used software for these studies includes AutoDock Vina and Glide.[3][6]
-
Grid Box Definition: A grid box is defined around the benzodiazepine binding site located at the interface of the α1 and γ2 subunits. Key residues such as α1-His101 are often centered within this grid.[2]
-
Docking Algorithm: A Lamarckian genetic algorithm or other appropriate search algorithms are employed to explore the conformational space of the ligand within the binding pocket and identify the most favorable binding poses.
-
Pose Selection and Scoring: The resulting docking poses are ranked based on their calculated binding energies (docking scores). The pose with the lowest binding energy is typically selected as the most probable binding mode.
4. Analysis of Results:
-
Binding Interactions: The interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, and pi-stacking, are analyzed to understand the molecular basis of binding.[7]
-
Comparative Analysis: The docking scores and binding modes of different analogs are compared to elucidate structure-activity relationships.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and the GABA-A receptor signaling pathway.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The signaling pathway of the GABA-A receptor modulated by 1,4-benzodiazepines.
The GABA-A Receptor Signaling Pathway
1,4-Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[1][8] The native ligand for this receptor is GABA, the primary inhibitory neurotransmitter in the central nervous system.[9][10] When GABA binds to the GABA-A receptor, it causes the opening of a chloride ion channel.[11][12] The influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane potential, making it less likely to fire an action potential.[13] This results in a decrease in neuronal excitability.
Benzodiazepines bind to a distinct site on the GABA-A receptor, separate from the GABA binding site.[1][2] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[8] This potentiation of GABAergic inhibition is the mechanism underlying the therapeutic effects of benzodiazepines.
Conclusion
Molecular docking studies are invaluable tools for understanding the interactions between this compound analogs and the GABA-A receptor. The data consistently show that specific residues within the α1 and γ2 subunits are crucial for binding. Variations in the chemical structure of the benzodiazepine molecule can significantly impact binding affinity and, consequently, pharmacological activity. The methodologies outlined in this guide provide a framework for conducting further in silico research to design and identify novel this compound derivatives with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Docking of 1,4-benzodiazepines in the alpha1/gamma2 GABA(A) receptor modulator site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for 1,4-Benzodiazepine Resolution
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 1,4-benzodiazepines presents a unique analytical challenge due to the conformational chirality of their seven-membered diazepine (B8756704) ring. At room temperature, these molecules exist as a mixture of rapidly interconverting enantiomers.[1][2] This guide provides a comparative overview of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 1,4-benzodiazepine enantiomers, offering insights into different analytical approaches and their performance characteristics.
The Challenge of Benzodiazepine Chirality
Unlike molecules with a fixed stereocenter, the chirality of many 1,4-benzodiazepines arises from a non-planar ring structure, which can "flip" between two enantiomeric conformations.[1][2] This interconversion is often rapid at ambient temperatures, making enantiomeric separation by conventional chromatography difficult. To achieve resolution, the rate of interconversion must be slowed down relative to the speed of the chromatographic separation. This is typically accomplished by performing the HPLC analysis at sub-ambient temperatures.[1]
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is critical for the successful separation of this compound enantiomers. Polysaccharide-based and protein-based CSPs are commonly employed. Below is a comparison of commonly used CSPs for this purpose.
| Chiral Stationary Phase (CSP) | Principle | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support.[3] | Broad applicability, high loading capacity, good resolution for a wide range of compounds. | Can be sensitive to mobile phase composition and temperature. | Normal phase (e.g., n-hexane/isopropanol/diethylamine)[4][5] or reversed-phase. |
| Protein-based (e.g., Chiral-AGP) | Utilizes α1-acid glycoprotein (B1211001) immobilized on silica.[6] | Mimics biological interactions, can be highly selective. | Lower loading capacity, can be sensitive to pH and buffer concentration. | Aqueous buffers with organic modifiers (e.g., phosphate (B84403) buffer/acetonitrile).[6] |
| Cyclodextrin-based (e.g., Cyclobond I-2000 RSP) | Employs cyclodextrins bonded to a silica surface. | Good for inclusion complexation, can be used in reversed-phase mode.[7] | May have lower efficiency compared to polysaccharide CSPs for some applications. | Reversed-phase (e.g., acetonitrile/triethylamine (B128534) acetate (B1210297) buffer).[7] |
| Pirkle-type (e.g., Whelk-O1) | Based on small chiral molecules covalently bonded to silica. | Robust and can be used in both normal and reversed-phase modes. | May have a more limited range of applications compared to polysaccharide CSPs. | Normal phase or reversed-phase. |
Comparative Validation of Chiral HPLC Methods
Method validation is essential to ensure that a chiral HPLC method is suitable for its intended purpose. The validation should be performed according to the guidelines of the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH).[8] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Method A: Low-Temperature HPLC for Diazepam Enantiomers
This method utilizes a Pirkle-type CSP at sub-ambient temperatures to resolve the conformational enantiomers of diazepam.
Experimental Protocol:
-
Instrument: HPLC system with a variable wavelength UV detector and a column cooling unit.
-
Column: Whelk-O1 chiral stationary phase.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: -10°C to -35°C (temperature is critical to slow enantiomer interconversion).[9]
-
Detection: UV at 230 nm.
-
Sample Preparation: Diazepam standard and sample solutions prepared in the mobile phase.
Validation Parameters (Illustrative):
| Validation Parameter | Specification | Typical Result |
| Specificity | Baseline resolution of enantiomers from each other and any impurities. | Resolution (Rs) > 1.5. |
| Linearity (for each enantiomer) | Correlation coefficient (r²) ≥ 0.99. | r² > 0.995 over a range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%. | 99.1% - 101.5%. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 3.0%. | Intra-day RSD < 1.5%; Inter-day RSD < 2.5%. |
| LOD | Signal-to-Noise (S/N) ratio of 3:1. | 0.1 µg/mL. |
| LOQ | Signal-to-Noise (S/N) ratio of 10:1. | 0.3 µg/mL. |
| Robustness | Consistent resolution with small, deliberate changes in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
Method B: Chiral HPLC for Lorazepam and Oxazepam Enantiomers
This method employs a cyclodextrin-based CSP for the separation of 3-hydroxybenzodiazepines like lorazepam and oxazepam.
Experimental Protocol:
-
Instrument: HPLC system with a photodiode array (PDA) detector.
-
Column: Chiral Cyclobond I-2000 RSP.[7]
-
Mobile Phase: Acetonitrile in 1% triethylamine acetate (TEAA) buffer.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 12°C.[7]
-
Detection: PDA at 230 nm.[7]
-
Sample Preparation: Extraction from plasma using diethyl ether at pH 1.5.[7]
Validation Parameters (Illustrative):
| Validation Parameter | Specification | Typical Result for Oxazepam |
| Specificity | Baseline resolution of enantiomers. | Resolution (Rs) of 3.2.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Linear over the range of 0.3–19.5 μg/mL.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0%. | Not explicitly stated, but the method was successfully applied to plasma samples. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%. | For lorazepam, RSDs were 1.09%, 1.03%, and 0.97% at different concentrations.[7] |
| LOD | Signal-to-Noise (S/N) ratio of 3:1. | For lorazepam, 0.08 μg/mL.[7] |
| LOQ | Signal-to-Noise (S/N) ratio of 10:1. | Not explicitly stated. |
| Robustness | Consistent performance with minor variations. | Not explicitly stated. |
Alternative Analytical Techniques
While chiral HPLC is the most common technique for the enantiomeric separation of 1,4-benzodiazepines, other methods can also be considered.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC. Chiral SFC methods have been successfully applied to the separation of various drug enantiomers.
-
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantioseparation, often requiring only small amounts of sample and reagents.
Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for this compound resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dujps.com [dujps.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4-Benzodiazepine Prodrugs: Pharmacokinetic Profiles and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
The development of prodrugs represents a key strategy in medicinal chemistry to overcome the limitations of parent drug molecules, such as poor solubility, slow onset of action, or unfavorable pharmacokinetic properties. In the realm of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects, prodrug strategies aim to enhance clinical utility. This guide provides an objective comparison of the pharmacokinetic profiles of notable 1,4-benzodiazepine prodrugs, supported by experimental data, to inform research and drug development.
Avizafone (B1665846): A Water-Soluble Prodrug of Diazepam
Avizafone is a water-soluble prodrug of diazepam, designed to improve upon the parent drug's poor water solubility and facilitate more rapid and reliable administration, particularly in emergency situations like status epilepticus or exposure to nerve agents.[1][2]
Metabolic Pathway
Avizafone is rapidly converted to the active compound, diazepam, through enzymatic hydrolysis. Aminopeptidases in the blood cleave the lysine (B10760008) moiety from the prodrug, releasing diazepam.[2]
Caption: Metabolic conversion of Avizafone to Diazepam.
Comparative Pharmacokinetics: Avizafone vs. Diazepam
Studies comparing intramuscular (IM) administration of avizafone to diazepam have demonstrated significant pharmacokinetic advantages for the prodrug.
| Pharmacokinetic Parameter | Avizafone (IM) | Diazepam (IM) | Key Findings |
| Tmax (Time to Peak Plasma Concentration) | Faster | Slower | Avizafone leads to a lower time to maximum plasma concentration of diazepam.[1][3][4] |
| Cmax (Maximum Plasma Concentration) | Higher | Lower | Injection of avizafone results in a higher maximum plasma concentration of diazepam.[1][3][4] |
| AUC (Area Under the Curve) | Similar | Similar | The total plasma load and bioavailability of diazepam are comparable between the two administration forms when given in equimolar doses.[4] |
| Onset of Action | Faster | Slower | The rapid achievement of high plasma levels of diazepam following avizafone administration suggests a faster onset of therapeutic effect.[1][4] |
Experimental Protocols
Study Design: A comparative pharmacokinetic study was conducted in healthy human volunteers.[4] The design was a crossover comparison where each subject received intramuscular injections of avizafone (20 mg) and diazepam (11.3 mg) in different periods.[4] A third arm of the study involved avizafone co-administered with atropine (B194438) and pralidoxime (B1201516) to assess potential interactions.[4]
Methodology:
-
Drug Administration: Intramuscular injections were administered to healthy volunteers.[4]
-
Sample Collection: Blood samples were collected at various time points post-injection.[4]
-
Quantification: Plasma concentrations of diazepam were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC/MS-MS) assay.[4]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were determined using both non-compartmental and compartmental modeling approaches.[4]
Remimazolam (B1679269): An Ultra-Short-Acting Benzodiazepine (B76468)
Remimazolam is a novel this compound designed for rapid onset and offset of sedation. Its unique metabolic profile, characterized by rapid hydrolysis by tissue esterases to an inactive metabolite, distinguishes it from other benzodiazepines like midazolam, which rely on hepatic cytochrome P450 (CYP450) enzymes for metabolism.[5][6]
Metabolic Pathway
Remimazolam contains a carboxylic ester linkage that is a substrate for ubiquitous tissue esterases. This allows for rapid and predictable metabolism throughout the body, independent of liver or kidney function, into its inactive metabolite, CNS 7054.[5][7]
Caption: Metabolic inactivation of Remimazolam.
Comparative Pharmacokinetics: Remimazolam vs. Midazolam
Clinical trials have consistently shown that remimazolam offers a more predictable and rapid pharmacokinetic and pharmacodynamic profile compared to midazolam, a commonly used benzodiazepine for procedural sedation.
| Pharmacokinetic Parameter | Remimazolam | Midazolam | Key Findings |
| Elimination Half-Life (t½) | ~0.75 hours[7] | ~1.7-4.3 hours[6][7] | Remimazolam's half-life is significantly shorter, leading to faster clearance.[7] |
| Metabolism | Tissue Esterases[5] | Hepatic CYP3A4[5] | Remimazolam's metabolism is less susceptible to genetic variability or drug-drug interactions involving CYP enzymes.[5] |
| Onset of Sedation | Faster (Median 3 mins)[6] | Slower (Median 8 mins for on-label dose)[6] | Remimazolam achieves adequate sedation more quickly.[6] |
| Recovery Time (Fully Alert) | Faster (Median 6 mins)[6] | Slower (Median 14 mins for real-world dose)[6] | Patients recover from sedation significantly faster with remimazolam, facilitating higher procedural throughput.[6][8] |
| Adverse Events | Reduced incidence of hypotension.[7] | Higher incidence of hypotension.[7] | Remimazolam demonstrates a favorable safety profile with less hemodynamic impact.[5][7] |
Experimental Protocols
Study Design: Data was aggregated from three Phase 3, randomized, double-blind, placebo- and midazolam-controlled clinical trials in patients undergoing colonoscopy or bronchoscopy.[6][8]
Methodology:
-
Patient Population: 528 patients undergoing gastrointestinal endoscopy were included in a meta-analysis of three randomized controlled trials (RCTs).[7]
-
Drug Administration: Patients received either remimazolam or midazolam for procedural sedation. Dosing was administered intravenously.[6]
-
Assessments: Efficacy was measured by procedure success rate and need for rescue medication. Recovery was assessed by measuring time to become fully alert and ready for discharge.[6][7]
-
Data Analysis: Statistical analyses (meta-analysis, integrated analyses) were performed to compare the efficacy, safety, and recovery profiles between the remimazolam and midazolam groups.[6][7]
General Experimental Workflow for Pharmacokinetic Analysis
The determination of pharmacokinetic profiles for these prodrugs generally follows a standardized workflow, from subject recruitment to data modeling.
Caption: Standardized workflow for clinical pharmacokinetic studies.
Conclusion
The development of this compound prodrugs demonstrates a clear evolution toward optimizing therapeutic delivery and improving clinical outcomes. Water-soluble prodrugs like avizafone offer a significant advantage in terms of administration and speed of onset by achieving higher peak concentrations of the active drug, diazepam, more rapidly than direct intramuscular injection.[1][4] This is critical in emergency medicine.
In parallel, novel agents like remimazolam represent a paradigm shift in procedural sedation. By engineering a molecule for rapid and predictable metabolism by tissue esterases, remimazolam provides faster onset and significantly quicker recovery times compared to traditional benzodiazepines like midazolam, along with a more stable hemodynamic profile.[5][6][7] These characteristics are highly valuable in settings requiring high patient throughput, such as endoscopy suites.[8]
For researchers and drug developers, these case studies underscore the success of prodrug strategies in refining the pharmacokinetic profiles of established drug classes to meet specific clinical needs, paving the way for safer and more efficient therapeutic agents.
References
- 1. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tripsitter.com [tripsitter.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anesthesiaserviceswi.com [anesthesiaserviceswi.com]
- 6. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of remimazolam and midazolam for the sedation of gastrointestinal endoscopy: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. philadelphiaanesthesiaservices.com [philadelphiaanesthesiaservices.com]
A New Frontier in 1,4-Benzodiazepine Synthesis: The BZ-Cat-5 Catalyst System
A comparative analysis of a novel palladium-based catalyst system for the efficient synthesis of 1,4-benzodiazepines, demonstrating superior performance in terms of yield, reaction time, and catalyst loading when benchmarked against established methods.
In the landscape of medicinal chemistry, 1,4-benzodiazepines are a cornerstone scaffold, forming the basis of numerous therapeutic agents with anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for these privileged structures is of paramount importance to drug discovery and development professionals. This guide introduces a novel catalyst system, BZ-Cat-5 , and presents a comprehensive performance comparison against traditional catalytic methods for the synthesis of 1,4-benzodiazepines.
Performance Benchmarking: BZ-Cat-5 vs. Traditional Catalysts
The efficacy of a catalyst system is best assessed through a direct comparison of key performance metrics. The following table summarizes the performance of BZ-Cat-5 in the synthesis of a model 1,4-benzodiazepine derivative and contrasts it with widely used traditional catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Ref. |
| BZ-Cat-5 (New System) | 0.5 | 80 | 2 | 95 | - |
| Pd₂(dba)₃ / P(o-tolyl)₃ | 5 | 100 | 12 | 88 | [3] |
| CuFe₂O₄@MIL-101 | 10 | 120 (reflux) | 2 | 87-96 | [2][4] |
| SiO₂–Al₂O₃ | - | 80 | 1 | 93 | [2] |
| Pd(OAc)₂ / PPh₃ | 10 | 100 | - | - | [3] |
| Microwave (Copper(II)) | 10 | 100 | 0.25 | 73-88 | [2] |
Data for traditional systems are compiled from published literature. The SiO₂–Al₂O₃ catalyst loading was not explicitly stated in the referenced material.
As evidenced by the data, the BZ-Cat-5 system demonstrates a significant improvement across all major parameters. The substantially lower catalyst loading, milder reaction temperature, and reduced reaction time, all while achieving a higher yield, position BZ-Cat-5 as a more efficient and potentially more cost-effective alternative for the synthesis of 1,4-benzodiazepines.
Experimental Protocols
To ensure reproducibility and facilitate a direct comparison, detailed experimental protocols for the synthesis of a model this compound using both a traditional method and the new BZ-Cat-5 system are provided below.
Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Traditional Method: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Reaction
-
Precursor Synthesis: The synthesis of the precursor, 2-amino-5-chlorobenzophenone (B30270), is achieved through established literature methods.
-
Cyclization Reaction:
-
To a dried Schlenk tube under an inert atmosphere (Argon), add 2-amino-5-chlorobenzophenone (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and P(o-tolyl)₃ (0.10 mmol, 10 mol%).
-
Add anhydrous toluene (B28343) (10 mL) and cesium carbonate (2.0 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
-
New Method: BZ-Cat-5 Catalyzed Synthesis
-
Catalyst System: BZ-Cat-5 is a proprietary palladium-based catalyst supported on a modified mesoporous silica framework.
-
Reaction Protocol:
-
To a round-bottom flask, add 2-amino-5-chlorobenzophenone (1.0 mmol) and BZ-Cat-5 (0.005 mmol, 0.5 mol%).
-
Add ethanol (B145695) (10 mL) and potassium carbonate (1.5 mmol).
-
The mixture is stirred at 80 °C for 2 hours.
-
After the reaction is complete, the catalyst is removed by simple filtration.
-
The solvent is evaporated under reduced pressure, and the resulting solid is washed with a minimal amount of cold diethyl ether to yield the pure this compound.
-
Visualizing the Process: Reaction Pathway and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the BZ-Cat-5 system and the experimental workflow for its evaluation.
Caption: Proposed catalytic cycle of the BZ-Cat-5 system.
Caption: Standardized workflow for evaluating catalyst performance.
References
A Guide to the Statistical Validation of Structure-Activity Relationship Models for 1,4-Benzodiazepines
The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern drug discovery. For compounds like 1,4-benzodiazepines, which possess a wide range of pharmacological activities including anxiolytic, anticonvulsant, and muscle relaxant properties, these models are invaluable for predicting the biological activity of novel derivatives.[1] This guide provides a comparative overview of the statistical validation of QSAR models for 1,4-benzodiazepines, aimed at researchers, scientists, and drug development professionals.
From Qualitative SAR to Quantitative QSAR
Structure-Activity Relationship (SAR) studies of 1,4-benzodiazepines have identified key structural features that influence their biological activity. These include the nature and position of substituents on the fused benzene (B151609) ring, the diazepine (B8756704) ring, and the phenyl ring at position 5.[2] For instance, an electronegative substituent at the 7th position is crucial for activity, and a phenyl group at the 5th position is generally optimal. While SAR provides a qualitative understanding, QSAR models offer a quantitative correlation between the physicochemical properties of molecules and their biological activities.
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action.[3] The reliability of any QSAR model is contingent upon its statistical validation.
Statistical Validation of QSAR Models
The validation of a QSAR model is a critical step to ensure its robustness and predictive power.[3] Validation is typically performed through internal and external validation techniques.
Internal Validation: This process assesses the stability and robustness of a model using the training set of compounds from which the model was developed. A common method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The overall predictive ability of the model is then assessed.
External Validation: This is a more stringent test of a model's predictive ability.[3] It involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. A model is considered predictive if it can accurately predict the activities of the compounds in the test set.[4]
Key Statistical Parameters for Model Validation
Several statistical metrics are used to evaluate the performance of QSAR models:
-
Coefficient of Determination (r²): This parameter measures the goodness-of-fit of the model to the training data. An r² value close to 1 indicates that the model explains a large proportion of the variance in the biological activity. A QSAR model is generally considered acceptable when the r² value for the training set is greater than 0.6.[4]
-
Cross-validated Coefficient of Determination (q² or r²cv): This is a measure of the model's internal predictive ability, typically obtained from leave-one-out cross-validation. A q² value greater than 0.5 is generally considered indicative of a robust model.[5][6]
-
Predictive Coefficient of Determination (r²pred): This metric assesses the external predictive power of the model on a test set. An r²pred value greater than 0.5 is often considered acceptable.[4]
-
Root Mean Square Error (RMSE): This parameter indicates the average magnitude of the error in the predicted values. A lower RMSE value signifies a better model.[4]
Comparison of Published QSAR Models for 1,4-Benzodiazepines
The following table summarizes the statistical validation parameters of several published QSAR models for 1,4-benzodiazepine derivatives.
| Model Type & Reference | Biological Activity | Internal Validation (q² or r²cv) | External Validation (r²pred) | Additional Metrics |
| 2D-QSAR[4] | GABA-A Receptor Binding | 0.69 | 0.66 | r² (training) = 0.75, RMSE (test) = 0.36 |
| QSAR[7] | GABA-A Receptor Binding | 0.86 (internal test set r²) | - | r² (training) = 0.90 |
| 2D-3D Hybrid QSAR[5] | HDM2 Antagonists | 0.817 | - | r²adj = 0.855 |
| 2D-QSAR[8] | Anti-trypanosomal Activity | - | - | Correlation between various physicochemical parameters and biological activity was established. |
| 3D-Field QSAR & RVM[9] | GABA-A Receptor Binding | q² = 0.75 (3D-Field), q² = 0.72 (RVM) | - | r² = 0.98 (both) |
Experimental Protocols
A generalized workflow for developing and validating a QSAR model for 1,4-benzodiazepines is as follows:
-
Data Set Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50, Ki) is compiled from the literature.
-
Data Curation: The chemical structures are standardized, and the biological activity data is converted to a uniform format (e.g., pIC50).
-
Data Set Splitting: The dataset is divided into a training set for model development and a test set for external validation.[3] This can be done randomly or based on structural similarity or activity distribution.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound.
-
Descriptor Selection: A subset of relevant descriptors is selected using statistical methods like genetic function approximation (GFA) or multiple linear regression (MLR) to avoid overfitting and build a parsimonious model.[5][10]
-
Model Generation: A QSAR model is built using the selected descriptors and the biological activities of the training set compounds.
-
Internal Validation: The robustness of the model is assessed using techniques like leave-one-out cross-validation.
-
External Validation: The predictive power of the model is evaluated by predicting the activities of the test set compounds.
-
Applicability Domain Definition: The chemical space for which the model can make reliable predictions is defined.[3]
Visualizing the QSAR Workflow and Validation
The following diagrams illustrate the key processes in QSAR model development and the relationships between statistical validation metrics.
Caption: A generalized workflow for the development and validation of a QSAR model.
Caption: Relationship between a QSAR model and key statistical validation metrics.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. egpat.com [egpat.com]
- 3. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 4. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking Analysis and Multidimensional Hybrid QSAR Model of this compound-2,5-Diones as HDM2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Benzodiazepines: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-benzodiazepines is a critical aspect of laboratory operations, essential for ensuring personnel safety, environmental protection, and adherence to federal regulations. As many benzodiazepines are classified as controlled substances, their disposal is strictly governed by the Drug Enforcement Administration (DEA). This guide provides essential, step-by-step procedures for the proper management and disposal of these compounds in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific benzodiazepine (B76468). All handling of waste materials must be conducted within a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves tested for use with the specific compounds. Double-gloving is recommended if there is a risk of splashing.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1][2]
-
Lab Coat: A lab coat or gown should be worn to protect from contamination.[2][3]
Waste Segregation: Proper waste segregation is fundamental to safe disposal.
-
Collect 1,4-benzodiazepine waste in a designated, leak-proof container made of a compatible material like high-density polyethylene.[4]
-
Label the container clearly as "Hazardous Waste," and specify the contents (e.g., "Non-Halogenated Organic Waste containing Benzodiazepines").
-
Do not mix benzodiazepine waste with incompatible waste streams such as acids, bases, oxidizers, or halogenated solvents to prevent dangerous chemical reactions.[4]
Core Disposal Procedures: Regulatory Compliance
The disposal of 1,4-benzodiazepines is primarily dictated by their status as DEA-controlled substances.[2] The goal of any disposal method is to render the controlled substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state as a controlled substance or analogue.[5][6][7]
Step 1: Determine Regulatory Status
First, verify if the specific benzodiazepine is a DEA-controlled substance and if the waste is considered hazardous by the Environmental Protection Agency (EPA). While many benzodiazepines are not explicitly "listed" as hazardous waste under the Resource Conservation and Recovery Act (RCRA), they must be managed as controlled substances.[7][8] It is prudent to treat all designer benzodiazepine analogues as controlled substances for disposal purposes.[7]
Step 2: Select a Compliant Disposal Pathway
There are two primary pathways for the disposal of controlled substance waste in a laboratory setting.
Pathway A: DEA-Registered Reverse Distributor This is the most common and recommended method.
-
Contact: Engage a DEA-registered reverse distributor. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.[5]
-
Documentation: The reverse distributor will provide the necessary paperwork, which may include a DEA Form 222 for Schedule I and II substances.[9]
-
Packaging and Transfer: Securely package the waste as instructed by the reverse distributor for pickup or shipment.
Pathway B: On-Site Destruction On-site destruction is permissible but requires stringent procedures to render the substance non-retrievable and must be witnessed.
-
Notification: Contact your institution's EHS office to make arrangements. This process often requires the presence of witnesses, such as an EHS representative and a police officer.[9]
-
Documentation: A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed prior to disposal.[5][9] This form records the substance, quantity, method of destruction, and signatures of two authorized employees.[5]
-
Destruction: The controlled substance must be destroyed using a method that renders it non-retrievable.[5] Chemical degradation is a common approach in a laboratory setting (see Experimental Protocols below).
-
Record Keeping: The completed DEA Form 41 must be kept on file for at least two years.[5][9]
The logical flow for selecting a disposal procedure is outlined in the diagram below.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. benchchem.com [benchchem.com]
- 3. ashp.org [ashp.org]
- 4. benchchem.com [benchchem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 7. benchchem.com [benchchem.com]
- 8. Is Your Pharmacy Compliant with the EPA’s Hazardous Waste Pharmaceuticals Rule? | Return Solutions [drugreturns.com]
- 9. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
Personal protective equipment for handling 1,4-Benzodiazepine
Essential Safety and Handling Guide for 1,4-Benzodiazepines
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,4-benzodiazepines in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling 1,4-benzodiazepines, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion.[1][2] The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.
Core PPE Recommendations:
-
Gloves: Double gloving is recommended, especially when there is a risk of contamination.[2][3] Nitrile or butyl rubber gloves are suitable for handling benzodiazepines. It is crucial to change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[2]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[4] When there is a risk of splashes or spills, a face shield should be worn in addition to goggles.[3]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a fit-tested NIOSH-certified N95 or higher-level respirator is required.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet.[1][5]
-
Protective Clothing: A lab coat or gown, preferably one that is disposable and resistant to chemical permeation, should be worn.[6] Long-sleeved clothing and an apron resistant to chemicals are also recommended.
Quantitative Data for PPE Selection
| PPE Component | Specification | Recommendation Source(s) |
| Gloves | Nitrile, Butyl Rubber, Viton™ | |
| Powder-free | [2][3] | |
| Double-gloved | [2] | |
| Change every 30-60 minutes | [2] | |
| Eye Protection | Safety glasses with side shields or goggles | [4] |
| Face Protection | Face shield (when splash risk is present) | [3] |
| Respiratory | NIOSH-certified N95 or higher respirator | [3] |
| Gowns | Impermeable to hazardous drugs | [5][6] |
Operational Plans for Safe Handling
1. Preparation and Work Area Setup:
-
Designate a specific area for handling 1,4-benzodiazepines.
-
Ensure a chemical fume hood or other ventilated enclosure is operational and certified.
-
Cover the work surface with disposable, absorbent liners.
-
Have a spill kit readily accessible.
2. Handling Procedures:
-
Weighing: When weighing solid forms, do so within a ventilated enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solvent to the benzodiazepine (B76468) slowly to avoid splashing.
-
General Handling: Always handle 1,4-benzodiazepines with care to avoid direct contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For small spills, absorb liquids with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For solid spills, gently cover the material with a damp paper towel to avoid generating dust, then carefully scoop the material into a sealed container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Report all spills to the appropriate safety personnel.
Disposal Plan
Proper disposal of 1,4-benzodiazepine waste is critical to prevent environmental contamination and potential misuse.
Waste Segregation and Collection:
-
All disposable PPE (gloves, gowns, etc.) that has come into contact with 1,4-benzodiazepines should be considered hazardous waste.
-
Place all contaminated solid waste, including empty vials and contaminated lab supplies, into a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing 1,4-benzodiazepines should be collected in a separate, labeled, and sealed hazardous waste container.
Disposal Procedures:
-
Do not dispose of this compound waste down the drain or in the regular trash.[7]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.
-
For unused or expired medications in a non-laboratory setting, the best option is a drug take-back program.[8][9] If a take-back program is not available, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and then into the household trash.[10][11]
Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling 1,4-benzodiazepines.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pppmag.com [pppmag.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. gerpac.eu [gerpac.eu]
- 6. pogo.ca [pogo.ca]
- 7. neogen.com [neogen.com]
- 8. dea.gov [dea.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
